molecular formula C10H9NO2 B6596153 3-Indoleacetic acid-d5 CAS No. 76937-78-5

3-Indoleacetic acid-d5

Cat. No.: B6596153
CAS No.: 76937-78-5
M. Wt: 180.21 g/mol
InChI Key: SEOVTRFCIGRIMH-SNOLXCFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Indoleacetic acid-d5 is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 180.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D,6D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOVTRFCIGRIMH-SNOLXCFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)O)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90710429
Record name [(2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76937-78-5
Record name [(2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of 3-Indoleacetic Acid-d5 in Advancing Plant Science Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indoleacetic acid (IAA) is the most abundant and physiologically active native auxin in plants, playing a pivotal role in regulating nearly every aspect of plant growth and development. Accurate quantification of endogenous IAA levels is crucial for understanding its complex signaling networks and metabolic pathways. 3-Indoleacetic acid-d5 (IAA-d5), a stable isotope-labeled form of IAA, has become an indispensable tool in plant science for achieving precise and accurate quantification of IAA and for elucidating its metabolic fate. This technical guide provides a comprehensive overview of the applications of IAA-d5 in plant science, with a focus on its use as an internal standard in mass spectrometry-based quantification and in metabolic tracer studies.

Core Application: An Internal Standard for Accurate Quantification of IAA

The primary and most critical application of this compound in plant science is as an internal standard for the quantification of endogenous IAA by isotope dilution mass spectrometry (MS). This technique is the gold standard for hormone analysis due to its high sensitivity and specificity.

The Principle of Isotope Dilution

Isotope dilution analysis relies on the addition of a known amount of a stable isotope-labeled standard (in this case, IAA-d5) to a sample at the earliest stage of extraction. The labeled standard is chemically identical to the endogenous analyte (IAA) but has a different mass due to the presence of deuterium atoms. This allows the mass spectrometer to distinguish between the two compounds.

The key advantage of this method is that the internal standard experiences the same sample preparation steps (extraction, purification, and derivatization) as the endogenous IAA. Therefore, any loss of analyte during sample processing will affect both the labeled and unlabeled compounds equally. By measuring the ratio of the endogenous analyte to the labeled internal standard in the final analysis, the initial concentration of the endogenous IAA can be accurately calculated, correcting for any procedural losses.

Analytical Techniques: LC-MS/MS and GC-MS

IAA-d5 is predominantly used in conjunction with two major analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that separates compounds using liquid chromatography followed by mass analysis. For IAA quantification, a reverse-phase C18 column is commonly used. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for both IAA and IAA-d5.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for IAA quantification. Prior to analysis, IAA and IAA-d5 must be derivatized to increase their volatility. A common derivatization agent is diazomethane, which converts the carboxylic acid group to a methyl ester. The derivatized samples are then separated by gas chromatography and detected by the mass spectrometer.

Quantitative Data Presentation

The use of IAA-d5 as an internal standard enables the generation of highly accurate and reproducible quantitative data. Below are tables summarizing typical parameters for IAA quantification using LC-MS/MS and GC-MS with IAA-d5.

Table 1: Typical LC-MS/MS Parameters for IAA Quantification using IAA-d5

ParameterTypical Value/RangeReference
Internal Standard This compound (IAA-d5)[1]
Instrumentation UHPLC coupled to a triple quadrupole MS[1]
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)[1]
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid[2]
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
MRM Transition (IAA) m/z 176.1 → 130.0[3][4]
MRM Transition (IAA-d5) m/z 181.1 → 135.0[1]
Limit of Detection (LOD) ≤ 0.5 ng/g fresh weight[1]
Linear Quantification Range 0.5–5,000 ng/mL[1]
Correlation Coefficient (R²) ≥ 0.995[1]
Recovery 84.0 - 116.3%[5]

Table 2: Typical GC-MS Parameters for IAA Quantification using Deuterium-Labeled IAA

ParameterTypical Value/RangeReference
Internal Standard This compound or ¹³C₆-IAA[6][7]
Instrumentation Gas chromatograph coupled to a triple quadrupole MS[6]
Derivatization Agent Diazomethane or Methyl chloroformate[6][8][9]
Column Fused silica capillary column (e.g., 30 m x 0.25 mm)[9]
Injection Mode Split/splitless[9]
Ionization Mode Electron Ionization (EI)[9]
Selected Ion Monitoring (SIM) Based on characteristic fragment ions of derivatized IAA[10]
Sample Requirement 5 - 25 mg fresh weight[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline a general protocol for IAA quantification using IAA-d5 with LC-MS/MS and GC-MS.

Protocol 1: IAA Quantification by LC-MS/MS

1. Sample Preparation and Extraction a. Harvest plant tissue (e.g., 50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.[11] b. Homogenize the frozen tissue to a fine powder. c. Add a known amount of IAA-d5 internal standard to the homogenized tissue. d. Extract the auxins using an appropriate solvent, such as acidified methanol or 2-propanol with diethyl dithiocarbamic acid.[1][11] e. Incubate the mixture, then centrifuge to pellet the debris.

2. Solid-Phase Extraction (SPE) Purification a. The supernatant from the extraction is subjected to SPE for purification. A common approach involves using an amino (NH₂) resin followed by a polymethylmethacrylate epoxide (PMME) resin.[12] b. The purified extract is then dried under vacuum.

3. LC-MS/MS Analysis a. Reconstitute the dried extract in a suitable solvent (e.g., 5% acetonitrile). b. Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[1] c. Separate the compounds using a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid. d. Detect IAA and IAA-d5 using MRM mode with the appropriate precursor-product ion transitions (see Table 1).

4. Data Analysis a. Generate a calibration curve using a series of standards with known concentrations of unlabeled IAA and a fixed concentration of IAA-d5. b. Calculate the ratio of the peak area of endogenous IAA to the peak area of IAA-d5 in the samples. c. Determine the concentration of endogenous IAA in the samples by comparing this ratio to the calibration curve.

Protocol 2: IAA Quantification by GC-MS

1. Sample Preparation and Extraction a. Follow steps 1a-1e as described in the LC-MS/MS protocol.

2. Solid-Phase Extraction (SPE) Purification a. Purify the extract using SPE as described in step 2a of the LC-MS/MS protocol.[6]

3. Derivatization a. Dry the purified extract completely under a stream of nitrogen. b. Add a derivatizing agent such as a solution of diazomethane in ether to methylate the carboxylic acid group of IAA and IAA-d5.[6] c. After the reaction is complete, evaporate the excess reagent and solvent.

4. GC-MS Analysis a. Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate). b. Inject an aliquot into the GC-MS system. c. Separate the derivatized compounds on a suitable capillary column. d. Detect the compounds using selected ion monitoring (SIM) of characteristic fragment ions.

5. Data Analysis a. Similar to the LC-MS/MS protocol, create a calibration curve and use the ratio of the peak areas of the derivatized endogenous IAA and the derivatized IAA-d5 to quantify the amount of IAA in the original sample.

Mandatory Visualizations

Analytical Workflow for IAA Quantification

analytical_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis cluster_data Data Processing plant_tissue Plant Tissue Collection (Flash Freeze) homogenization Homogenization plant_tissue->homogenization add_is Addition of IAA-d5 (Internal Standard) homogenization->add_is extraction Solvent Extraction add_is->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe drying Drying spe->drying lcms LC-MS/MS drying->lcms derivatization Derivatization drying->derivatization quantification Quantification (Isotope Dilution) lcms->quantification gcms GC-MS gcms->quantification derivatization->gcms results IAA Concentration quantification->results

Caption: Workflow for IAA quantification using IAA-d5 as an internal standard.

Simplified Auxin (IAA) Metabolic Pathway

auxin_metabolism tryptophan Tryptophan ipya Indole-3-pyruvic acid (IPyA) tryptophan->ipya TAA1/TAR iaa Indole-3-acetic acid (IAA) (Active Auxin) ipya->iaa YUC conjugates IAA Conjugates (e.g., IAA-Asp, IAA-Glu, IAA-Glc) (Storage/Inactivation) iaa->conjugates GH3 oxiaa 2-oxindole-3-acetic acid (oxIAA) (Irreversible Catabolism) iaa->oxiaa DAO

Caption: Key pathways of IAA biosynthesis, conjugation, and catabolism.

Advanced Application: Metabolic Tracer Studies

Beyond its role as an internal standard, deuterium-labeled IAA, including IAA-d5, can be used in metabolic tracer studies to investigate the biosynthesis, degradation, and transport of auxin in plants.[3]

In these experiments, plants are fed with a labeled precursor of IAA, such as deuterium-labeled tryptophan, or directly with labeled IAA. By tracking the incorporation of the deuterium label into IAA and its various metabolites over time, researchers can elucidate metabolic pathways and determine the rates of metabolic flux.

For instance, feeding plants with IAA-d5 and subsequently analyzing the tissue for labeled catabolites (e.g., oxIAA-d5) or conjugates (e.g., IAA-d5-aspartate) can provide insights into the dynamics of auxin inactivation and homeostasis. These studies are crucial for understanding how plants regulate their auxin levels in response to developmental cues and environmental stimuli.

This compound is a powerful and versatile tool in plant science. Its primary application as an internal standard in isotope dilution mass spectrometry has revolutionized the ability of researchers to obtain accurate and precise measurements of endogenous IAA levels. This has been fundamental to advancing our understanding of auxin's role in plant biology. Furthermore, its use in metabolic tracer studies provides a dynamic view of auxin biosynthesis, transport, and catabolism. For researchers in plant science and related fields, a thorough understanding of the principles and methodologies involving IAA-d5 is essential for conducting cutting-edge research.

References

3-Indoleacetic acid-d5 physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Indoleacetic acid-d5

Introduction

This compound (IAA-d5) is the deuterated form of 3-Indoleacetic acid (IAA), the most prevalent and physiologically active auxin in plants.[1] As a stable isotope-labeled internal standard, IAA-d5 is an indispensable tool for the accurate quantification of endogenous IAA levels in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Its use is critical in plant physiology research, metabolic studies, and drug development processes where precise measurement of this key plant hormone is required.[4][5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, outlines relevant experimental protocols, and visualizes its application in analytical workflows.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for its proper handling, storage, and application in experimental settings.

PropertyValue
IUPAC Name ((2,4,5,6,7-²H₅)-1H-Indol-3-yl)acetic acid[6]
Synonyms Heteroauxin-d5, IAA-d5, Indole-3-acetic acid-d5[2][7]
CAS Number 76937-78-5[2][8][9]
Molecular Formula C₁₀H₄D₅NO₂[2][10]
Molecular Weight Approximately 180.21 g/mol [7][8][11]
Appearance Solid powder[2][6]
Melting Point 165-169 °C[12]
Solubility Slightly soluble in Methanol[2]; Insoluble in water[13]
Purity ≥98%[6][8]
Isotopic Purity ≥98 atom % D[12]; ≥99% deuterated forms (d₁-d₅)[2]
Mass Shift M+5[12]

Stability and Storage

Proper storage is crucial to maintain the integrity and stability of this compound.

ConditionRecommendation
Long-term (Solid) Store at -20°C in a dry and dark environment. Stability is reported to be ≥ 4 years under these conditions.[2][14]
Short-term (Solid) Can be stored at 4°C for up to 2 years.[15]
Stock Solution Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[3]
Shipping Typically shipped at ambient temperature as a non-hazardous chemical or on wet ice.[2][6]

Experimental Protocols

Quantification of Endogenous IAA using LC-MS with IAA-d5 Internal Standard

This compound is primarily used as an internal standard to correct for matrix effects and variations in sample processing and instrument response during the quantification of natural IAA.

Objective: To accurately measure the concentration of IAA in a plant tissue sample.

Methodology:

  • Sample Preparation:

    • Homogenize a pre-weighed plant tissue sample (e.g., leaf, root) in a suitable extraction buffer (e.g., 80% methanol) at 4°C.

    • Add a known amount of this compound solution to the homogenate. The amount added should be comparable to the expected endogenous IAA concentration.

    • Centrifuge the mixture to pellet cellular debris.

    • Collect the supernatant and concentrate it under a vacuum.

    • Re-dissolve the extract in a small volume of the initial mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the prepared sample into an LC-MS system.

    • Liquid Chromatography (LC): Separate the analytes using a C18 reverse-phase column with a gradient elution program, typically using acidified water and acetonitrile as mobile phases.

    • Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).

      • Monitor the transition for unlabeled IAA (e.g., m/z 174 -> 130).

      • Monitor the transition for the IAA-d5 internal standard (e.g., m/z 179 -> 135).

  • Data Analysis:

    • Integrate the peak areas for both the endogenous IAA and the IAA-d5 standard.

    • Calculate the peak area ratio (IAA / IAA-d5).

    • Generate a calibration curve using standards with known concentrations of unlabeled IAA and a fixed concentration of IAA-d5.

    • Determine the concentration of endogenous IAA in the sample by comparing its peak area ratio to the calibration curve.

Synthesis of this compound

A common method for preparing deuterated IAA involves an acid-catalyzed hydrogen-deuterium exchange reaction.

Methodology Summary:

The synthesis can be achieved by treating unlabeled 3-Indoleacetic acid with deuterated sulfuric acid (D₂SO₄) in deuterated methanol (CD₃OD). The reaction is typically heated to facilitate the exchange of protons on the indole ring with deuterium atoms from the solvent.[5] The reaction progress can be monitored using ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.[5] Following the reaction, the product is purified, often through chromatographic methods, to yield the final this compound.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of IAA in biological samples using IAA-d5 as an internal standard.

G Workflow for IAA Quantification using IAA-d5 cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plant Tissue Sample Spike Spike with known amount of this compound Sample->Spike Extract Extraction & Centrifugation Spike->Extract Concentrate Concentration & Reconstitution Extract->Concentrate LCMS LC-MS/MS Analysis (SRM/PRM Mode) Concentrate->LCMS Inject Sample Integration Peak Area Integration (IAA and IAA-d5) LCMS->Integration Ratio Calculate Peak Area Ratio (IAA / IAA-d5) Integration->Ratio Quantify Quantification against Calibration Curve Ratio->Quantify

Caption: Workflow for IAA Quantification using IAA-d5.

Simplified Auxin Signaling Pathway

This diagram shows a simplified model of auxin signaling in a plant cell, a process often studied using stable isotope-labeled IAA like IAA-d5 to trace uptake, transport, and metabolism.

G Simplified Auxin (IAA) Signaling Pathway cluster_cell Plant Cell IAA IAA / IAA-d5 (Extracellular) IAA_in IAA / IAA-d5 (Intracellular) IAA->IAA_in Transport into cell TIR1 TIR1/AFB Receptor Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Binds to ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene Auxin-Responsive Gene ARF->Gene Activates Transcription Response Cellular Response (e.g., Growth, Division) Gene->Response Leads to IAA_in->TIR1 Promotes binding

Caption: Simplified Auxin (IAA) Signaling Pathway.

Safety and Handling

Based on the Safety Data Sheet (SDS), this compound presents several hazards.[9]

  • Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

  • Precautionary Measures:

    • Avoid breathing dust, fumes, or spray.[9]

    • Use only in a well-ventilated area.[9]

    • Wear protective gloves, clothing, eye, and face protection.[9]

    • Wash hands thoroughly after handling.[9]

    • Do not eat, drink, or smoke when using this product.[9]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[9]

    • If inhaled: Move the person to fresh air.[9]

    • If swallowed: Rinse mouth and call a physician. Do NOT induce vomiting.[9]

This product is intended for research use only and is not for human or veterinary use.[2][6]

References

In-Depth Technical Guide: Synthesis and Isotopic Purity of 3-Indoleacetic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 3-Indoleacetic acid-d5 (IAA-d5) for researchers, scientists, and drug development professionals. The methodologies detailed herein are based on established and efficient protocols, ensuring high isotopic enrichment and chemical purity.

Introduction

3-Indoleacetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that plays a crucial role in virtually all aspects of plant growth and development. Its deuterated analog, this compound, is an essential tool in plant science and related fields. It serves as a stable isotope-labeled internal standard for accurate quantification of endogenous IAA levels by mass spectrometry.[1][2] The use of IAA-d5 minimizes analytical variability and matrix effects, enabling precise measurements in complex biological samples.[1][3] This guide outlines a practical and scalable synthesis method for IAA-d5 and the analytical techniques used to verify its isotopic purity.

Synthesis of this compound

A robust and cost-effective method for the synthesis of IAA-d5 involves an acid-catalyzed hydrogen-deuterium (H-D) exchange reaction.[4][5][6][7] This approach allows for high levels of deuterium incorporation into the indole ring of IAA.

Experimental Protocol: Acid-Catalyzed H-D Exchange

This protocol describes a large-scale synthesis suitable for producing gram quantities of IAA-d5.[5]

Materials and Reagents:

  • 3-Indoleacetic acid (IAA)

  • Deuterium oxide (D₂O)

  • Deuterated sulfuric acid (D₂SO₄)

  • Trimethyl orthoformate (HC(OCH₃)₃)

  • Argon gas

Procedure:

  • Preparation of the Deuterating Medium:

    • Under an argon atmosphere, deuterated sulfuric acid (6.5 mL, 0.12 mol) is added dropwise to a cooled (0 °C) mixture of trimethyl orthoformate (51 mL, 0.47 mol) and deuterium oxide (24.5 mL, 1.35 mol).[5]

    • The resulting mixture is stirred at room temperature for 20 minutes.

    • The by-product, methyl formate, is removed by distillation under argon to yield a 20 wt % D₂SO₄ in a CH₃OD/D₂O (7/3) solution.[5]

  • Deuteration Reaction:

    • 3-Indoleacetic acid (1.0 g, 5.7 mmol) is dissolved in the prepared deuterating medium (28.6 mL, 0.2 M).[5]

    • The solution is heated to 95 °C for 14 hours to facilitate the H-D exchange.[5]

    • The reaction yields deuterated 3-Indoleacetic acid (IAA-d5) as a brown solid.[5]

Isotopic Purity Analysis

The isotopic purity and identity of the synthesized IAA-d5 are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR Spectroscopy: The degree of deuterium incorporation is assessed by ¹H NMR. A significant reduction in the signal intensities of the aromatic protons at positions C2, C4, C5, C6, and C7 of the indole ring indicates successful deuteration. In a typical spectrum of highly deuterated IAA-d5, the residual proton signals in the aromatic region (δ 7.0-7.6 ppm) are minimal (e.g., 0.02-0.03H).[5] The methylene protons of the acetic acid side chain (δ ~3.7 ppm) remain intact.[5]

  • ¹³C NMR Spectroscopy: Further confirmation is obtained from the ¹³C NMR spectrum. The carbon atoms bonded to deuterium will exhibit characteristic triplet splitting patterns due to C-D coupling. For IAA-d5, the signals for C4, C5, C6, and C7 (typically in the range of δ 111-125 ppm) will show these triplets with coupling constants (J) of approximately 23-28 Hz.[5]

2. High-Resolution Mass Spectrometry (HRMS):

  • HRMS with electrospray ionization (ESI) is employed to determine the precise mass of the synthesized product. The protonated molecule of IAA-d5 ([C₁₀H₄D₅NO₂ + H]⁺) has a calculated m/z of 181.1025.[5] An experimentally observed m/z value in close agreement with the calculated mass confirms the incorporation of five deuterium atoms.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and isotopic purity of this compound.

ParameterValueAnalytical MethodReference
Yield 94%Gravimetric[5]
Average Deuterium Incorporation 95% (at C2, C4-C7)¹H NMR Spectroscopy[5]
Chemical Purity 98%Not specified, typical for this method[8]
Calculated [M+H]⁺ (m/z) 181.1025-[5]
Observed [M+H]⁺ (m/z) 181.1030HRMS (ESI-TOF)[5]

Visual Diagrams

Synthesis Pathway of this compound

G IAA 3-Indoleacetic Acid reagents 20 wt % D₂SO₄ in CH₃OD/D₂O 95 °C, 14 h IAA_d5 This compound IAA->IAA_d5  Acid-Catalyzed H-D Exchange G cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Results synthesis Synthesized IAA-d5 nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr hrms High-Resolution Mass Spectrometry synthesis->hrms purity_data Deuterium Incorporation & Isotopic Distribution nmr->purity_data mass_data Accurate Mass Confirmation hrms->mass_data final_product Confirmed High-Purity IAA-d5 purity_data->final_product mass_data->final_product

References

The Gold Standard: A Technical Guide to 3-Indoleacetic Acid-d5 for Precise Auxin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that orchestrates a vast array of developmental processes, including cell division and elongation, tissue differentiation, and responses to environmental stimuli. Given its central role in plant biology, the accurate quantification of IAA is paramount for research in agriculture, horticulture, and drug development. However, the analysis of IAA in plant tissues is challenging due to its low endogenous concentrations and the complexity of the plant matrix.[1] This technical guide details the use of 3-Indoleacetic acid-d5 (IAA-d5) as an internal standard in mass spectrometry-based methods, a strategy widely adopted to ensure the accuracy and reliability of auxin quantification. Stable isotope-labeled internal standards, such as IAA-d5, are the gold standard for correcting for analyte loss during sample preparation and for mitigating matrix effects during analysis.[1]

The Principle of Stable Isotope Dilution

The stable isotope dilution (SID) method relies on the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, IAA-d5) to the sample at the earliest stage of preparation.[2] The labeled internal standard is chemically identical to the endogenous analyte and thus exhibits the same behavior during extraction, purification, and chromatographic separation.[1] However, it is distinguishable by its higher mass in a mass spectrometer. By measuring the ratio of the signal from the endogenous analyte (IAA) to the signal from the internal standard (IAA-d5), it is possible to accurately calculate the concentration of the endogenous analyte, as this ratio remains constant regardless of sample losses or signal suppression/enhancement caused by the sample matrix.[1]

Data Presentation: Performance Metrics of IAA-d5 in Auxin Analysis

The use of IAA-d5 as an internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a robust and sensitive method for auxin quantification. The following tables summarize key performance metrics from various studies, demonstrating the reliability of this approach.

ParameterTypical ValueReference(s)
Limit of Detection (LOD)0.05 µM - 0.5 ng/g FW[3][4][5]
Limit of Quantification (LOQ)0.05 to 2 µM[4][5]
Linearity (R²)≥ 0.995[3]
Linear Dynamic Range0.5–5,000 ng/mL[3]

Table 1: Typical Analytical Performance Characteristics for IAA Quantification using IAA-d5.

ParameterValueReference(s)
Intra-day Precision (% CV)< 13.96%[4][5]
Inter-day Precision (% CV)< 13.96%[4][5]
Accuracy (% Recovery)85% - 115%[6]
Intra- and Inter-batch CV≤ 5%[3]

Table 2: Precision and Accuracy of IAA Quantification with IAA-d5.

Experimental Protocols

Sample Preparation and Extraction

A generalized protocol for the extraction of IAA from plant tissues is outlined below. Specific details may need to be optimized depending on the tissue type and the specific research question.

  • Harvesting and Freezing: Harvest 2-10 mg of fresh plant tissue and immediately flash-freeze it in liquid nitrogen to quench metabolic activity.[7]

  • Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Addition of Internal Standard: To the homogenized tissue, add a known amount of IAA-d5 solution. The amount of internal standard should be in the same order of magnitude as the expected endogenous IAA concentration.

  • Extraction: Add an appropriate extraction solvent, typically acidified methanol or an antioxidant-containing buffer, to the sample.[3] Vortex or shake the mixture vigorously and incubate at 4°C for a defined period (e.g., 1-2 hours) to ensure complete extraction.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted auxins.

Solid-Phase Extraction (SPE) for Sample Clean-up

Crude plant extracts contain numerous compounds that can interfere with LC-MS/MS analysis. Solid-phase extraction is a critical step to purify and concentrate the auxins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with methanol and then equilibrating with water.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interfering compounds.

  • Elution: Elute the retained auxins with a stronger solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The purified and concentrated sample is then analyzed by LC-MS/MS.

  • Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both endogenous IAA and the IAA-d5 internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
IAA176.1130.1
IAA-d5181.1135.1

Table 3: Example MRM Transitions for IAA and IAA-d5.

Mandatory Visualizations

The following diagrams illustrate key biological pathways and the analytical workflow for auxin analysis.

Auxin_Biosynthesis Tryptophan-Dependent Auxin Biosynthesis Pathways Tryptophan Tryptophan IPA Indole-3-pyruvic acid (IPA) Tryptophan->IPA TAA/TAR TAM Tryptamine (TAM) Tryptophan->TAM TDC IAOx Indole-3-acetaldoxime (IAOx) Tryptophan->IAOx CYP79B2/B3 IAA Indole-3-acetic acid (IAA) IPA->IAA YUC IAN Indole-3-acetonitrile (IAN) IAOx->IAN IAN->IAA NIT

Caption: Tryptophan-Dependent Auxin Biosynthesis Pathways.

Auxin_Signaling Canonical Auxin Signaling Pathway cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB (Auxin Receptor) Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes binding Ub Ubiquitin TIR1_AFB->Ub ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates/represses Ub->Aux_IAA ubiquitination

Caption: Canonical Auxin Signaling Pathway.

Auxin_Analysis_Workflow Workflow for Auxin Analysis using IAA-d5 A Plant Tissue Sampling (2-10 mg FW) B Flash Freeze in Liquid N2 A->B C Homogenization B->C D Add IAA-d5 Internal Standard C->D E Extraction with Solvent D->E F Centrifugation E->F G Collect Supernatant F->G H Solid-Phase Extraction (SPE) G->H I Elution H->I J Dry Down and Reconstitute I->J K LC-MS/MS Analysis (MRM Mode) J->K L Data Analysis (Ratio of IAA/IAA-d5) K->L

Caption: Workflow for Auxin Analysis using IAA-d5.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of endogenous IAA in complex plant matrices. The stable isotope dilution technique effectively corrects for variations in sample recovery and matrix-induced signal fluctuations, which are common challenges in phytohormone analysis. The detailed protocols and performance data presented in this guide underscore the suitability of this approach for researchers in plant science, agriculture, and drug development who require precise and accurate measurements of this critical plant hormone. By following these established methodologies, researchers can obtain high-quality data to further unravel the intricate roles of auxin in plant biology.

References

The Gold Standard: A Technical Guide to Isotope Dilution Mass Spectrometry for 3-Indoleacetic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Isotope Dilution Mass Spectrometry (IDMS) as the benchmark method for the precise and accurate quantification of 3-Indoleacetic acid (IAA), the most abundant naturally occurring auxin. This document details the core principles of the technique, provides meticulous experimental protocols, and presents quantitative data in a clear, comparative format. Special emphasis is placed on the use of 3-Indoleacetic acid-d5 (IAA-d5) as an internal standard, a critical component for achieving reliable and reproducible results.

Core Principles of Isotope Dilution Mass Spectrometry (IDMS) for IAA Analysis

Isotope Dilution Mass Spectrometry is a powerful analytical technique that combines the principles of isotope dilution with the high selectivity and sensitivity of mass spectrometry. The fundamental concept involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest, in this case, this compound, to a sample containing the endogenous, unlabeled IAA.

The isotopically labeled internal standard (IAA-d5) is chemically identical to the native IAA and therefore exhibits the same behavior during sample extraction, purification, and ionization.[1] However, due to the difference in mass, the mass spectrometer can distinguish between the two forms. By measuring the ratio of the signal intensity of the native IAA to the isotopically labeled internal standard, the concentration of the endogenous IAA in the original sample can be accurately determined, correcting for any sample losses during the analytical workflow.[1] This method is considered the gold standard for quantitative analysis due to its ability to minimize the effects of matrix interference and variations in instrument response.

Experimental Workflow and Protocols

The quantification of IAA using IDMS involves a multi-step process, from sample preparation to data analysis. The following sections detail the key experimental protocols.

Sample Preparation and Extraction

The initial step involves the extraction of IAA from the biological matrix. Given that IAA is present in trace amounts in complex samples, an efficient extraction method is crucial.

Protocol for IAA Extraction from Plant Tissue:

  • Harvesting and Homogenization: Harvest a precise amount of tissue (typically 25-100 mg fresh weight) and immediately freeze it in liquid nitrogen to quench metabolic activity.[2][3][4][5] The frozen tissue is then ground to a fine powder using a mortar and pestle or a mechanical homogenizer.

  • Spiking with Internal Standard: A known amount of this compound is added to the homogenized tissue. The amount of the internal standard should be in a similar range to the expected amount of endogenous IAA.

  • Extraction: The sample is extracted with a suitable solvent, such as 80% acetone in water containing 2.5 mM diethyl dithiocarbamate or 60% (v/v) 2-propanol.[5][6] The mixture is incubated, often at 4°C for several hours, to ensure complete extraction.

  • Centrifugation and Supernatant Collection: The mixture is centrifuged to pellet the solid debris, and the supernatant containing the IAA and IAA-d5 is carefully collected.

Purification using Solid-Phase Extraction (SPE)

To remove interfering compounds from the crude extract, a purification step is necessary. Solid-phase extraction is a commonly employed technique.

Protocol for Solid-Phase Extraction:

  • Column Conditioning: A C18 cartridge is conditioned with methanol followed by water.

  • Sample Loading: The pH of the collected supernatant is adjusted to approximately 2.7, and the sample is loaded onto the conditioned C18 cartridge.

  • Washing: The cartridge is washed with a non-polar solvent to remove interfering compounds.

  • Elution: The IAA and IAA-d5 are eluted from the cartridge with a suitable solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in a small volume of a solvent compatible with the subsequent LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the preferred method for the final analysis due to its high sensitivity and selectivity.[7]

Typical LC-MS/MS Parameters:

  • Chromatographic Separation: A C18 column is commonly used for the separation of IAA. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of an acid like formic acid or acetic acid, is typically employed.[6][7]

  • Mass Spectrometry Detection: The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity by monitoring specific precursor-to-product ion transitions for both IAA and IAA-d5.

Quantitative Data

The following tables summarize the key quantitative parameters for the IDMS analysis of IAA using IAA-d5 as an internal standard.

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (eV)
3-Indoleacetic acid (IAA)176.1130.020
This compound (IAA-d5)181.1135.0~20

Table 1: Mass Spectrometry Parameters for IAA and IAA-d5. The precursor ion for IAA corresponds to the protonated molecule [M+H]+.[8] The fragmentation of this ion results in a characteristic quinolinium ion at m/z 130.0.[8] For IAA-d5, the precursor and product ions are shifted by 5 Da due to the five deuterium atoms.

ParameterValue
ColumnC18 (e.g., 75 x 2.0 mm i.d.; 3-µm particle size)
Mobile Phase AWater with 0.05% acetic acid
Mobile Phase BMethanol
Gradient10% B to 90% B in 13 min
Flow Rate0.2 ml/min
Injection Volume5-10 µl
Retention Time of IAA~5.9 min

Table 2: Typical Liquid Chromatography Parameters. Chromatographic conditions can be optimized based on the specific instrument and column used. The retention time of IAA-d5 will be very similar to that of IAA.

Visualizations

The following diagrams illustrate the experimental workflow and the biosynthetic pathways of IAA.

experimental_workflow sample Sample Collection (e.g., Plant Tissue) homogenization Homogenization sample->homogenization spike Spiking with This compound homogenization->spike extraction Solvent Extraction spike->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (Purification) centrifugation->spe lcms LC-MS/MS Analysis spe->lcms data Data Analysis & Quantification lcms->data

Figure 1: Experimental workflow for IDMS analysis of IAA.

iaa_biosynthesis tryptophan Tryptophan ipya Indole-3-pyruvic acid (IPyA) tryptophan->ipya iam Indole-3-acetamide (IAM) tryptophan->iam ian Indole-3-acetonitrile (IAN) tryptophan->ian tam Tryptamine (TAM) tryptophan->tam iaa 3-Indoleacetic acid (IAA) ipya->iaa iam->iaa ian->iaa tam->iaa

Figure 2: Major biosynthetic pathways of 3-Indoleacetic acid.[9]

Conclusion

Isotope dilution mass spectrometry using this compound as an internal standard provides an exceptionally robust and reliable method for the quantification of IAA in complex biological matrices. The detailed protocols and quantitative parameters presented in this guide offer a solid foundation for researchers and scientists seeking to implement this gold-standard technique. The inherent accuracy and precision of IDMS make it an indispensable tool in plant biology, drug development, and other fields where the precise measurement of this critical signaling molecule is paramount.

References

The Gold Standard: A Technical Guide to 3-Indoleacetic Acid-d5 in Plant Hormone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the use of 3-Indoleacetic acid-d5 as an internal standard for the precise and accurate quantification of auxin in plant tissues, tailored for researchers, scientists, and drug development professionals.

Introduction

Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin in plants, playing a pivotal role in regulating nearly every aspect of plant growth and development.[1][2] Accurate quantification of endogenous IAA levels is therefore critical for unraveling the intricate mechanisms of plant development, stress responses, and for applications in agriculture and drug development. However, the analysis of IAA in plant tissues presents significant challenges due to its low abundance, rapid turnover, and the complexity of the plant matrix.[3] To overcome these hurdles, stable isotope dilution (SID) coupled with mass spectrometry (MS) has become the gold standard for plant hormone analysis. This guide focuses on the crucial role of this compound (IAA-d5), a deuterated form of IAA, as an internal standard in these advanced analytical workflows.

The Pivotal Role of this compound as an Internal Standard

In quantitative mass spectrometry, an internal standard is a compound that is chemically similar to the analyte of interest and is added to the sample in a known quantity before sample processing. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.

This compound is an ideal internal standard for IAA quantification for several key reasons:

  • Chemical and Physical Similarity: IAA-d5 is structurally identical to endogenous IAA, with the only difference being the replacement of five hydrogen atoms with deuterium. This ensures that it behaves almost identically to the native IAA during extraction, purification, and chromatographic separation.

  • Co-elution: Due to its similar properties, IAA-d5 co-elutes with the unlabeled IAA during liquid chromatography (LC) or gas chromatography (GC), which is a critical characteristic for an effective internal standard.

  • Mass Differentiation: The mass difference between IAA and IAA-d5 allows for their simultaneous detection and differentiation by the mass spectrometer.

  • Correction for Matrix Effects: Plant extracts are complex mixtures that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As IAA-d5 is affected by these "matrix effects" in the same way as the endogenous IAA, its signal can be used to normalize the signal of the analyte, thereby providing a more accurate measurement.[4]

  • Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard like IAA-d5 significantly enhances the accuracy and precision of quantification by accounting for variability at multiple stages of the analytical process.

While other stable isotope-labeled standards for IAA exist, such as ¹³C₆-IAA, deuterated standards like IAA-d5 are often favored due to their cost-effectiveness and the relative ease of their synthesis.[1]

Experimental Protocols for IAA Quantification using IAA-d5

The quantification of IAA in plant tissues using IAA-d5 as an internal standard typically involves several key steps: sample preparation (extraction and purification) followed by analysis using either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Step-by-Step Experimental Protocol for LC-MS/MS Analysis

This protocol provides a generalized yet detailed workflow for the quantification of IAA in plant tissues using IAA-d5.

1. Sample Collection and Preparation:

  • Harvest plant tissue (e.g., leaves, roots, stems) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Weigh 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.

2. Extraction:

  • To each sample, add a known amount of IAA-d5 internal standard solution (concentration should be in a similar range to the expected endogenous IAA levels).

  • Add 1 mL of pre-chilled extraction solvent. A common extraction solvent is 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v).

  • Homogenize the sample using a bead beater or sonicator.

  • Incubate the samples for 1 hour at 4°C with gentle shaking.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants pooled.

3. Purification (Solid-Phase Extraction - SPE):

  • The crude extract is purified to remove interfering compounds. A common method involves using a C18 SPE cartridge.

  • Conditioning: Condition the C18 cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the auxins with 1 mL of methanol or acetonitrile.

  • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

4. LC-MS/MS Analysis:

  • Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol).

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to separate IAA from other compounds.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode. Positive mode is common for IAA.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • IAA: Precursor ion (m/z) 176.1 → Product ion (m/z) 130.1

      • IAA-d5: Precursor ion (m/z) 181.1 → Product ion (m/z) 135.1

    • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

5. Data Analysis:

  • Quantify the amount of endogenous IAA by calculating the peak area ratio of the endogenous IAA to the IAA-d5 internal standard and comparing this to a calibration curve prepared with known concentrations of unlabeled IAA and a fixed concentration of IAA-d5.

Quantitative Data Summary

The following tables summarize key quantitative parameters and findings from various studies utilizing stable isotope-labeled internal standards for IAA quantification.

Table 1: Performance Characteristics of LC-MS/MS Methods for IAA Quantification

ParameterValueReference
Limit of Detection (LOD) 0.002 µg/mL[5]
Limit of Quantification (LOQ) 0.007 µg/mL[5]
Linear Range 0.010–1.995 µg/mL[5]
Recovery 70.0% to 85.6%[6]
Precision (RSD) 2.1% - 2.3%[6]

Table 2: Endogenous IAA Concentrations in Various Plant Tissues Determined by LC-MS/MS

Plant SpeciesTissueIAA Concentration (ng/g FW)Reference
Arabidopsis thalianaExpanding Leaves~30[3]
Arabidopsis thalianaRoots~74[3]
Oryza sativa (Rice)SeedlingsNot specified, but quantified[7]
Bambusa tulda (Bamboo)Seedlings10,280[8]
EucalyptusCambial ZoneQuantified in the range of 10-70 ng/mL in extract[2]

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts and procedures described, the following diagrams have been generated using the DOT language.

Diagram 1: The Core of Auxin Signaling

Auxin_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits Ub Ubiquitin TIR1_AFB->Ub activates E3 ligase activity ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds Ub->Aux_IAA ubiquitination Gene_Expression Gene Expression AuxRE->Gene_Expression activates Auxin_outside Auxin (IAA) Auxin_outside->Auxin transport

Caption: A simplified diagram of the nuclear auxin signaling pathway.

Diagram 2: Experimental Workflow for IAA Quantification

IAA_Quantification_Workflow start Plant Tissue Collection (Flash Freeze in Liquid N2) homogenization Homogenization (with IAA-d5 Internal Standard) start->homogenization extraction Solvent Extraction homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) supernatant1->spe drying Dry Down Eluate spe->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data_analysis Data Analysis (Peak Area Ratio vs. Calibration Curve) lcms->data_analysis quantification Quantification of Endogenous IAA data_analysis->quantification

References

Unveiling Auxin Dynamics: A Technical Guide to 3-Indoleacetic Acid-d5 in Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants, playing a pivotal role in regulating nearly every aspect of their growth and development. Understanding the intricate network of IAA metabolism—biosynthesis, transport, conjugation, and catabolism—is crucial for advancements in agriculture and the development of novel plant growth regulators. The use of stable isotope-labeled compounds, particularly 3-Indoleacetic acid-d5 (IAA-d5), has revolutionized the study of auxin metabolism. This deuterated analog of IAA serves as an invaluable tool for researchers, enabling precise quantification and tracing of auxin pathways within plant tissues. This technical guide provides an in-depth overview of the application of IAA-d5 in studying auxin metabolism, complete with experimental protocols, quantitative data, and visual representations of key processes.

The Role of this compound in Auxin Research

This compound is a synthetic form of IAA where five hydrogen atoms on the indole ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to endogenous IAA in its biological activity but has a higher mass. This mass difference is the key to its utility in metabolic studies. When introduced into a biological system, IAA-d5 can be distinguished from the naturally occurring, unlabeled IAA using mass spectrometry (MS).

The primary applications of IAA-d5 in auxin metabolism research include:

  • Internal Standard for Quantification: IAA-d5 is widely used as an internal standard in quantitative analyses of endogenous IAA levels by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] By adding a known amount of IAA-d5 to a plant extract, any loss of the analyte during sample preparation and analysis can be accurately corrected for, leading to highly precise and reliable quantification of the endogenous hormone.[1]

  • Metabolic Tracer: When plants are fed with IAA-d5, the labeled auxin enters the same metabolic pathways as endogenous IAA. By tracking the appearance of deuterium-labeled metabolites over time, researchers can elucidate the pathways of auxin biosynthesis, conjugation, and catabolism.[3] This approach allows for the study of metabolic flux and the identification of novel metabolites.

Quantitative Analysis of Auxin Metabolites Using IAA-d5

The use of IAA-d5 as an internal standard allows for the accurate quantification of a wide range of auxin metabolites. The following tables summarize representative quantitative data of IAA and its key metabolites in the model plant Arabidopsis thaliana.

Table 1: Endogenous Levels of IAA and its Metabolites in Arabidopsis thaliana

CompoundPlant PartConcentration (pmol/g FW)Reference
Indole-3-acetic acid (IAA)Seedlings10-25 ng/g FW[4]
2-oxoindole-3-acetic acid (oxIAA)Roots~74 pg/mg FW[5]
2-oxoindole-3-acetic acid (oxIAA)Old Leaves & Cotyledons~8 pg/mg FW[5]
N-(indole-3-acetyl)-aspartate (IA-Asp)RootsHigh levels in high-IAA tissues[5]
N-(indole-3-acetyl)-glutamate (IA-Glu)RootsHigh levels in high-IAA tissues[5]
N-(indole-3-acetyl)-alanine (IA-Ala)Aerial TissuesHighest in aerial tissues[5][6]
N-(indole-3-acetyl)-leucine (IA-Leu)RootsHighest in roots[5][6]

Table 2: LC-MS/MS Parameters for the Quantification of IAA and IAA-d5

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Indole-3-acetic acid (IAA)174130Not specified[7]
This compound (IAA-d5)179135Not specified[7]

Experimental Protocols

The following sections provide detailed methodologies for the analysis of auxin metabolism using IAA-d5.

Protocol 1: Extraction and Purification of IAA and its Metabolites

This protocol is adapted from methodologies described for Arabidopsis thaliana.[5][8][9]

1. Sample Preparation: a. Harvest plant tissue (typically 10-100 mg fresh weight) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[1] b. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

2. Extraction: a. To the homogenized tissue, add 1 mL of ice-cold extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, containing an antioxidant like 0.1% diethyl dithiocarbamic acid sodium salt).[8] b. Add a known amount of this compound (and other deuterated standards for metabolites if available) to each sample to serve as an internal standard for quantification.[7][8] c. Incubate the samples at 4°C with continuous shaking for at least 30 minutes. d. Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant for purification.

3. Solid-Phase Extraction (SPE) Purification: a. Condition a C18 SPE cartridge by washing with methanol followed by the extraction buffer. b. Load the supernatant onto the conditioned SPE cartridge. c. Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and pigments. d. Elute the auxins and their metabolites with a more polar solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness under a stream of nitrogen gas or in a vacuum concentrator.

Protocol 2: LC-MS/MS Analysis of IAA and its Metabolites

This protocol outlines the general parameters for the analysis of auxin metabolites using a liquid chromatography-tandem mass spectrometry system.

1. Sample Reconstitution: a. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

2. Chromatographic Separation: a. Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid. d. Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compounds of interest. For example, a linear gradient from 5% to 95% B over 10 minutes. e. Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used. f. Injection Volume: 5-10 µL.[7]

3. Mass Spectrometry Detection: a. Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode for IAA and its amino acid conjugates. b. Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7] In MRM mode, the mass spectrometer is set to detect specific precursor-to-product ion transitions for each analyte and its deuterated internal standard (see Table 2). c. Data Analysis: The concentration of each endogenous metabolite is calculated by comparing the peak area of the analyte to the peak area of its corresponding deuterated internal standard.

Visualizing Auxin Metabolism and Experimental Design

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of IAA by the TIR1/AFB family of F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by Auxin Response Factors (ARFs).

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARG Auxin Responsive Genes ARF->ARG activates ExperimentalWorkflow PlantMaterial Plant Material (e.g., Arabidopsis seedlings) Feeding Feeding with This compound PlantMaterial->Feeding Harvesting Time-course Harvesting & Quenching Feeding->Harvesting Extraction Extraction with Internal Standards Harvesting->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis (MRM Mode) Purification->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing Interpretation Metabolic Pathway Elucidation DataProcessing->Interpretation

References

A Technical Guide to High-Purity 3-Indoleacetic Acid-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of commercially available high-purity 3-Indoleacetic acid-d5 (IAA-d5). This document outlines key suppliers, their product specifications, detailed experimental protocols for synthesis and quality control, and relevant biological pathways.

Commercial Suppliers and Product Specifications

High-purity this compound is critical for a range of research applications, particularly as an internal standard in mass spectrometry-based quantification of endogenous indole-3-acetic acid. The following table summarizes the offerings from prominent commercial suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity/Isotopic Enrichment
MedChemExpress This compound76937-78-5C₁₀H₄D₅NO₂180.2199.84%[1], 99.76%[2]
Cambridge Isotope Laboratories, Inc. Indole-3-acetic acid (indole-D₅, 97-98%)76937-78-5C₈D₅NHCH₂COOH180.2198% Chemical Purity[3]
Cayman Chemical Indole-3-acetic Acid-d576937-78-5C₁₀H₄D₅NO₂180.2≥99% deuterated forms (d1-d5)[4]
Xcess Biosciences This compound76937-78-5C₁₀H₉NO₂180.21≥98%
Sapphire North America Indole-3-acetic Acid-d576937-78-5Not Specified180.21≥99% deuterated forms (d1-d5)[5]
Eurisotop INDOLE-3-ACETIC ACID (INDOLE-D5, 97-98%)Not SpecifiedNot SpecifiedNot Specified98% Chemical Purity[6]

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Hydrogen-Deuterium Exchange

A common and efficient method for the synthesis of this compound is through acid-catalyzed hydrogen-deuterium exchange. The following protocol is a generalized procedure based on established methods.

Materials:

  • Indole-3-acetic acid (IAA)

  • Deuterated sulfuric acid (D₂SO₄)

  • Deuterated methanol (CD₃OD)

  • Deuterated water (D₂O)

  • Diethyl ether

  • 6 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Preparation of Deuterated Acid Catalyst: A 20 wt % D₂SO₄ in a CD₃OD/D₂O (e.g., 7/3) solution is prepared.

  • Deuteration Reaction: Indole-3-acetic acid is dissolved in the prepared deuterated acid solution. The reaction mixture is then heated (e.g., at 95°C) in a sealed vessel under an inert atmosphere (Argon or Nitrogen) for a specified period (e.g., 14 hours) to facilitate the hydrogen-deuterium exchange.

  • Quenching and Extraction: After cooling to room temperature, the reaction mixture is carefully neutralized with a base, such as a 6 wt % lithium hydroxide solution, and then acidified to a pH of approximately 2 with 6 M HCl. The aqueous solution is then extracted multiple times with diethyl ether.

  • Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further Purification (Optional): If necessary, the crude product can be further purified by techniques such as column chromatography on silica gel.

Quality Control and Characterization

The purity and isotopic enrichment of the synthesized this compound are critical for its use as an internal standard. The following are standard quality control procedures.

1. Mass Spectrometry (MS):

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These are the primary methods for determining the level of deuteration and chemical purity. The mass spectrum of the deuterated compound will show a shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated. For example, the [M+H]⁺ ion for IAA-d5 would be expected at m/z 181.1025. By comparing the peak intensities of the deuterated and non-deuterated fragments, the isotopic enrichment can be calculated.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The absence or significant reduction of proton signals at the positions where deuterium has been incorporated provides evidence of successful deuteration.

  • ¹³C NMR: The carbon signals at the sites of deuteration will appear as triplets due to coupling with deuterium, providing further confirmation of the isotopic labeling.

Visualizing Key Processes

Experimental Workflow for Synthesis and Quality Control

The following diagram illustrates the general workflow for the synthesis and quality control of high-purity this compound.

G cluster_synthesis Synthesis cluster_qc Quality Control start Start: Indole-3-acetic acid reaction Acid-Catalyzed H-D Exchange (D₂SO₄, CD₃OD, D₂O, Heat) start->reaction quench Quenching and Neutralization reaction->quench extract Liquid-Liquid Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify ms Mass Spectrometry (GC-MS or LC-MS/MS) purify->ms Sample for QC nmr NMR Spectroscopy (¹H and ¹³C NMR) purify->nmr Sample for QC data_analysis Data Analysis (Purity & Isotopic Enrichment) ms->data_analysis nmr->data_analysis final_product final_product data_analysis->final_product Verified High-Purity This compound

Caption: Workflow for the synthesis and quality control of this compound.

Canonical Auxin Signaling Pathway

3-Indoleacetic acid is a key plant hormone (auxin) that regulates numerous aspects of plant growth and development. The following diagram depicts a simplified model of the canonical auxin signaling pathway.

G cluster_nucleus Nucleus TIR1_AFB TIR1/AFB (F-box protein) Aux_IAA Aux/IAA (Repressor) TIR1_AFB->Aux_IAA binds in presence of Auxin Ub Ubiquitin TIR1_AFB->Ub ARF ARF (Transcription Factor) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates transcription Ub->Aux_IAA ubiquitination Auxin Auxin (IAA) Auxin->TIR1_AFB enters nucleus and binds

Caption: Simplified diagram of the canonical auxin signaling pathway in plants.

References

A Comprehensive Technical Guide to 3-Indoleacetic Acid-d5: Safety, Handling, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-Indoleacetic acid-d5 (IAA-d5), a deuterated analog of the primary plant auxin, indole-3-acetic acid. It is intended to serve as a comprehensive resource for laboratory personnel, covering critical safety data, proper handling and storage procedures, and detailed experimental protocols for its principal application as an internal standard in quantitative analysis.

Chemical and Physical Properties

This compound is a synthetic, isotopically labeled form of indole-3-acetic acid, where five hydrogen atoms on the indole ring have been replaced with deuterium. This substitution results in a higher molecular weight compared to the natural compound, which is essential for its use in mass spectrometry-based quantification.

PropertyValueReference
CAS Number 76937-78-5[1](--INVALID-LINK--)
Molecular Formula C₁₀H₄D₅NO₂[2](--INVALID-LINK--)
Molecular Weight 180.21 g/mol [3](4--INVALID-LINK--
Appearance Beige to light brown powder/solid[5](--INVALID-LINK--)
Solubility Soluble in polar organic solvents like ethanol.[6](--INVALID-LINK--)
Storage Temperature Recommended storage at or below -20°C. Some suppliers suggest refrigeration between +2°C and +8°C.[7](8--INVALID-LINK--
Stability Light sensitive.[5](--INVALID-LINK--)

Safety Data and Hazard Information

While this compound is not classified as a hazardous substance, it is crucial to handle it with the care afforded to all laboratory chemicals. The safety data for the non-deuterated form, 3-Indoleacetic acid (IAA), is largely applicable.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Category 4H302: Harmful if swallowed. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1](--INVALID-LINK--)
Skin Corrosion/Irritation Category 2H315: Causes skin irritation. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P362+P364: Take off contaminated clothing and wash it before reuse.[1](9--INVALID-LINK--
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1](9--INVALID-LINK--
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1](10--INVALID-LINK--

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper laboratory safety protocols is paramount when handling this compound to minimize exposure and ensure a safe working environment.

  • Engineering Controls : Work in a well-ventilated area, preferably in a fume hood, especially when handling the powdered form to avoid dust formation.[7](--INVALID-LINK--) Ensure easy access to an eyewash station and safety shower.[1](--INVALID-LINK--)

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[7](--INVALID-LINK--)

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) are required.[11](12--INVALID-LINK--

    • Skin and Body Protection : A lab coat or other protective clothing should be worn.[1](--INVALID-LINK--)

    • Respiratory Protection : If working with the powder outside of a fume hood, a dust mask or respirator is recommended to prevent inhalation.[13](14--INVALID-LINK--

  • Hygiene Measures : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling.[15](--INVALID-LINK--)

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed:

  • After Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5](--INVALID-LINK--)

  • After Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5](--INVALID-LINK--)

  • After Eye Contact : Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. If eye irritation persists, get medical advice/attention.[5](--INVALID-LINK--)

  • After Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek medical attention if the individual feels unwell.[11](--INVALID-LINK--)

Accidental Release Measures

  • Personal Precautions : Ensure adequate ventilation and wear appropriate PPE. Avoid breathing dust.[5](--INVALID-LINK--)

  • Environmental Precautions : Prevent the substance from entering drains or waterways.[5](--INVALID-LINK--)

  • Methods for Cleaning Up : For spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5](--INVALID-LINK--)

Experimental Protocol: Quantification of Endogenous Indole-3-Acetic Acid using this compound as an Internal Standard by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of endogenous IAA in biological samples.[11](--INVALID-LINK--) The following is a representative protocol for the analysis of IAA in plant tissue.

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings, 5-10 mg fresh weight)

  • This compound (internal standard)

  • Extraction buffer (e.g., phosphate buffer)

  • Liquid nitrogen

  • Solid Phase Extraction (SPE) cartridges (e.g., polymethylmethacrylate and amino)

  • Derivatization agent (e.g., diazomethane)

  • Solvents for LC-MS/MS analysis (e.g., acetonitrile, water, formic acid)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Harvest and immediately flash-freeze the plant tissue in liquid nitrogen to quench metabolic activity.

    • Add a known amount of this compound to the frozen tissue.

    • Homogenize the tissue in extraction buffer.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Solid Phase Extraction (SPE) Purification:

    • Condition the SPE cartridges according to the manufacturer's instructions.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the analyte (IAA and IAA-d5) from the cartridge.

  • Derivatization:

    • Derivatize the eluted sample with a suitable agent, such as diazomethane, to improve chromatographic properties and ionization efficiency.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into the LC-MS/MS system.

    • Separate the analytes using a suitable C18 column and a gradient elution program.

    • Detect and quantify the parent and daughter ions for both endogenous IAA and the this compound internal standard using Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the ratio of the peak area of endogenous IAA to the peak area of the this compound internal standard.

    • Determine the concentration of endogenous IAA in the original sample by comparing this ratio to a standard curve.

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis harvest Harvest & Flash Freeze Plant Tissue add_is Add this compound (Internal Standard) harvest->add_is homogenize Homogenize in Extraction Buffer add_is->homogenize centrifuge Centrifuge & Collect Supernatant homogenize->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe derivatize Derivatization spe->derivatize lcms LC-MS/MS Analysis derivatize->lcms data Data Analysis & Quantification lcms->data

Caption: Experimental workflow for IAA quantification.

Signaling Pathway of Indole-3-Acetic Acid

Indole-3-acetic acid exerts its biological effects through a well-defined signaling pathway. Understanding this pathway is crucial for interpreting the results of quantitative studies. The core of this pathway involves the perception of auxin and the subsequent degradation of transcriptional repressors, leading to the expression of auxin-responsive genes.[1](16--INVALID-LINK--

auxin_signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome targeted for degradation AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates IAA Indole-3-Acetic Acid (IAA) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB binds SCF_Complex SCF Complex (E3 Ubiquitin Ligase) TIR1_AFB->SCF_Complex activates SCF_Complex->Aux_IAA ubiquitinates Degraded_Aux_IAA Proteasome->Degraded_Aux_IAA degrades IAA_entry IAA IAA_entry->IAA

Caption: The canonical auxin signaling pathway.

In the absence of auxin, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes.[17](--INVALID-LINK--) When intracellular auxin levels rise, auxin acts as a "molecular glue," promoting the interaction between Aux/IAA repressors and the TIR1/AFB F-box protein, which is part of an SCF E3 ubiquitin ligase complex.[5](--INVALID-LINK--) This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[3](--INVALID-LINK--) The degradation of these repressors liberates the ARFs, allowing them to activate the transcription of genes that regulate various aspects of plant growth and development.[1](--INVALID-LINK--)

This guide provides essential information for the safe and effective use of this compound in a research setting. By following these guidelines, researchers can ensure data accuracy and maintain a high standard of laboratory safety.

References

Methodological & Application

Application Note: Quantification of Indole-3-Acetic Acid (IAA) in Biological Matrices using a Validated LC-MS/MS Protocol with 3-Indoleacetic acid-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of indole-3-acetic acid (IAA), a primary auxin plant hormone, in various biological samples. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with isotope dilution using 3-Indoleacetic acid-d5 (IAA-d5) as an internal standard to ensure high precision and accuracy. The described protocol is applicable to researchers in plant sciences, microbiology, and drug development for the reliable measurement of IAA concentrations.

Introduction

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin and a critical signaling molecule that regulates numerous aspects of plant growth and development, including cell elongation, division, and differentiation.[1][2] Its precise quantification is essential for understanding plant physiology and the effects of genetic modifications or environmental stressors.[1][2] Furthermore, IAA is produced by various microorganisms, playing a role in plant-microbe interactions. This protocol details a highly selective and sensitive LC-MS/MS method for IAA quantification, which is considered a gold-standard analytical technique for phytohormone analysis due to its high specificity and sensitivity.[3][4] The use of a stable isotope-labeled internal standard, this compound, corrects for matrix effects and variations during sample preparation and analysis, leading to reliable and reproducible results.[5][6]

Experimental Protocols

Materials and Reagents
  • Indole-3-acetic acid (IAA) standard

  • This compound (IAA-d5) internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Plant tissue (e.g., leaves, roots) or bacterial culture supernatant

  • Liquid nitrogen

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[6]

  • Centrifuge

  • Ultrasonicator

Sample Preparation

The following protocol is a general guideline and may require optimization depending on the specific sample matrix.[1][2]

  • Sample Collection and Homogenization:

    • For plant tissues, flash-freeze a known weight (e.g., 10-100 mg) of the sample in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue homogenizer.[1][2][6]

    • For bacterial cultures, centrifuge the culture to pellet the cells and collect the supernatant.[7][8]

  • Extraction:

    • To the homogenized plant tissue or a known volume of supernatant, add a pre-determined amount of IAA-d5 internal standard.

    • Add cold extraction solvent (e.g., 50-80% acetonitrile or methanol in water with 0.1% formic acid).[6]

    • Sonicate the mixture for 5-10 minutes in an ice bath to enhance extraction efficiency.[6]

    • Agitate the samples on a rotator for 1 hour at 4°C.[6]

    • Centrifuge the samples at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet debris.[6]

    • Collect the supernatant.

  • Solid Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[6]

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar interferences.

    • Elute the analytes with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

    • Dry the eluate under a gentle stream of nitrogen or using a centrifugal evaporator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[5]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.[5]

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.[5]

    • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for IAA.[5]

    • Quantification Mode: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions:

      • IAA: Precursor ion (m/z) 174 → Product ion (m/z) 130.[5]

      • IAA-d5: Precursor ion (m/z) 179 → Product ion (m/z) 135.[5]

    • Optimize other MS parameters such as collision energy, declustering potential, and ion spray voltage for maximum sensitivity.

Data Presentation

The quantitative data for IAA should be summarized in a clear and structured table for easy comparison.

ParameterValueReference
Linear Quantification Range 0.5 - 5,000 ng/mL[5]
Limit of Detection (LOD) ≤ 0.5 ng/g fresh weight[5]
Limit of Quantification (LOQ) Typically 1 ng/mL or better[5]
Correlation Coefficient (R²) ≥ 0.995[5]
IAA MRM Transition (m/z) 174 → 130[5]
IAA-d5 MRM Transition (m/z) 179 → 135[5]
Typical Retention Time ~3.1 minutes (matrix dependent)[5]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for IAA quantification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Biological Sample (Plant Tissue / Supernatant) homogenize Homogenization (with IAA-d5) sample->homogenize extract Solvent Extraction homogenize->extract cleanup Solid Phase Extraction (SPE) extract->cleanup reconstitute Reconstitution cleanup->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_quant Data Quantification (IAA/IAA-d5 Ratio) ms_detection->data_quant result IAA Concentration (ng/g or ng/mL) data_quant->result

Caption: Experimental workflow for LC-MS/MS quantification of IAA.

signaling_pathway cluster_biosynthesis IAA Biosynthesis cluster_conjugation IAA Conjugation & Catabolism cluster_signaling IAA Signaling tryptophan Tryptophan ipa Indole-3-pyruvic acid (IPyA) tryptophan->ipa iaa Indole-3-acetic acid (IAA) ipa->iaa iaa_conjugates IAA Conjugates (e.g., IAA-Asp, IAA-Glu) iaa->iaa_conjugates Conjugation oxiaa OxIAA iaa->oxiaa Catabolism signaling Auxin Signaling Pathway iaa->signaling iaa_conjugates->iaa Hydrolysis growth Plant Growth & Development signaling->growth

Caption: Simplified overview of IAA metabolism and signaling.

References

Application Note: High-Throughput Quantitative Analysis of 3-Indoleacetic Acid in Plant Tissues by Gas Chromatography-Mass Spectrometry (GC-MS) with a 3-Indoleacetic acid-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Indoleacetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that plays a pivotal role in virtually all aspects of plant growth and development. Accurate and precise quantification of endogenous IAA levels is crucial for understanding its physiological functions and for the development of new plant growth regulators. This application note describes a robust and sensitive method for the quantification of IAA in plant tissues using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard, 3-Indoleacetic acid-d5 (IAA-d5). The use of a deuterated internal standard ensures high accuracy and precision by correcting for analyte losses during sample preparation and analysis.[1]

Experimental Workflow

GC-MS Workflow for IAA Analysis Figure 1. Experimental Workflow for GC-MS Analysis of 3-Indoleacetic Acid A Sample Collection & Freezing (e.g., 5-25 mg fresh weight of plant tissue) B Homogenization & Internal Standard Spiking (Addition of this compound) A->B Spike with IS C Solid-Phase Extraction (SPE) Purification (e.g., Amino (NH2) and/or C18 resins) B->C Purify D Elution & Solvent Evaporation C->D Elute E Derivatization (e.g., Methylation with Diazomethane) D->E Derivatize F GC-MS Analysis (Selected Ion Monitoring - SIM) E->F Inject G Data Analysis & Quantification F->G Quantify

Caption: Figure 1. A schematic overview of the key steps involved in the quantitative analysis of 3-Indoleacetic acid using GC-MS with an internal standard.

Detailed Protocols

Sample Preparation and Extraction
  • Sample Collection: Harvest 5-25 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.

  • Internal Standard Spiking: To the frozen tissue, add a known amount of this compound (IAA-d5) internal standard. The amount should be comparable to the expected endogenous IAA levels.

  • Homogenization: Homogenize the tissue in a suitable extraction solvent (e.g., 80% methanol) using a bead beater or mortar and pestle.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted IAA and IAA-d5.

Solid-Phase Extraction (SPE) Purification

A multi-step SPE protocol is often employed to remove interfering substances from the plant extract.[2]

  • Amino (NH2) SPE:

    • Condition an amino-functionalized SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge. The anionic IAA and IAA-d5 will be retained.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids, followed by a moderately polar solvent (e.g., ethyl acetate) to remove other interfering compounds.

    • Elute the IAA and IAA-d5 with an acidic solvent (e.g., 5% acetic acid in methanol).

  • C18 SPE (Optional but Recommended):

    • For further purification, the eluate from the amino SPE can be passed through a C18 cartridge.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the eluate onto the cartridge.

    • Wash with an aqueous solution to remove polar impurities.

    • Elute the analytes with a higher concentration of organic solvent (e.g., 80% methanol).

  • Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas.

Derivatization

To increase the volatility and thermal stability of IAA for GC analysis, a derivatization step is necessary. Methylation of the carboxylic acid group is a common and effective method.[3]

  • Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol).

  • Methylation: Add freshly prepared diazomethane solution dropwise until a persistent yellow color is observed. Caution: Diazomethane is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Quenching: After a short incubation period (e.g., 10 minutes), quench the reaction by adding a small amount of a weak acid (e.g., silicic acid).

  • Final Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution for GC-MS: Reconstitute the derivatized sample in a small, known volume of a volatile solvent suitable for GC injection (e.g., ethyl acetate).

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

    • Injector: Splitless injection is recommended for trace analysis.

    • Oven Temperature Program: An initial temperature of around 80°C, held for 1-2 minutes, followed by a ramp to a final temperature of approximately 280-300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity and selectivity.

    • Ions to Monitor: The specific ions to monitor for the methylated derivatives of IAA and IAA-d5 are crucial for quantification.[4][5]

Quantitative Data

The following tables summarize typical quantitative data for this method.

Table 1: Selected Ion Monitoring (SIM) Parameters

AnalyteDerivativeQuantifier Ion (m/z)Qualifier Ion (m/z)
3-Indoleacetic acid (IAA)Methyl ester130189
This compound (IAA-d5)Methyl ester135194

Table 2: Method Validation Parameters (Representative Values)

ParameterValue
Linearity (R²)> 0.99
Limit of Detection (LOD)1-5 pg on column
Limit of Quantification (LOQ)5-15 pg on column
Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%

Auxin Signaling Pathway

Auxin Signaling Pathway Figure 2. Simplified Auxin (IAA) Signaling Pathway cluster_nucleus Nucleus TIR1_AFB TIR1/AFB (Auxin Receptor) Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding to Ubiquitination Ubiquitination & 26S Proteasome Degradation TIR1_AFB->Ubiquitination Targets Aux/IAA for ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses AuxRE Auxin Response Element (on DNA) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Regulates IAA Auxin (IAA) IAA->TIR1_AFB Binds to Ubiquitination->Aux_IAA

Caption: Figure 2. A diagram of the core transcriptional auxin signaling pathway in the nucleus.

In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.[6][7][8] When auxin is present, it acts as a molecular "glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[6][7][8] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[7][9] The degradation of the repressor releases the ARF, allowing it to regulate the expression of auxin-responsive genes, thereby mediating the physiological effects of auxin.[6][9]

Conclusion

The GC-MS method using a deuterated internal standard provides a highly sensitive, specific, and reliable approach for the quantification of 3-Indoleacetic acid in plant tissues. The detailed protocols and established validation parameters presented in this application note offer a solid foundation for researchers to implement this powerful analytical technique in their studies of plant physiology and development. The robustness of this method makes it suitable for both targeted research and high-throughput screening applications.

References

Application Notes and Protocols for Auxin Analysis in Arabidopsis using 3-Indoleacetic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin in plants, playing a pivotal role in regulating nearly all aspects of growth and development.[1][2] Accurate quantification of endogenous IAA levels is crucial for understanding its physiological functions. However, the low abundance of IAA in plant tissues presents a significant analytical challenge.[3] This application note provides a detailed protocol for the extraction, purification, and quantification of IAA from Arabidopsis thaliana tissues using a stable isotope-labeled internal standard, 3-Indoleacetic acid-d5 (IAA-d5), coupled with mass spectrometry. The use of an internal standard like IAA-d5 is critical for accurate quantification as it corrects for the loss of analyte during sample preparation and analysis.[1][4]

Principle

The method is based on isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard (IAA-d5) is added to the plant tissue sample at the beginning of the extraction process.[1] The endogenous (unlabeled) IAA and the labeled internal standard are then co-extracted, purified, and analyzed by mass spectrometry (either GC-MS or LC-MS/MS). Since the labeled and unlabeled forms of IAA have nearly identical chemical and physical properties, they behave similarly during extraction, purification, and ionization. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[3] By comparing the signal intensities of the endogenous IAA and the IAA-d5 internal standard, the absolute amount of endogenous IAA in the original sample can be accurately calculated.[5]

Materials and Reagents

Reagent/Material Supplier Notes
This compound (IAA-d5)e.g., OlChemImPrepare a stock solution in a suitable solvent like methanol or acetonitrile.
Indole-3-acetic acid (IAA)e.g., Sigma-AldrichFor creating a standard curve.[6]
Liquid Nitrogen---For flash-freezing plant tissue.[7]
Extraction Buffer---e.g., Isopropanol with 0.2 M imidazole buffer (pH 7.0)
Solid Phase Extraction (SPE) Columnse.g., Agilent, GlygenAmino (NH2) and/or polymethylmethacrylate epoxide (PMME) resins are commonly used.[5][8][9]
Solvents (HPLC or GC grade)e.g., MerckAcetonitrile, Methanol, Chloroform, Hexane, Ethyl Acetate, Formic Acid, Acetic Acid.[10]
Derivatization Reagent (for GC-MS)---e.g., Diazomethane.[3][11]
Microcentrifuge tubes (2 mL)------
Homogenizer (e.g., bead beater)------
Centrifuge---Capable of reaching >13,000 rpm.[10]
Evaporator (e.g., centrifugal vacuum)------

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific experimental setup and instrumentation.

Sample Collection and Homogenization
  • Harvest Arabidopsis tissue (e.g., seedlings, roots, leaves) of a known fresh weight (typically 10-100 mg).[12][13]

  • Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.[7]

  • Add a pre-determined amount of IAA-d5 internal standard to the frozen tissue. The amount should be in a similar range to the expected endogenous IAA concentration.

  • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

Extraction
  • Add 1 mL of cold extraction buffer (e.g., isopropanol with imidazole buffer) to the homogenized tissue powder.

  • Vortex thoroughly and incubate on ice or at 4°C for at least 1 hour with gentle shaking to allow for equilibration of the internal standard with the endogenous IAA.

  • Centrifuge the extract at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[14]

  • Carefully collect the supernatant, which contains the IAA and IAA-d5.

Solid-Phase Extraction (SPE) Purification

This step is crucial for removing interfering compounds from the plant extract.[15] A two-step SPE process using amino (NH2) and polymethylmethacrylate epoxide (PMME) resins is highly effective.[5][8][9]

a. Amino (NH2) SPE Column:

  • Condition the NH2 SPE column by washing with hexane, acetonitrile, and ethyl acetate, followed by equilibration with an appropriate buffer (e.g., 0.2 M imidazole, pH 7.0) and water.[9]

  • Load the supernatant from the extraction step onto the conditioned column.

  • Wash the column with a non-polar solvent (e.g., methanol) to remove interfering compounds.

  • Elute the IAA and IAA-d5 from the column using an appropriate elution solvent.

b. Polymethylmethacrylate Epoxide (PMME) SPE Column:

  • Further purify the eluate from the NH2 column using a PMME resin for enhanced cleanup.

  • The eluate is then dried down under a stream of nitrogen or using a centrifugal vacuum concentrator.

Derivatization (for GC-MS Analysis)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group of IAA needs to be derivatized to increase its volatility.[11] Methylation with diazomethane is a common method.[3][11]

  • Re-suspend the dried extract in a suitable solvent.

  • Add freshly prepared diazomethane solution and incubate for a specific time to allow for complete methylation of IAA and IAA-d5.

  • Remove the excess diazomethane under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

Note: For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is often not necessary.[4]

Instrumental Analysis (LC-MS/MS)
  • Reconstitute the final dried extract in a suitable mobile phase (e.g., a mixture of acetonitrile and water with formic acid).[10]

  • Inject an aliquot of the sample into the LC-MS/MS system.

  • Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both endogenous IAA and the IAA-d5 internal standard.[1]

Compound Precursor Ion (m/z) Product Ion (m/z)
Endogenous IAA~176~130
IAA-d5~181~135

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

Data Analysis

  • Generate a standard curve using known concentrations of unlabeled IAA.

  • Calculate the ratio of the peak area of the endogenous IAA to the peak area of the IAA-d5 internal standard for each sample.

  • Use the standard curve to determine the concentration of endogenous IAA in the sample based on the calculated peak area ratio.

Experimental Workflow Diagram

Auxin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Start 1. Harvest Arabidopsis Tissue (10-100 mg) Freeze 2. Flash Freeze in Liquid N2 Start->Freeze Add_IS 3. Add IAA-d5 Internal Standard Freeze->Add_IS Homogenize 4. Homogenize Tissue Add_IS->Homogenize Extract 5. Add Extraction Buffer & Incubate Homogenize->Extract Centrifuge 6. Centrifuge Extract->Centrifuge Collect_Supernatant 7. Collect Supernatant Centrifuge->Collect_Supernatant SPE_NH2 8. Amino (NH2) SPE Collect_Supernatant->SPE_NH2 SPE_PMME 9. PMME SPE SPE_NH2->SPE_PMME Dry_Down 10. Dry Down SPE_PMME->Dry_Down Derivatize 11. Derivatize (for GC-MS) Dry_Down->Derivatize LC_MS 12. LC-MS/MS Analysis Dry_Down->LC_MS LC-MS Path Dry_Down->LC_MS GC_MS 12. GC-MS Analysis Derivatize->GC_MS GC-MS Path Data_Analysis 13. Data Analysis & Quantification LC_MS->Data_Analysis GC_MS->Data_Analysis

Caption: Workflow for IAA analysis in Arabidopsis.

Conclusion

This protocol provides a robust and reliable method for the quantification of endogenous IAA in Arabidopsis thaliana using this compound as an internal standard. The use of isotope dilution mass spectrometry ensures high accuracy and precision, which is essential for studying the complex role of auxin in plant biology. Researchers can adapt this protocol for various tissues and experimental conditions to gain deeper insights into auxin metabolism and signaling.

References

Application Notes and Protocols for Preparing a Standard Curve with 3-Indoleacetic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indoleacetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that plays a crucial role in virtually all aspects of plant growth and development. Accurate quantification of endogenous IAA levels is essential for research in plant physiology, agricultural biotechnology, and drug development targeting plant-related pathways. Due to the low concentrations of IAA in plant tissues and the complexity of biological matrices, highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required.

The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification by correcting for variations during sample preparation, chromatography, and mass spectrometric detection.[1][2] 3-Indoleacetic acid-d5 (IAA-d5), a deuterated analog of IAA, is an ideal internal standard for this purpose as it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).[3]

These application notes provide a detailed protocol for the preparation of a standard curve using IAA-d5 for the quantitative analysis of IAA by LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • 3-Indoleacetic acid (IAA) standard

  • This compound (IAA-d5)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Analytical balance

  • LC-MS/MS system

Preparation of Stock Solutions

2.2.1. 3-Indoleacetic acid (IAA) Stock Solution (1 mg/mL)

  • Accurately weigh 1 mg of IAA standard using an analytical balance.

  • Dissolve the IAA in 1 mL of methanol in a clean, amber glass vial.

  • Vortex thoroughly until the solid is completely dissolved.

  • Store the stock solution at -20°C in the dark. This solution is stable for up to 1 year.

2.2.2. This compound (IAA-d5) Internal Standard Stock Solution (1 mg/mL)

  • Accurately weigh 1 mg of IAA-d5.

  • Dissolve the IAA-d5 in 1 mL of methanol in a clean, amber glass vial.

  • Vortex thoroughly until the solid is completely dissolved.

  • Store the internal standard stock solution at -20°C in the dark.

Preparation of Working Solutions

2.3.1. IAA Intermediate Stock Solution (100 µg/mL)

  • Pipette 100 µL of the 1 mg/mL IAA stock solution into a clean microcentrifuge tube.

  • Add 900 µL of methanol to the tube.

  • Vortex to mix thoroughly.

2.3.2. IAA-d5 Internal Standard Working Solution (1 µg/mL)

  • Perform a serial dilution of the 1 mg/mL IAA-d5 stock solution. First, dilute 10 µL of the stock solution in 990 µL of methanol to obtain a 10 µg/mL solution.

  • Next, dilute 100 µL of the 10 µg/mL solution in 900 µL of methanol to obtain the 1 µg/mL working solution.

  • Vortex thoroughly after each dilution step.

Preparation of Calibration Curve Standards
  • Label a series of microcentrifuge tubes for each calibration standard (e.g., CAL 1 to CAL 7).

  • Prepare the calibration standards by serial dilution of the 100 µg/mL IAA intermediate stock solution as detailed in the table below.

  • To each calibration standard, add a constant amount of the IAA-d5 internal standard working solution (e.g., 10 µL of 1 µg/mL IAA-d5).

  • Bring each calibration standard to a final volume of 1 mL with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Data Presentation

The following tables summarize the preparation of the calibration curve standards and provide representative data for a standard curve analysis.

Table 1: Preparation of Calibration Curve Standards

Standard IDConcentration of IAA (ng/mL)Volume of 100 µg/mL IAA Stock (µL)Volume of Methanol (µL)Volume of 1 µg/mL IAA-d5 (µL)Final Volume (mL)
CAL 111989101
CAL 255985101
CAL 31010980101
CAL 45050940101
CAL 5100100890101
CAL 6500500490101
CAL 710001000 (from 1 mg/mL stock)-101

Table 2: Representative Standard Curve Data

Concentration of IAA (ng/mL)Peak Area of IAAPeak Area of IAA-d5Peak Area Ratio (IAA/IAA-d5)
11,500100,0000.015
57,800102,0000.076
1016,000101,5000.158
5082,000100,5000.816
100165,00099,8001.653
500830,000101,0008.218
10001,680,000100,20016.766

Linear Regression: y = 0.0168x - 0.0015 (R² = 0.9998)

LC-MS/MS Method

The following are typical LC-MS/MS parameters for the analysis of IAA and IAA-d5. Optimization may be required depending on the specific instrumentation used.

Table 3: LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
MRM Transitions
IAAPrecursor Ion (m/z): 176.1, Product Ion (m/z): 130.1[4]
IAA-d5Precursor Ion (m/z): 181.1, Product Ion (m/z): 135.1

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_cal Calibration Curve Preparation Stock_IAA 1. Prepare IAA Stock (1 mg/mL in Methanol) Work_IAA 3. Prepare IAA Working Solution (100 µg/mL) Stock_IAA->Work_IAA Stock_IAAd5 2. Prepare IAA-d5 Stock (1 mg/mL in Methanol) Work_IAAd5 4. Prepare IAA-d5 Working Solution (1 µg/mL) Stock_IAAd5->Work_IAAd5 Serial_Dilution 5. Perform Serial Dilutions of IAA (1-1000 ng/mL) Work_IAA->Serial_Dilution Add_IS 6. Add Constant Amount of IAA-d5 to each standard Work_IAAd5->Add_IS Serial_Dilution->Add_IS Final_Volume 7. Adjust to Final Volume Add_IS->Final_Volume Analysis 8. LC-MS/MS Analysis Final_Volume->Analysis Data_Processing 9. Data Processing and Curve Generation Analysis->Data_Processing

Caption: Experimental workflow for the preparation of a standard curve.

Auxin Signaling Pathway

Auxin_Signaling cluster_low Low Auxin cluster_high High Auxin Aux_IAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor Aux_IAA_low->ARF_low binds and represses Auxin_Responsive_Genes_low Auxin-Responsive Genes (Transcription OFF) ARF_low->Auxin_Responsive_Genes_low represses Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF E3 Ligase Complex TIR1_AFB->SCF_Complex activates Aux_IAA_high Aux/IAA Repressor SCF_Complex->Aux_IAA_high ubiquitinates Proteasome 26S Proteasome Aux_IAA_high->Proteasome degradation ARF_high ARF Transcription Factor Auxin_Responsive_Genes_high Auxin-Responsive Genes (Transcription ON) ARF_high->Auxin_Responsive_Genes_high activates

References

Anwendungs- und Protokollnotizen zur Derivatisierung von 3-Indolessigsäure-d5 für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Datum: 2025-12-08

Zusammenfassung: Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die chemische Derivatisierung von 3-Indolessigsäure-d5 (IES-d5), einem deuterierten internen Standard, der für die quantitative Analyse des Phytohormons Auxin mittels Gaschromatographie-Massenspektrometrie (GC-MS) verwendet wird. Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit und thermische Stabilität von IES zu erhöhen, was für die GC-Analyse unerlässlich ist. Es werden zwei gängige und effektive Methoden beschrieben: Silylierung und Methylierung. Diese Protokolle richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine genaue und reproduzierbare Quantifizierung von Indol-3-essigsäure in verschiedenen biologischen Matrices anstreben.

Einleitung

Indol-3-essigsäure (IES) ist das am weitesten verbreitete natürliche Auxin in Pflanzen und spielt eine zentrale Rolle bei der Regulierung von Wachstum und Entwicklung. Die genaue Quantifizierung von IES ist entscheidend für das Verständnis pflanzlicher Stoffwechselwege und Signalübertragungen. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist aufgrund ihrer hohen Empfindlichkeit und Selektivität eine leistungsstarke Technik für diese Aufgabe. IES ist jedoch eine polare und thermisch labile Verbindung mit geringer Flüchtigkeit, was eine direkte GC-Analyse unmöglich macht.

Die chemische Derivatisierung überwindet diese Einschränkungen, indem die aktiven Wasserstoffatome der Carboxylgruppe und des Indol-Stickstoffs durch unpolare Gruppen ersetzt werden. Dies erhöht die Flüchtigkeit und thermische Stabilität des Analyten und verbessert das chromatographische Verhalten. Die Verwendung eines stabil-isotopenmarkierten internen Standards wie 3-Indolessigsäure-d5 (IES-d5) ist für die genaue Quantifizierung durch Isotopenverdünnungsanalyse unerlässlich, da er hilft, die Variabilität während der Probenvorbereitung und Injektion zu korrigieren.

Prinzipien der Derivatisierung

Für die GC-MS-Analyse von IES werden hauptsächlich zwei Derivatisierungsstrategien angewendet:

  • Silylierung: Hierbei werden die aktiven Wasserstoffatome durch eine Trimethylsilyl (TMS)-Gruppe ersetzt. Gängige Reagenzien sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), oft in Verbindung mit einem Katalysator wie Trimethylchlorsilan (TMCS). Die resultierenden TMS-Derivate sind deutlich flüchtiger und stabiler.

  • Methylierung: Diese Methode wandelt die Carbonsäuregruppe in einen Methylester um. Historisch wurde hierfür oft das hochreaktive und toxische Diazomethan verwendet.[1][2][3] Sicherere Alternativen wie die säurekatalysierte Veresterung mit Methanol (z. B. mit methanolischer HCl) werden ebenfalls eingesetzt.[4][5]

Die Wahl der Methode hängt von der Probenmatrix, den verfügbaren Reagenzien und den spezifischen Anforderungen des Labors ab.

Experimentelle Protokolle

Sicherheitshinweis: Alle Derivatisierungsreagenzien sind gesundheitsschädlich und feuchtigkeitsempfindlich. Arbeiten Sie stets unter einem Abzug und tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel).

Protokoll 1: Silylierung mit BSTFA + 1% TMCS

Dieses Protokoll beschreibt die Bildung von Di-TMS-IES-d5.

Benötigte Materialien:

  • Getrockneter Probenextrakt, der IES-d5 enthält

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Pyridin oder Acetonitril (GC-Qualität, wasserfrei)

  • Heizblock oder Wasserbad

  • GC-Vials mit Kappen und Septen

Durchführung:

  • Trocknung: Stellen Sie sicher, dass der Probenextrakt, der IES-d5 enthält, vollständig trocken ist. Feuchtigkeit beeinträchtigt die Silylierungsreaktion. Die Trocknung kann unter einem sanften Stickstoffstrom oder mittels Vakuumzentrifugation erfolgen.

  • Reagenzienzugabe: Geben Sie 50 µL wasserfreies Pyridin oder Acetonitril in das Probengefäß, um den getrockneten Extrakt aufzulösen.

  • Derivatisierung: Fügen Sie 50 µL BSTFA (+ 1% TMCS) hinzu. Verschließen Sie das Vial sofort fest.

  • Inkubation: Erhitzen Sie das Vial für 60 Minuten bei 70°C in einem Heizblock oder Wasserbad.

  • Abkühlen: Lassen Sie das Vial vor der GC-MS-Analyse auf Raumtemperatur abkühlen.

  • Analyse: Injizieren Sie 1-2 µL der derivatisierten Probe in das GC-MS-System. Die derivatisierten Proben sollten zeitnah analysiert werden, um den Abbau der Derivate zu minimieren.

Protokoll 2: Methylierung mit methanolischer Salzsäure

Dieses Protokoll beschreibt die Bildung des IES-d5-Methylesters.

Benötigte Materialien:

  • Getrockneter Probenextrakt, der IES-d5 enthält

  • 2% (w/v) Methanolische Salzsäure (HCl): vorsichtig 200 µL Acetylchlorid zu 10 mL eiskaltem, wasserfreiem Methanol geben.

  • Heizblock oder Wasserbad

  • Lösungsmittel zur Extraktion (z.B. Ethylacetat, Hexan)

  • Wässrige Natriumbicarbonat-Lösung (5%)

Durchführung:

  • Trocknung: Der Probenextrakt muss vollständig trocken sein.

  • Reagenzienzugabe: Geben Sie 200 µL 2% methanolischer HCl zum getrockneten Extrakt.

  • Inkubation: Verschließen Sie das Vial und erhitzen Sie es für 60 Minuten bei 60°C.

  • Neutralisation & Extraktion: Nach dem Abkühlen auf Raumtemperatur neutralisieren Sie die Reaktion durch vorsichtige Zugabe von 1 mL 5%iger Natriumbicarbonat-Lösung. Extrahieren Sie den IES-d5-Methylester durch Zugabe von 1 mL Ethylacetat oder Hexan und kräftiges Vortexen.

  • Phasentrennung: Zentrifugieren Sie die Probe, um die Phasen zu trennen.

  • Probenvorbereitung für GC: Überführen Sie die obere organische Phase in ein sauberes GC-Vial. Engen Sie das Lösungsmittel unter einem Stickstoffstrom ein und lösen Sie den Rückstand in einem geeigneten Volumen (z.B. 50 µL) Ethylacetat für die GC-MS-Analyse.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die typischen Leistungsdaten für die quantitative Analyse von IES nach der Derivatisierung zusammen. Die Werte können je nach Instrument, Probenmatrix und spezifischen Bedingungen variieren.

ParameterMethylierung (mit Diazomethan)Silylierung (mit MSTFA)Referenz
Nachweisgrenze (LOD) 1 pg~1 fmol (ca. 0.3 pg)[6],[7]
Quantifizierungsgrenze (LOQ) 1 ng/g Trockengewichtn.a.[6]
Linearer Bereich 4 Größenordnungen4 Größenordnungen[7]
Wiederfindung (%) > 80% (nach SPE-Reinigung)n.a.[8]
Präzision (RSD %) < 10-15%< 10%[9],[10]

Hinweis: Die Daten für die Methylierung beziehen sich oft auf die hocheffiziente Reaktion mit Diazomethan. Die Silylierung bietet eine vergleichbare Empfindlichkeit.

Visualisierungen

Derivatization_Workflow Drying Drying Deriv Deriv Drying->Deriv 3. Reaction Reaction GCMS GCMS Reaction->GCMS 5.

Abbildung 1: Allgemeiner Arbeitsablauf der IES-d5-Analyse.

IAA_d5 [label=<

IES-d5

];

Plus [label="+", fontsize=18];

BSTFA [label=<

2x BSTFA (Silylierungsreagenz)

];

DiTMS_IAA_d5 [label=<

Di-TMS-IES-d5 (flüchtig)

];

{rank=same; IAA_d5; Plus; BSTFA}

IAA_d5 -> DiTMS_IAA_d5 [label=" 70°C\n(Pyridin)"]; BSTFA -> DiTMS_IAA_d5 [style=invis]; Plus -> DiTMS_IAA_d5 [style=invis]; }

Abbildung 2: Silylierungsreaktion von IES-d5 mit BSTFA.

GC-MS Analyseparameter (Beispiel)

Die optimalen GC-MS-Parameter müssen für jedes System individuell ermittelt werden. Die folgenden Einstellungen dienen als Ausgangspunkt für die Analyse von silylierter IES-d5.

  • GC-System: Agilent 7890B oder äquivalent

  • MS-System: Agilent 5977A MSD oder äquivalent

  • Säule: HP-5MS (30 m x 0.25 mm, 0.25 µm Filmdicke) oder äquivalente unpolare Säule

  • Trägergas: Helium, konstante Flussrate 1.0 mL/min

  • Injektor: Splitless, 250°C, 1 µL Injektionsvolumen

  • Ofenprogramm:

    • Starttemperatur: 70°C (1 min halten)

    • Rampe 1: 10°C/min bis 170°C

    • Rampe 2: 30°C/min bis 280°C (5 min halten)

  • MS-Parameter:

    • Ionenquelle: Elektronenstoßionisation (EI), 70 eV, 230°C

    • Quadrupol: 150°C

    • Modus: Selected Ion Monitoring (SIM)

    • Zu überwachende Ionen (Di-TMS-IES-d5): m/z 324 (Molekülion), m/z 207 (charakteristisches Fragment)

    • Zu überwachende Ionen (Di-TMS-IES, endogen): m/z 319 (Molekülion), m/z 202 (charakteristisches Fragment)

Diese Anwendungsbeschreibung liefert eine solide Grundlage für die Entwicklung und Implementierung robuster Methoden zur Quantifizierung von IES-d5 mittels GC-MS. Die sorgfältige Durchführung der Derivatisierungsprotokolle ist entscheidend für den Erhalt genauer und reproduzierbarer Ergebnisse.

References

Application Note: Solid-Phase Extraction for the Cleanup of Plant Extracts Containing 3-Indoleacetic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indoleacetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that plays a pivotal role in virtually all aspects of plant growth and development.[1] Quantitative analysis of IAA is crucial for understanding plant physiology and for agricultural and biotechnological applications. The use of a stable isotope-labeled internal standard, such as 3-Indoleacetic acid-d5 (IAA-d5), is essential for accurate quantification by mass spectrometry, as it compensates for analyte loss during sample preparation and matrix effects during analysis.

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices like plant extracts.[1] It offers significant advantages over liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved selectivity. This application note provides a detailed protocol for the cleanup of plant extracts containing IAA-d5 using C18-based SPE cartridges, a common and effective choice for this application.[2][3]

Quantitative Data Summary

The efficiency of an SPE protocol is determined by the recovery of the analyte of interest. The following table summarizes typical recovery rates for IAA using a C18-based SPE method. Given the chemical similarity, these recovery rates are expected to be comparable for IAA-d5.

AnalyteSPE SorbentMatrixAverage Recovery (%)Reference
3-Indoleacetic AcidC18Plant Extract89-94%[2][3]

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the solid-phase extraction cleanup of plant extracts for IAA-d5 analysis.

Materials and Reagents
  • SPE Cartridges: C18 SPE cartridges (e.g., Sep-Pak C18)

  • Solvents (HPLC or LC-MS grade):

    • Methanol

    • Water

    • Formic acid

  • Internal Standard: this compound solution of known concentration

  • Plant Extract: Homogenized plant tissue extracted with a suitable solvent (e.g., 80% methanol)

  • SPE vacuum manifold

  • Collection tubes

  • Nitrogen evaporator or centrifugal vacuum concentrator

Two-Step C18-SPE Protocol

This protocol is adapted from a two-step procedure demonstrated to be effective for IAA purification from plant extracts.[2][3]

Step 1: Removal of Polar Impurities

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of 100% methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 5 mL of water containing 0.1% formic acid.[4] Do not allow the cartridge to dry out.

  • Sample Loading: Load the plant extract (to which a known amount of IAA-d5 has been added) onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water containing 0.1% formic acid to remove polar impurities.[4] Collect the eluate from this step, as it contains the IAA/IAA-d5.

Step 2: Retention and Elution of IAA/IAA-d5

  • Sample Adjustment: Dilute the collected eluate from Step 1 with water to a final methanol concentration of 20% and acidify with formic acid to a final concentration of 1%.[2][3] This protonates the IAA, making it less polar and enabling its retention on the C18 sorbent.

  • Conditioning and Equilibration of a New Cartridge: Condition and equilibrate a new C18 SPE cartridge as described in Step 1.

  • Sample Loading: Load the adjusted sample from Step 2.1 onto the new cartridge.

  • Washing: Wash the cartridge with a small volume of 20% methanol containing 1% formic acid to remove any remaining polar interferences.

  • Elution: Elute the retained IAA and IAA-d5 with 5 mL of 80% methanol containing 0.1% formic acid.[4]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 20% methanol).[4]

Visualizations

Experimental Workflow for SPE Cleanup

SPE_Workflow cluster_step1 Step 1: Removal of Polar Impurities cluster_step2 Step 2: IAA/IAA-d5 Purification Condition1 Condition (100% Methanol) Equilibrate1 Equilibrate (0.1% Formic Acid in Water) Condition1->Equilibrate1 Load1 Load Plant Extract (+ IAA-d5) Equilibrate1->Load1 Wash1 Wash (0.1% Formic Acid in Water) Load1->Wash1 CollectEluate Collect Eluate (Contains IAA/IAA-d5) Wash1->CollectEluate AdjustSample Adjust Sample (20% MeOH, 1% Formic Acid) CollectEluate->AdjustSample Condition2 Condition & Equilibrate (New C18 Cartridge) AdjustSample->Condition2 Load2 Load Adjusted Sample Condition2->Load2 Wash2 Wash (20% MeOH, 1% Formic Acid) Load2->Wash2 Elute Elute (80% MeOH, 0.1% Formic Acid) Wash2->Elute Dry Dry Down Elute->Dry Reconstitute Reconstitute for LC-MS Dry->Reconstitute

Caption: Workflow for the two-step SPE cleanup of IAA-d5 from plant extracts.

Simplified IAA Signaling Pathway

IAASignaling cluster_lowIAA Low Auxin cluster_highIAA High Auxin IAA IAA (Auxin) IAA_SCFTIR1 IAA-SCF-TIR1-Aux/IAA Complex IAA->IAA_SCFTIR1 AuxIAA Aux/IAA Protein ARF_bound ARF-Aux/IAA Complex (Repression) AuxIAA->ARF_bound ARF Auxin Response Factor (ARF) ARF->ARF_bound Auxin_Gene_Off Auxin-Responsive Gene (Transcription OFF) ARF_bound->Auxin_Gene_Off Represses SCFTIR1 SCF-TIR1 Complex SCFTIR1->IAA_SCFTIR1 Ubiquitination Ubiquitination of Aux/IAA IAA_SCFTIR1->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Aux/IAA Proteasome->Degradation ARF_active Active ARF Auxin_Gene_On Auxin-Responsive Gene (Transcription ON) ARF_active->Auxin_Gene_On Activates AuxIAA_high Aux/IAA Protein AuxIAA_high->IAA_SCFTIR1 IAA_presence IAA Presence cluster_highIAA cluster_highIAA IAA_absence IAA Absence cluster_lowIAA cluster_lowIAA

Caption: Simplified overview of the core IAA signaling pathway in plants.

References

Application Note: Quantifying Endogenous Indole-3-Acetic Acid (IAA) in Root Tissue using an Isotope Dilution Method with 3-Indoleacetic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin, a class of phytohormones that acts as a master regulator of plant growth and development.[1] It is crucial in processes such as cell elongation, lateral root formation, and responses to environmental stimuli.[1] Given its low endogenous concentrations and the complexity of plant matrices, accurate and sensitive quantification of IAA is essential for research in plant biology, agricultural science, and the discovery of plant-derived compounds.[2][3]

This application note details a robust and highly sensitive method for the quantification of endogenous IAA in plant root tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with an isotope dilution strategy.[4][5] The use of a stable isotope-labeled internal standard, 3-Indoleacetic acid-d5 (IAA-d5), ensures high accuracy by correcting for analyte loss during sample preparation and for matrix effects during ionization.[1][2]

Principle of the Method The core of this protocol is the isotope dilution method. A known quantity of this compound (IAA-d5) is added to the root tissue sample at the initial extraction step.[5] IAA-d5 is chemically identical to endogenous IAA but has a higher mass due to the five deuterium atoms. It serves as an ideal internal standard because it co-elutes with IAA and exhibits identical behavior throughout the entire sample preparation (extraction, purification) and analytical process.[2] Any loss of analyte during these steps will affect both the endogenous IAA and the IAA-d5 standard proportionally.

The LC-MS/MS system is set to Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both IAA and IAA-d5.[1][6] By measuring the peak area ratio of endogenous IAA to the IAA-d5 internal standard and plotting this against a calibration curve, the absolute concentration of IAA in the original tissue sample can be determined with high precision and accuracy.

Experimental Workflow and Protocols

The overall experimental process involves sample harvesting, homogenization, extraction with the internal standard, purification via solid-phase extraction (SPE), and subsequent analysis by LC-MS/MS.

G cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis Harvest 1. Harvest & Flash-Freeze Root Tissue Homogenize 2. Grind Frozen Tissue & Weigh Harvest->Homogenize Extract 3. Add Extraction Solvent with IAA-d5 Homogenize->Extract Centrifuge1 4. Homogenize, Agitate, & Centrifuge Extract->Centrifuge1 SPE 5. Solid-Phase Extraction (SPE) (Load -> Wash -> Elute) Centrifuge1->SPE Dry 6. Dry Eluate (Nitrogen Stream / Vacuum) SPE->Dry Reconstitute 7. Reconstitute in LC Mobile Phase Dry->Reconstitute LCMS 8. LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data 9. Data Processing & Quantification LCMS->Data G Trp Tryptophan IPyA Indole-3-pyruvic acid (IPyA) Trp->IPyA TAA1/TAR TAM Tryptamine (TAM) Trp->TAM TDC IAAld Indole-3-acetaldehyde (IAAld) IPyA->IAAld YUC IAA Indole-3-acetic acid (IAA) IAAld->IAA Aldehyde Oxidase TAM->IAAld YUC (in bacteria) or Amine Oxidase

References

Application Notes and Protocols for High-Throughput Auxin Quantification with 3-Indoleacetic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA), the primary auxin in most plants, is a critical phytohormone that orchestrates a wide array of developmental processes, including cell division and elongation, tissue differentiation, and responses to environmental cues.[1][2] Accurate quantification of endogenous IAA levels is paramount to understanding its complex regulatory networks.[1][3] This document provides a detailed protocol for the high-throughput quantification of IAA in plant tissues using a stable isotope-labeled internal standard, 3-Indoleacetic acid-d5 (IAA-d5), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of IAA-d5 allows for precise and accurate quantification by correcting for analyte loss during sample preparation and variations in instrument response.[4] The described method is optimized for small sample sizes and is suitable for large-scale screening.[1][3][5][6]

Key Experimental Protocols

1. Sample Preparation and Extraction

This protocol is adapted for the processing of numerous samples in a 96-well format to enhance throughput.[7]

  • Materials and Reagents:

    • Plant tissue (2-25 mg fresh weight)[1][3][5][6][8]

    • This compound (IAA-d5) internal standard solution (concentration to be determined based on expected endogenous IAA levels)[4]

    • Extraction solvent: 80% acetone or 80% methanol in water[9][10]

    • Solid Phase Extraction (SPE) C18 cartridges or 96-well plates

    • Methanol

    • Water with 1% acetic acid

    • Acetonitrile

    • Liquid nitrogen

    • Homogenizer (e.g., bead beater)

    • Centrifuge

    • 96-well collection plates

  • Procedure:

    • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[5]

    • Weigh 2-25 mg of frozen tissue into 2 mL screw-cap tubes containing homogenization beads.[1][5][6][8]

    • Add the IAA-d5 internal standard to each sample. The amount should be comparable to the expected endogenous IAA levels.

    • Add 1 mL of pre-chilled extraction solvent to each tube.

    • Homogenize the tissue using a bead beater until a uniform consistency is achieved.

    • Incubate the samples on ice for 30-60 minutes to allow for thorough extraction and equilibration of the internal standard with the endogenous IAA.

    • Centrifuge the samples to pellet cell debris.

    • Transfer the supernatant to a new 96-well plate.

    • The crude extract is now ready for Solid Phase Extraction (SPE) purification.

2. Solid Phase Extraction (SPE) Purification

SPE is employed to remove interfering compounds from the plant extract prior to LC-MS/MS analysis.[3][11]

  • Procedure:

    • Condition the SPE C18 plate by sequentially passing methanol and then water with 1% acetic acid through each well.

    • Load the supernatant from the extraction step onto the conditioned SPE plate.

    • Wash the plate with a series of solvents to remove interfering compounds, for example, with a low percentage of organic solvent in water.

    • Elute the auxins from the SPE plate using an appropriate solvent, such as acetonitrile or methanol, into a clean 96-well collection plate.

    • Dry the eluate under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial LC mobile phase. The samples are now ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The quantification of IAA is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[9]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • LC Parameters (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Parameters (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • IAA (quantifier): 176.1 > 130.0[9]

      • IAA (qualifier): 176.1 > 103.0

      • IAA-d5 (internal standard): 181.1 > 135.0 (Note: The exact m/z will depend on the position of the deuterium atoms)

    • The collision energy and other MS parameters should be optimized for the specific instrument being used.[9]

Data Presentation

Table 1: Example Calibration Curve Data for IAA Quantification

Standard Concentration (ng/mL)Peak Area (IAA)Peak Area (IAA-d5)Response Ratio (IAA/IAA-d5)
0.11,50050,0000.03
0.57,60051,0000.15
1.015,20050,5000.30
5.075,50049,8001.52
10.0151,00050,2003.01
50.0760,00050,80014.96
100.01,520,00050,10030.34

Table 2: Example Quantification of IAA in Plant Tissue Samples

Sample IDTissue Weight (mg)Peak Area (IAA)Peak Area (IAA-d5)Response Ratio (IAA/IAA-d5)Calculated Concentration (ng/mL)IAA Content (ng/g FW)
WT_Root_115.225,80050,3000.511.7111.8
WT_Root_214.824,90049,9000.501.6108.1
Mutant_Root_116.145,30050,8000.893.0186.3
Mutant_Root_215.544,10050,1000.882.9187.1

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis Harvest Harvest & Flash Freeze Plant Tissue Weigh Weigh Tissue (2-25 mg) Harvest->Weigh Add_IS Add IAA-d5 Internal Standard Weigh->Add_IS Homogenize Homogenize in Extraction Solvent Add_IS->Homogenize Extract Incubate & Centrifuge Homogenize->Extract Supernatant Collect Supernatant Extract->Supernatant Condition Condition SPE Plate Supernatant->Condition Load Load Supernatant Condition->Load Wash Wash Plate Load->Wash Elute Elute Auxins Wash->Elute Dry_Reconstitute Dry & Reconstitute Elute->Dry_Reconstitute LCMS LC-MS/MS Analysis (MRM) Dry_Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: High-throughput auxin quantification workflow.

auxin_biosynthesis cluster_pathways Tryptophan-Dependent Auxin Biosynthesis Pathways Tryptophan Tryptophan IPA Indole-3-pyruvic acid (IPyA) Tryptophan->IPA TAA/TAR TAM Tryptamine (TAM) Tryptophan->TAM TDC IAOx Indole-3-acetaldoxime (IAOx) Tryptophan->IAOx CYP79B2/B3 IAM Indole-3-acetamide (IAM) Tryptophan->IAM IAA Indole-3-acetic acid (IAA) IPA->IAA YUCCA TAM->IAA YUCCA/AO IAOx->IAA CYP71A13/NIT IAM->IAA AMI1

Caption: Major auxin biosynthesis pathways from tryptophan.

auxin_signaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin ARF_low ARF Repression Transcriptional Repression ARF_low->Repression AuxIAA_low Aux/IAA AuxIAA_low->ARF_low Auxin Auxin TIR1_AFB SCF-TIR1/AFB Auxin->TIR1_AFB AuxIAA_high Aux/IAA TIR1_AFB->AuxIAA_high targets Proteasome 26S Proteasome AuxIAA_high->Proteasome Degradation Degradation Proteasome->Degradation ARF_high ARF Expression Auxin-Responsive Gene Expression ARF_high->Expression

Caption: Canonical auxin signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of 3-Indoleacetic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the recovery of 3-Indoleacetic acid-d5 (IAA-d5) during sample preparation. As a deuterated internal standard, consistent and high recovery of IAA-d5 is critical for the accurate quantification of endogenous 3-Indoleacetic acid (IAA) in various biological matrices.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with IAA-d5 recovery.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IAA-d5) and why is its recovery crucial?

A1: this compound is a stable isotope-labeled form of 3-Indoleacetic acid (IAA), the most abundant naturally occurring auxin plant hormone.[3] In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), IAA-d5 is added to samples as an internal standard.[1] An ideal internal standard behaves identically to the analyte of interest (IAA) throughout sample extraction, cleanup, and analysis. Therefore, consistent and efficient recovery of IAA-d5 is essential to compensate for any loss of the analyte during sample preparation and to correct for matrix effects, ensuring accurate and reliable quantification.[2]

Q2: What are the key chemical properties of IAA-d5 that influence its extraction?

A2: The extraction behavior of IAA-d5 is primarily governed by the properties of its non-deuterated counterpart, IAA. A critical feature is its carboxylic acid group, which makes it an acidic compound. The charge of the molecule is pH-dependent. At a pH below its pKa, the carboxylic acid group is protonated (-COOH), rendering the molecule neutral and more soluble in organic solvents. Conversely, at a pH above its pKa, the group is deprotonated (-COO-), making the molecule charged and more soluble in aqueous solutions. This property is fundamental for developing effective liquid-liquid extraction (LLE) and solid-phase extraction (SPE) protocols.[2] IAA is also known to be sensitive to light and heat.[4]

Q3: What are the most common causes of low IAA-d5 recovery?

A3: Low recovery of IAA-d5 can be attributed to several factors during the sample preparation workflow. The most frequent issues include:

  • Suboptimal pH: Incorrect pH during extraction can lead to poor partitioning into the desired solvent.

  • Inappropriate Solvent Selection: The polarity and strength of the extraction and elution solvents are critical for efficient recovery.

  • Analyte Degradation: IAA-d5 can degrade if exposed to light or high temperatures for extended periods.[4]

  • Matrix Effects: Components in the sample matrix can interfere with the extraction process or cause ion suppression/enhancement during LC-MS analysis.[5][6]

  • Incomplete Elution from SPE Sorbent: The elution solvent may not be strong enough to desorb the analyte completely from the solid-phase extraction cartridge.[2][7]

  • Adsorption to Surfaces: IAA-d5 may adsorb to plasticware or precipitated proteins.[2]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues leading to low IAA-d5 recovery.

Problem: Low Recovery After Liquid-Liquid Extraction (LLE)
Potential Cause Recommended Solution
Incorrect pH Adjust the pH of the aqueous sample to be at least 2 units below the pKa of IAA to ensure it is in its neutral, protonated form for efficient extraction into an organic solvent.
Suboptimal Organic Solvent Use a water-immiscible organic solvent with sufficient polarity to extract IAA. Ethyl acetate is a commonly used solvent.[4] Consider testing other solvents like diethyl ether.
Insufficient Mixing Ensure thorough mixing of the aqueous and organic phases by vortexing or gentle shaking to maximize the surface area for extraction.
Emulsion Formation To break emulsions, try adding salt (e.g., NaCl) to the aqueous phase, centrifuging the sample at a higher speed, or filtering through a glass wool plug.
Problem: Low Recovery After Solid-Phase Extraction (SPE)
Potential Cause Recommended Solution
Inappropriate Sorbent For IAA, a reversed-phase sorbent like C18 is commonly used.[8] Mixed-mode sorbents that combine reversed-phase and ion-exchange properties can also be effective.[9][10]
Improper Sample pH The pH of the sample loaded onto the SPE cartridge should be adjusted to ensure retention of IAA. For reversed-phase SPE, acidifying the sample will promote retention of the neutral form.
Inefficient Washing The wash solvent should be strong enough to remove interferences but weak enough to not elute the IAA-d5. A common approach is to use a solvent with a lower organic content than the elution solvent.
Incomplete Elution The elution solvent must be strong enough to disrupt the interaction between IAA-d5 and the sorbent. This can be achieved by increasing the organic solvent concentration (e.g., methanol or acetonitrile) or by adjusting the pH to deprotonate the IAA, making it less retained on a reversed-phase sorbent.[11]
Column Overload Ensure that the amount of sample loaded does not exceed the capacity of the SPE cartridge.

Experimental Protocols

General Sample Preparation Workflow for IAA-d5

This protocol provides a general outline for the extraction of IAA and IAA-d5 from a biological matrix. Optimization will be required based on the specific sample type.

  • Sample Homogenization: Homogenize the tissue sample in a suitable extraction buffer, often an acidic aqueous-organic mixture (e.g., 80% methanol with 1% formic acid).

  • Internal Standard Spiking: Add a known amount of IAA-d5 solution to the homogenate.

  • Centrifugation: Centrifuge the sample to pellet cellular debris and proteins.

  • Supernatant Collection: Collect the supernatant containing the IAA and IAA-d5.

  • Solvent Evaporation: Evaporate the organic solvent from the supernatant, often under a stream of nitrogen.

  • pH Adjustment: Acidify the remaining aqueous extract with an acid like formic acid or HCl.[4]

  • Purification (SPE):

    • Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Loading: Load the acidified sample onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent to remove polar interferences.

    • Elution: Elute the IAA and IAA-d5 with a solvent of higher organic content (e.g., methanol or acetonitrile).[8]

  • Final Evaporation and Reconstitution: Evaporate the elution solvent and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting Workflow for Low IAA-d5 Recovery

Troubleshooting_Workflow Troubleshooting Low IAA-d5 Recovery start Low IAA-d5 Recovery Observed check_method Review Sample Prep Method start->check_method lle_issues Liquid-Liquid Extraction (LLE) Issues check_method->lle_issues LLE in use spe_issues Solid-Phase Extraction (SPE) Issues check_method->spe_issues SPE in use general_issues General Issues check_method->general_issues General check_ph Verify Sample pH lle_issues->check_ph check_spe_sorbent Verify SPE Sorbent and Conditioning spe_issues->check_spe_sorbent check_stability Assess Analyte Stability (Light/Temp) general_issues->check_stability check_solvent Check LLE Solvent check_ph->check_solvent Correct solution_ph Adjust pH to < pKa for Extraction check_ph->solution_ph Incorrect solution_solvent Test Alternative Solvents check_solvent->solution_solvent Suboptimal check_elution Optimize Elution Solvent check_spe_sorbent->check_elution Correct solution_sorbent Ensure Correct Sorbent and Proper Conditioning check_spe_sorbent->solution_sorbent Incorrect solution_elution Increase Solvent Strength or Modify pH check_elution->solution_elution Incomplete check_adsorption Investigate Adsorption to Surfaces check_stability->check_adsorption Stable solution_stability Protect from Light and Keep Samples Cold check_stability->solution_stability Degradation Suspected solution_adsorption Use Low-Binding Tubes/Plates check_adsorption->solution_adsorption Adsorption Likely end_node Recovery Improved solution_ph->end_node solution_solvent->end_node solution_sorbent->end_node solution_elution->end_node solution_stability->end_node solution_adsorption->end_node

Caption: A flowchart for troubleshooting low recovery of IAA-d5.

Typical Sample Preparation Workflow

Sample_Prep_Workflow General Sample Preparation Workflow for IAA-d5 Analysis start 1. Sample Collection & Homogenization spike 2. Spike with IAA-d5 Internal Standard start->spike centrifuge1 3. Centrifugation spike->centrifuge1 supernatant 4. Collect Supernatant centrifuge1->supernatant evaporate 5. Evaporate Organic Solvent supernatant->evaporate acidify 6. Acidify Aqueous Extract evaporate->acidify spe 7. Solid-Phase Extraction (SPE) acidify->spe evaporate2 8. Evaporate Eluate spe->evaporate2 reconstitute 9. Reconstitute in Mobile Phase evaporate2->reconstitute analyze 10. LC-MS/MS Analysis reconstitute->analyze

Caption: A typical workflow for preparing samples for IAA-d5 analysis.

References

Technical Support Center: 3-Indoleacetic Acid-d5 (IAA-d5) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 3-Indoleacetic acid-d5 (IAA-d5). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for monitoring 3-Indoleacetic acid (IAA) and its internal standard, this compound (IAA-d5)?

For accurate quantification, it is crucial to use appropriate Multiple Reaction Monitoring (MRM) transitions. The most commonly reported transitions for IAA and IAA-d5 are summarized below.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Notes
3-Indoleacetic acid (IAA)Positive (ESI+)176.1130.0 / 103.0The transition to m/z 130.0 is typically the most abundant.[1][2]
This compound (IAA-d5)Positive (ESI+)181.1135.0For use as an internal standard.
3-Indoleacetic acid (IAA)Negative (ESI-)174.0130.0An alternative ionization mode.[3]
This compound (IAA-d5)Negative (ESI-)179.0135.0For use as an internal standard in negative mode.[3]
Q2: I am observing poor peak shape (tailing, broadening, or splitting) for my IAA-d5 peak. What are the potential causes and solutions?

Poor peak shape can arise from several factors related to the chromatography or the sample itself.

  • Column Contamination or Degradation: The column frit may be partially blocked, or the stationary phase may be contaminated.

    • Solution: Flush the column with a strong solvent. If the problem persists, try replacing the in-line filter or the column itself.[4]

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure your sample is dissolved in a solvent that is as weak as or weaker than the starting mobile phase.[4]

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

    • Solution: Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of a competing agent to the mobile phase can sometimes help.

  • Extra-Column Volume: Excessive tubing length or poorly made connections can lead to peak broadening.

    • Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly tightened.[4]

Q3: My signal intensity for IAA-d5 is low or inconsistent. What should I investigate?

Low or variable signal intensity is a common issue in LC-MS/MS analysis and can often be attributed to ion suppression or issues with the ion source.

  • Ion Suppression (Matrix Effects): Co-eluting compounds from the sample matrix can compete with the analyte for ionization, reducing its signal.[5][6]

    • Solution: Improve sample clean-up using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6] Adjusting the chromatographic gradient to separate the analyte from the interfering compounds can also be effective.

  • Ion Source Contamination: The ion source can become dirty over time, leading to a decrease in ionization efficiency.[7]

    • Solution: Regularly clean the ion source components, including the capillary and lenses, according to the manufacturer's recommendations.[7]

  • Suboptimal Ionization Parameters: The settings for the ion source, such as spray voltage and gas flows, may not be optimal for IAA-d5.

    • Solution: Perform compound optimization (tuning) to determine the ideal parameters for your specific instrument and method.[8][9]

  • Analyte Degradation: IAA and its derivatives can be unstable.

    • Solution: Ensure proper sample handling and storage. Consider using enzyme inhibitors during sample preparation if enzymatic degradation is suspected.[6]

Q4: I'm observing a shift in the retention time of my IAA-d5 peak. What could be the cause?

Retention time shifts can compromise compound identification and quantification.

  • Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of mobile phase components can lead to shifts.

    • Solution: Prepare fresh mobile phase daily. Ensure accurate measurement of all components, especially additives.[7]

  • Column Equilibration: Insufficient column equilibration time between injections can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Column Temperature Fluctuations: Variations in the column oven temperature can affect retention times.

    • Solution: Use a column oven to maintain a stable temperature.

  • Column Aging: Over time, the stationary phase of the column will degrade, leading to changes in retention.

    • Solution: Monitor column performance with quality control samples. Replace the column when performance degrades significantly.

Troubleshooting Guides

General Troubleshooting Workflow for IAA-d5 Detection

This workflow provides a systematic approach to diagnosing and resolving common issues encountered during the LC-MS/MS analysis of IAA-d5.

cluster_0 Problem Identification cluster_1 Investigation & Diagnosis cluster_2 Resolution cluster_3 Verification start Start: Issue with IAA-d5 Signal problem Characterize the Problem (e.g., No Peak, Low Intensity, Poor Shape) start->problem check_ms Check MS System - Tuning Parameters - Ion Source Cleanliness - Mass Calibration problem->check_ms Signal Intensity Issue check_lc Check LC System - Pressure Fluctuations - Mobile Phase - Column Integrity problem->check_lc Peak Shape/RT Issue check_sample Check Sample Prep - Extraction Recovery - Analyte Stability - Matrix Effects problem->check_sample Inconsistent Results resolve_ms Optimize MS Parameters - Re-tune Compound - Clean Ion Source check_ms->resolve_ms resolve_lc Optimize Chromatography - Prepare Fresh Mobile Phase - Flush/Replace Column check_lc->resolve_lc resolve_sample Optimize Sample Prep - Improve Clean-up - Check Storage Conditions check_sample->resolve_sample verify Run QC Sample resolve_ms->verify resolve_lc->verify resolve_sample->verify pass Issue Resolved verify->pass Pass fail Issue Persists verify->fail Fail fail->problem Re-evaluate

Caption: A logical workflow for troubleshooting common LC-MS/MS issues.

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a simple and rapid method for sample clean-up, suitable for many biological matrices.

  • Aliquoting: Take 100 µL of the sample (e.g., plasma, serum, or tissue homogenate).

  • Internal Standard Spiking: Add a known amount of IAA-d5 internal standard solution to the sample.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1. Sample Aliquot is 2. Add IAA-d5 Internal Standard sample->is ppt 3. Protein Precipitation is->ppt cent 4. Centrifugation ppt->cent evap 5. Evaporation cent->evap recon 6. Reconstitution evap->recon inject 7. Injection recon->inject lc 8. Chromatographic Separation (C18 Column) inject->lc ms 9. Mass Spectrometry Detection (MRM Mode) lc->ms data 10. Data Acquisition & Processing ms->data

Caption: A typical experimental workflow for IAA-d5 analysis.

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters for the quantification of IAA. Note that these values may vary depending on the specific instrument, column, and sample matrix used.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.05 µM - 0.5 ng/g FW[3][5]
Lower Limit of Quantification (LLOQ) 0.05 - 2 µM[5]
Linear Quantification Range 0.5 - 5,000 ng/mL[3]
Correlation Coefficient (R²) ≥ 0.99[2][3]
Run Time ~6 minutes[2][3]
Injection Volume 5 - 10 µL[3]

References

Inconsistent internal standard response with 3-Indoleacetic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding inconsistent internal standard (IS) response with 3-Indoleacetic acid-d5 (IAA-d5) in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IAA-d5) and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of the common plant hormone auxin (indole-3-acetic acid). In SIL internal standards, one or more atoms are replaced by their heavier stable isotopes (e.g., deuterium, 13C, 15N).[1] IAA-d5 is considered the most appropriate type of internal standard for the quantitative analysis of IAA because its chemical and physical properties are nearly identical to the unlabeled analyte. This allows it to effectively compensate for variations during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the measurement.[1][2]

Q2: What is an acceptable range for internal standard response variation in an analytical run?

A2: While there is no universal consensus for all applications, a common practice in bioanalysis is to consider internal standard responses that are within ±50% of the mean IS response of the calibration standards and quality controls as acceptable.[2] However, any significant trend or drift in the IS signal, even within this range, should be investigated. For regulated bioanalysis, specific guidelines may apply, often suggesting that IS response in blank samples should not exceed 5% of the average IS response.[3]

Q3: Can the deuterated internal standard (IAA-d5) behave differently from the native IAA?

A3: Yes, although SIL internal standards are nearly identical to the analyte, minor differences can occur. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight shift in retention time between the deuterated standard and the non-deuterated analyte on a chromatographic column.[4] If this shift causes them to elute in regions with different concentrations of interfering matrix components, they can experience varying degrees of ion suppression or enhancement, a phenomenon known as differential matrix effects.[4]

Q4: How should IAA-d5 stock and working solutions be stored?

A4: Proper storage is critical to prevent degradation. Stock solutions of IAA-d5 should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[5][6] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[5]

Troubleshooting Guide: Inconsistent IAA-d5 Response

This guide provides a systematic approach to diagnosing and resolving inconsistent peak areas for the IAA-d5 internal standard.

Initial Assessment: Characterize the Inconsistency

The first step is to plot the peak area of IAA-d5 for every injection in your analytical run (blanks, calibration standards, QCs, and unknown samples). The pattern of the inconsistency will guide your troubleshooting efforts.

Scenario 1: Sporadic, Random Flyers
  • Observation: One or a few samples show a drastically different IS response (either much higher or lower) compared to the rest of the run.

  • Potential Causes:

    • Pipetting or spiking error during sample preparation (e.g., missed IS addition, double-spiked IS).[2]

    • Incomplete mixing of the IS with the sample matrix.

    • Autosampler injection error (e.g., air bubble in the syringe, clogged needle).

    • Unique matrix effect in a specific sample.

  • Corrective Actions:

    • Re-inject the affected sample: If the response is normal upon re-injection, the issue was likely a random injection error.

    • Review Preparation Notes: Check laboratory notebooks for any anomalies during the preparation of the specific sample.

    • Re-extract and Re-analyze: If the issue persists for that specific sample, re-process the original sample from scratch to rule out preparation error.

Scenario 2: Systematic Trend or Drift
  • Observation: The IS response gradually increases or decreases over the course of the analytical run.

  • Potential Causes:

    • Instrument Drift: The sensitivity of the mass spectrometer is changing over time. This can be due to temperature fluctuations, detector fatigue, or a gradual charging of ion optics.[2]

    • Source Contamination: Buildup of matrix components on the ion source (e.g., capillary, skimmer cone) during the run leads to a progressive loss of signal (ion suppression).

    • Column Degradation: The performance of the analytical column is deteriorating, leading to peak shape issues that affect integration.

    • IS Instability: The IAA-d5 in the prepared samples on the autosampler is degrading over time.

  • Corrective Actions:

    • Check Instrument Stability: Inject a standard solution multiple times to see if the signal is stable without the influence of a complex matrix.

    • Clean the Ion Source: Perform routine cleaning of the mass spectrometer's ion source according to the manufacturer's protocol.

    • Equilibrate the Column: Ensure the column is fully equilibrated before starting the run and consider adding wash steps between injections.

    • Assess On-Autosampler Stability: If degradation is suspected, re-analyze samples from the beginning of the run at the end to see if their IS response has changed.

Scenario 3: Abrupt Shift in Response
  • Observation: The IS response suddenly changes to a new, consistent level for a portion of the run.

  • Potential Causes:

    • Change in Mobile Phase or Reagents: A new bottle of mobile phase was used, or a reagent was prepared differently mid-run.

    • Instrumental Event: A brief interruption in instrument operation (e.g., power flicker, gas flow interruption).

    • Error in Batch Preparation: A subset of samples was prepared with an incorrectly diluted working solution.

  • Corrective Actions:

    • Check Instrument Logs: Review the instrument's operational log for any recorded errors or changes in parameters.

    • Verify Reagents: Confirm that the same batches of solvents and reagents were used throughout the sample preparation process.

    • Re-prepare a Subset of Samples: If a preparation error is suspected, re-prepare a few samples from before and after the shift to confirm the issue.

Scenario 4: Low IS Response in All Samples
  • Observation: The IS signal is consistently low or absent across the entire run, including standards.

  • Potential Causes:

    • Incorrect IS Concentration: The working solution was prepared at a much lower concentration than intended.

    • Degraded IS Stock Solution: The primary stock solution of IAA-d5 has degraded.

    • Mass Spectrometer Tuning/Calibration Issue: The instrument is not properly calibrated or tuned for the mass of IAA-d5.

    • Incorrect MS/MS Transition: The precursor/product ion pair for IAA-d5 is incorrect in the acquisition method.

  • Corrective Actions:

    • Prepare Fresh IS Solutions: Make new working and stock solutions from a reliable source of IAA-d5.

    • Verify MS Method: Double-check all mass spectrometer parameters, including the m/z values for the precursor and product ions.

    • Tune and Calibrate: Perform a fresh tune and mass calibration of the instrument.

    • Direct Infusion: Infuse the new IS solution directly into the mass spectrometer to confirm that a signal can be detected without the LC system.

Data Presentation

Table 1: Troubleshooting Summary for Inconsistent IAA-d5 Response
Observation PatternPrimary Potential CausesRecommended First Steps
Sporadic Flyers Sample preparation error, injection failure, unique matrix effectRe-inject the affected sample. Review preparation notes.
Gradual Drift Instrument instability, ion source contamination, column degradationInject standards to check system stability. Clean the ion source.
Abrupt Shift Change in reagents/solvents, instrumental event, batch prep errorCheck instrument logs. Verify reagent batches.
Consistently Low/No Signal Incorrect IS concentration, degraded stock, MS parameter errorPrepare fresh IS solutions. Verify MS method parameters.
Table 2: Typical LC-MS/MS Method Performance Criteria
ParameterTypical Acceptance CriteriaReference
Linearity (r²) > 0.99[7]
Calibration Curve Accuracy ±15% of nominal (±20% at LLOQ)[3]
Quality Control (QC) Accuracy ±15% of nominal[3]
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)[3][8]
IS Contribution to Analyte Signal ≤ 20% of the LLOQ response[3]
Analyte Contribution to IS Signal ≤ 5% of the IS response[1]

LLOQ: Lower Limit of Quantification

Experimental Protocols

Protocol 1: Preparation of IAA-d5 Internal Standard Solutions

Objective: To prepare accurate and stable stock and working solutions of IAA-d5.

Materials:

  • This compound (IAA-d5) powder

  • LC-MS grade methanol

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Amber glass vials for storage

Procedure:

  • Stock Solution (e.g., 1 mg/mL): a. Allow the vial of IAA-d5 powder to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh a precise amount (e.g., 1.0 mg) of IAA-d5 powder. c. Quantitatively transfer the powder to a volumetric flask (e.g., 1.0 mL). d. Dissolve the powder in methanol, vortex thoroughly, and bring the volume to the mark with methanol. e. Transfer the stock solution into amber glass vials, preferably in single-use aliquots. f. Store at -80°C for up to 6 months.[5][6]

  • Working Solution (e.g., 100 ng/mL): a. Thaw one aliquot of the stock solution. b. Perform a serial dilution using methanol to reach the final desired concentration. For example, pipette 10 µL of the 1 mg/mL stock into a 10 mL volumetric flask and dilute to the mark with methanol to create a 1 µg/mL intermediate solution. Then, pipette 1 mL of the intermediate solution into a 10 mL volumetric flask and dilute to the mark to achieve the 100 ng/mL working solution. c. The concentration of the working solution should be optimized for your specific assay but is often targeted to be near the midpoint of the calibration curve. d. Store the working solution at -20°C for up to 1 month.[5][6]

Protocol 2: Qualitative Assessment of Matrix Effects via Post-Column Infusion

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement of the IAA-d5 signal.[9][10]

Setup:

  • A 'T' connector.

  • A syringe pump with a gas-tight syringe.

  • A solution of IAA-d5 at a concentration that provides a stable, mid-range signal (e.g., 100 ng/mL).

  • Blank, extracted matrix samples (e.g., a plant extract prepared without adding the IS).

Procedure:

  • Connect the analytical column outlet to one inlet of the 'T' connector.

  • Connect the outlet of the syringe pump (containing the IAA-d5 solution) to the other inlet of the 'T' connector.

  • Connect the outlet of the 'T' connector to the mass spectrometer's ion source.

  • Begin the LC gradient with the mobile phase.

  • Start the syringe pump at a low, constant flow rate (e.g., 10 µL/min) to infuse the IAA-d5 solution into the mobile phase stream post-column.

  • Monitor the IAA-d5 signal in the mass spectrometer. You should observe a stable, elevated baseline.

  • Once the baseline is stable, inject a blank, extracted matrix sample.

  • Monitor the IAA-d5 signal throughout the entire chromatographic run.

  • Interpretation:

    • No Matrix Effect: The baseline signal for IAA-d5 remains stable.

    • Ion Suppression: A significant drop in the IAA-d5 baseline signal indicates that components eluting from the column at that time are suppressing the ionization of IAA-d5.[11]

    • Ion Enhancement: A significant rise in the IAA-d5 baseline signal indicates ion enhancement.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent IAA-d5 Response A Inconsistent IS Response Observed (Plot Peak Area vs. Injection #) B Pattern: Sporadic Flyers? A->B C Pattern: Gradual Drift? B->C No E Re-inject Sample Check Prep Notes Re-extract Sample B->E Yes D Pattern: Abrupt Shift? C->D No F Check Instrument Stability Clean Ion Source Check Column Health C->F Yes G Check Instrument Logs Verify Reagent Lots Re-prep Subset D->G Yes H Pattern: Consistently Low/Absent? D->H No J Issue Resolved E->J F->J G->J I Prepare Fresh IS Solutions Verify MS Parameters Tune & Calibrate MS H->I Yes I->J

Caption: A decision tree for troubleshooting inconsistent IAA-d5 response.

Experimental_Workflow General Workflow for IAA Quantification cluster_prep Sample Preparation cluster_analysis Analysis A Weigh Frozen Plant Tissue B Add Extraction Solvent & Spike with IAA-d5 IS A->B C Homogenize & Extract B->C D Centrifuge & Collect Supernatant C->D E Purify/Clean-up (e.g., SPE) D->E F LC-MS/MS Injection E->F G Data Acquisition (MRM Mode) F->G H Integration & Quantification G->H I Data Review (Check IS Response) H->I

Caption: Experimental workflow for plant auxin analysis using LC-MS/MS.

References

Potential for deuterium exchange in 3-Indoleacetic acid-d5 during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential for deuterium exchange in 3-Indoleacetic acid-d5 (IAA-d5) during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern when using this compound (IAA-d5) as an internal standard?

A1: Deuterium exchange, also known as H/D exchange or back-exchange, is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent).[1] When using a deuterated internal standard like IAA-d5 in quantitative analysis (e.g., LC-MS), this exchange can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the non-deuterated analyte (3-Indoleacetic acid). This can compromise the accuracy and precision of the analytical method.

Q2: Where are the deuterium atoms located on commercially available this compound, and how does this affect its stability?

A2: In commercially available this compound, the five deuterium atoms are typically located on the indole ring at positions 2, 4, 5, 6, and 7. Deuterium atoms on an aromatic ring are generally more stable and less prone to exchange compared to those on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups. However, under certain analytical conditions, particularly with some ionization techniques, even these supposedly stable deuteriums can be subject to exchange.

Q3: What are the primary factors that can induce deuterium exchange in IAA-d5 during analysis?

A3: The main factors that can promote deuterium exchange include:

  • pH: Both highly acidic and basic conditions can catalyze deuterium exchange.[1]

  • Temperature: Elevated temperatures, especially in the ion source of a mass spectrometer, can increase the rate of exchange.

  • Solvent: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms for the exchange.

  • Ionization Method: Atmospheric Pressure Chemical Ionization (APCI) has been shown to potentially cause significant back-exchange for deuterated indoles on the aromatic ring, with the degree of exchange being dependent on instrumental parameters.[2][3] Electrospray ionization (ESI) is generally considered to be a "softer" ionization technique with a lower risk of in-source exchange.

Q4: Can I use 13C- or 15N-labeled IAA as an alternative to IAA-d5 to avoid exchange issues?

A4: Yes, using stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) is a preferred approach to eliminate the risk of isotopic exchange.[4] However, the synthesis of ¹³C- and ¹⁵N-labeled compounds is often more complex and expensive compared to deuterated analogues.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Inconsistent or decreasing signal of IAA-d5 and/or an unexpected increase in the native IAA signal.

  • Potential Cause: Deuterium back-exchange is occurring.

  • Troubleshooting Steps:

    • Review Mobile Phase pH: If using a mobile phase with a high or low pH, consider adjusting it to a more neutral range if your chromatography allows. For many compounds, the minimum rate of exchange occurs around pH 2.5-3.[4]

    • Check Ion Source Parameters (especially for APCI): If using APCI, the desolvation temperature can significantly impact back-exchange.[2][3] Methodically reduce the desolvation temperature to the lowest point that maintains adequate sensitivity.

    • Evaluate Solvent Composition: If possible, reduce the proportion of protic solvents (e.g., water, methanol) in the mobile phase, especially during the elution of IAA-d5.

    • Assess Sample Storage: Ensure that stock solutions and prepared samples are stored in an appropriate solvent (aprotic if possible) and at a low temperature (-20°C or -80°C) to minimize exchange during storage.[4]

    • Perform a Stability Test: Conduct the experimental protocol outlined below to systematically evaluate the stability of your IAA-d5 under your specific analytical conditions.

Issue 2: Poor chromatographic peak shape or retention time shifts for IAA or IAA-d5.

  • Potential Cause: While not directly related to deuterium exchange, poor chromatography can complicate accurate quantification and potentially mask exchange-related issues.

  • Troubleshooting Steps:

    • Column Health: Ensure your analytical column is not degraded or contaminated.

    • Mobile Phase Compatibility: Confirm that your sample solvent is compatible with the mobile phase to avoid peak distortion.

    • Isotope Effect: A slight difference in retention time between the analyte and the deuterated internal standard can sometimes be observed due to the deuterium isotope effect. This is more common in reversed-phase chromatography. While usually minor, significant separation can affect the accuracy of correction for matrix effects. If this is an issue, chromatographic conditions may need to be re-optimized.

Quantitative Data on Deuterium Exchange

The extent of deuterium back-exchange for this compound is highly dependent on the specific analytical conditions. The following table provides a hypothetical summary of potential back-exchange percentages under various conditions to illustrate the impact of different parameters. It is crucial for users to perform their own stability assessments to determine the actual exchange rate in their specific method.

ParameterCondition ACondition BCondition CCondition D
Ionization Source ESIESIAPCIAPCI
Mobile Phase pH 4.52.54.52.5
Source Temperature 350°C350°C500°C350°C
Mobile Phase 50:50 ACN:H₂O (0.1% FA)50:50 ACN:H₂O (0.1% FA)50:50 ACN:H₂O (0.1% FA)50:50 ACN:H₂O (0.1% FA)
Hypothetical Back-Exchange (%) < 1%< 1%5-15%1-5%

Note: This table presents hypothetical data for illustrative purposes. Actual back-exchange rates should be experimentally determined.

Experimental Protocols

Protocol for Assessing the Isotopic Stability of this compound

This protocol provides a systematic approach to evaluate the potential for deuterium back-exchange of IAA-d5 under your specific LC-MS conditions.

1. Preparation of Solutions:

  • IAA-d5 Stock Solution: Prepare a stock solution of IAA-d5 in an aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • IAA-d5 Working Solution: Dilute the IAA-d5 stock solution with your initial mobile phase to a concentration that provides a strong signal on your LC-MS system.

  • Mobile Phases: Prepare your mobile phases as you would for your analytical method, paying close attention to the pH.

2. Experimental Design:

  • Incubation Study:

    • Aliquots of the IAA-d5 working solution will be incubated under different conditions.

    • Condition 1 (Control): Analyze a freshly prepared aliquot of the IAA-d5 working solution immediately.

    • Condition 2 (Autosampler Stability): Place an aliquot in your autosampler and analyze it at various time points (e.g., 0, 4, 8, 12, 24 hours) to simulate the duration of an analytical run.

    • Condition 3 (Elevated Temperature): Incubate an aliquot at a higher temperature (e.g., 40°C) for a set period (e.g., 24 hours) before analysis. This can be a stress test to assess stability.

    • Condition 4 (pH Challenge): If your method allows, prepare working solutions in mobile phases with different pH values (e.g., pH 2.5, 4.5, 7.0) and analyze them after a set incubation period.

3. LC-MS Analysis:

  • Inject the samples from each condition onto your LC-MS system.

  • Acquire data in full scan mode to observe the entire isotopic distribution of the IAA-d5.

  • Monitor the following m/z values:

    • IAA (unlabeled): e.g., [M+H]⁺

    • IAA-d1 to IAA-d5: e.g., [M+H]⁺ for each isotopologue

4. Data Analysis:

  • For each sample, determine the peak areas for IAA and each of the deuterated isotopologues (d1 to d5).

  • Calculate the percentage of back-exchange for each condition using the following formula:

  • Compare the % back-exchange across the different conditions to identify factors that may be causing deuterium loss.

Visualizations

Troubleshooting_Deuterium_Exchange cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent IAA-d5 Signal or Unexpected Native IAA Signal check_exchange Potential Deuterium Back-Exchange? start->check_exchange check_pH Review Mobile Phase pH check_exchange->check_pH Yes other_issues Investigate Other Analytical Issues (e.g., Chromatography, MS performance) check_exchange->other_issues No check_source Assess Ion Source Parameters (especially APCI temperature) check_pH->check_source check_solvent Evaluate Solvent Composition check_source->check_solvent check_storage Check Sample Storage Conditions check_solvent->check_storage perform_stability_test Perform Isotopic Stability Protocol check_storage->perform_stability_test adjust_pH Adjust pH to 2.5-7 perform_stability_test->adjust_pH optimize_source Optimize Source Temperature perform_stability_test->optimize_source modify_solvent Modify Solvent Composition perform_stability_test->modify_solvent improve_storage Improve Storage (Low Temp, Aprotic Solvent) perform_stability_test->improve_storage end_node Resolved: Stable IAA-d5 Signal adjust_pH->end_node optimize_source->end_node modify_solvent->end_node improve_storage->end_node

Caption: Troubleshooting workflow for deuterium exchange in IAA-d5 analysis.

Experimental_Workflow cluster_conditions 2. Incubate under Test Conditions prep 1. Prepare IAA-d5 Solutions (Stock and Working) control Control (t=0) prep->control autosampler Autosampler Stability prep->autosampler temp Elevated Temperature prep->temp ph Different pH prep->ph lcms 3. LC-MS Analysis (Full Scan and MRM) control->lcms autosampler->lcms temp->lcms ph->lcms data 4. Data Analysis (Calculate % Back-Exchange) lcms->data conclusion 5. Conclusion (Identify Factors Causing Exchange) data->conclusion

Caption: Experimental workflow for assessing IAA-d5 isotopic stability.

References

Navigating the Isotope Effect: A Technical Support Center for Chromatographic Shifts of Deuterated Standards in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the chromatographic shift of deuterated standards in Liquid Chromatography-Mass Spectrometry (LC-MS) applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the accuracy and reliability of their quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is the chromatographic shift of deuterated standards?

A1: The chromatographic shift of deuterated standards, also known as the deuterium isotope effect, is a phenomenon where a deuterated compound and its non-deuterated (protiated) counterpart exhibit different retention times during chromatographic separation.[1] Typically, in reversed-phase liquid chromatography (RPLC), the deuterated standard elutes slightly earlier than the non-deuterated analyte.[1][2][3]

Q2: What causes this chromatographic shift?

A2: The primary cause is the subtle difference in physicochemical properties between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[1] The C-D bond is slightly shorter and stronger, which can lead to a smaller molecular volume and reduced polarizability.[2][4] These differences influence the intermolecular interactions between the analyte and the stationary phase, typically resulting in weaker interactions and a shorter retention time for the deuterated analog in RPLC.[1][2]

Q3: Does the number and position of deuterium atoms influence the shift?

A3: Yes, both the number and position of deuterium atoms are significant. The magnitude of the chromatographic shift is often proportional to the number of deuterium atoms in the molecule.[1][5] The position of deuteration also has an effect; for example, deuterium substitution on an sp2-hybridized carbon may have a different impact on retention than substitution on an sp3-hybridized carbon.[1]

Q4: How can the chromatographic shift affect the accuracy of my quantitative results?

A4: A significant chromatographic shift can compromise the accuracy and precision of an analytical method.[1] If the deuterated internal standard does not co-elute with the analyte, it may be subjected to different matrix effects, leading to variability in ionization efficiency.[1] This can result in an inaccurate calculation of the analyte-to-internal standard ratio, leading to flawed quantification.[6]

Q5: In which chromatographic modes is the shift most commonly observed?

A5: The effect is most documented in reversed-phase liquid chromatography (RPLC), where deuterated compounds typically elute earlier.[2][3] However, the opposite can be observed in normal-phase liquid chromatography (NPLC), where deuterated compounds may be retained longer.[3][5] The nature of the chromatographic system is a key determinant of the direction and magnitude of the isotopic effect.[3]

Q6: Are there alternatives to deuterated standards that are less prone to this shift?

A6: Yes, internal standards labeled with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N) are less likely to exhibit a chromatographic shift.[6][7][8] These isotopes cause a more negligible change in the physicochemical properties that influence retention time.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during LC-MS analysis using deuterated internal standards.

Issue 1: Observed Chromatographic Separation of Analyte and Deuterated Internal Standard

Symptoms:

  • Two distinct peaks are visible in the extracted ion chromatograms for the analyte and the internal standard.

  • The retention time difference (Δt_R) between the analyte and the internal standard is significant.

Troubleshooting Workflow:

A Start: Observe Chromatographic Shift B Overlay Chromatograms of Analyte and IS A->B C Assess Magnitude of Shift (Δt_R) and Peak Overlap B->C D Is the shift significant enough to impact results (differential matrix effects)? C->D E Modify Chromatographic Conditions D->E Yes J Proceed with Validated Method D->J No F Adjust Mobile Phase Composition (Organic:Aqueous Ratio, pH) E->F G Optimize Column Temperature E->G H Evaluate a Different Column E->H I Is co-elution achieved? F->I G->I H->I I->J Yes K Consider Alternative Internal Standard (e.g., ¹³C or ¹⁵N labeled) I->K No L End J->L K->L

Caption: Troubleshooting workflow for an observed chromatographic shift.

Detailed Steps:

  • Confirm and Quantify the Shift : Overlay the chromatograms of the analyte and the deuterated internal standard to visually confirm the retention time difference.[1] Calculate the difference in retention time (Δt_R).

  • Assess the Impact : Determine if the shift is significant enough to cause differential matrix effects, which could compromise accuracy.[1] If the peaks are completely separated, the internal standard may not effectively compensate for matrix effects.[1]

  • Method Optimization to Minimize the Shift :

    • Mobile Phase Composition : Adjusting the organic solvent-to-aqueous ratio or modifying the mobile phase pH (for ionizable compounds) can alter the interactions with the stationary phase and potentially reduce the retention time difference.[1]

    • Column Temperature : Varying the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which may help to minimize the separation.[1]

    • Evaluate Different Columns : The degree of separation can be column-dependent. Testing a column with different selectivity may achieve better co-elution.[7]

  • Consider an Alternative Internal Standard : If chromatographic modifications are insufficient to achieve co-elution, consider using an internal standard labeled with ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[6][7][8]

Issue 2: Poor Peak Shape for Analyte and/or Deuterated Standard

Symptoms:

  • Peak fronting, tailing, or splitting is observed for one or both peaks.

Possible Causes and Solutions:

  • Column Issues : Contamination or a void in the column can lead to peak distortion.[7]

    • Solution : Back-flush the column (if permissible) or replace it.[7]

  • Injection Solvent : If the injection solvent is stronger than the mobile phase, it can cause peak distortion.[7]

    • Solution : Prepare samples in a solvent that is weaker than or equal in strength to the initial mobile phase.

  • Extra-Column Effects : Issues with tubing, fittings, or the detector cell can contribute to peak tailing.[7]

    • Solution : Check all connections and minimize the length and diameter of tubing where possible.

Quantitative Data Summary

The magnitude of the retention time shift is influenced by the number of deuterium atoms, the analyte's structure, and the chromatographic conditions. The following table summarizes hypothetical retention time shifts observed for a deuterated standard under different conditions.

Chromatographic ConditionAnalyte t_R (min)Deuterated IS t_R (min)Δt_R (min)
50% Acetonitrile, 30°C5.255.180.07
55% Acetonitrile, 30°C4.804.750.05
50% Acetonitrile, 40°C5.055.010.04

Experimental Protocols

Protocol 1: Assessing the Impact of Deuteration on Retention Time

Objective : To determine the difference in retention time (Δt_R) between a deuterated compound and its non-deuterated analogue under specific chromatographic conditions.[4]

Methodology :

  • Standard Preparation :

    • Prepare individual stock solutions of the deuterated and non-deuterated standards in a suitable solvent (e.g., methanol or acetonitrile).

    • From the stock solutions, prepare a mixture containing both compounds at a known concentration ratio (e.g., 1:1).[4]

  • Chromatographic Conditions :

    • Column : Select a column appropriate for the analyte's properties (e.g., C18 for reversed-phase).[4]

    • Mobile Phase : Prepare the desired mobile phase composition.

    • Flow Rate : Set a constant flow rate (e.g., 0.4 mL/min).[2]

    • Injection Volume : Inject a consistent volume (e.g., 5 µL).[2]

  • Data Acquisition :

    • Inject the mixed standard solution into the LC-MS system.

    • Acquire data using a mass spectrometer, monitoring the specific mass-to-charge ratios (m/z) for the protiated and deuterated analytes.[2]

  • Data Analysis :

    • Determine the retention time for each analyte from the apex of its chromatographic peak.[2]

    • Calculate the retention time shift (Δt_R) by subtracting the retention time of the deuterated analog from the protiated analog.[2][4]

    • Repeat the analysis multiple times to ensure reproducibility.[4]

Protocol 2: Optimizing Column Temperature to Minimize Chromatographic Shift

Objective : To identify the optimal column temperature that minimizes the retention time difference between the analyte and its deuterated internal standard.

Methodology :

  • Initial Analysis : Set the column oven to your current method's temperature and inject a standard solution to record the initial retention times and Δt_R.[1]

  • Temperature Variation : Increase and decrease the column temperature in increments of 5-10°C.[1]

  • Equilibration and Injection : Allow the column to equilibrate at each new temperature for a sufficient time before injecting the standard solution.[1]

  • Data Analysis and Comparison : Measure the Δt_R at each temperature.[1]

  • Selection of Optimal Temperature : Choose the temperature that provides the smallest Δt_R while maintaining acceptable peak shape and resolution from other sample components.[1]

Visualization of Key Concepts

cluster_0 Physicochemical Properties cluster_1 Chromatographic Interaction (RPLC) cluster_2 Observed Effect A Deuterium Substitution (H -> D) B Shorter & Stronger C-D Bond A->B C Smaller van der Waals Radius & Reduced Polarizability B->C D Weaker Hydrophobic Interactions with Stationary Phase C->D E Earlier Elution of Deuterated Standard D->E F Chromatographic Shift (Δt_R) E->F

Caption: The deuterium isotope effect on chromatographic retention in RPLC.

References

Technical Support Center: Minimizing Ion Suppression of 3-Indoleacetic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of the 3-Indoleacetic acid-d5 (IAA-d5) signal in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a matrix effect that occurs in mass spectrometry, particularly with electrospray ionization (ESI), where the ionization efficiency of the target analyte, in this case, IAA-d5, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in the quantification of IAA-d5.[1] Essentially, other molecules in the sample compete with IAA-d5 for ionization, leading to fewer of its ions reaching the detector.[1]

Q2: What are the common sources of ion suppression in the analysis of plant-derived or biological samples containing IAA-d5?

A2: Ion suppression in the analysis of IAA-d5 is primarily caused by components of the sample matrix that are not the analyte of interest.[3] Common culprits in biological and plant matrices include:

  • Salts and buffers : High concentrations of non-volatile salts can interfere with the ionization process.[1]

  • Endogenous compounds : Plant tissues and biological fluids contain a complex mixture of molecules such as phospholipids, proteins, and peptides that can co-elute with IAA-d5 and cause suppression.[1][4]

  • Mobile phase additives : Non-volatile buffers or other additives in the mobile phase can contribute to ion suppression.[5]

Q3: How can I determine if ion suppression is affecting my IAA-d5 signal?

A3: A widely used method to assess ion suppression is the post-column infusion experiment.[1] In this technique, a constant flow of an IAA-d5 solution is introduced into the mass spectrometer after the LC column. A blank matrix sample (a sample that does not contain IAA-d5) is then injected onto the column. Any significant dip in the constant IAA-d5 signal as the matrix components elute indicates a region of ion suppression.[6]

Q4: Why is using a stable isotope-labeled internal standard like this compound itself a strategy to combat ion suppression?

A4: A stable isotope-labeled internal standard (SIL-IS) such as IAA-d5 is considered the gold standard for quantitative LC-MS analysis. Because its chemical and physical properties are nearly identical to the endogenous, non-labeled IAA, it co-elutes and experiences very similar ion suppression or enhancement effects.[7] By calculating the ratio of the endogenous IAA signal to the IAA-d5 signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression for the IAA-d5 signal.

Step 1: Assess the Extent of Ion Suppression

Before making changes to your method, it's crucial to confirm that ion suppression is the root cause of poor signal intensity.

  • Method: Perform a post-column infusion experiment as described in FAQ 3.

  • Interpretation: A drop in the baseline signal of IAA-d5 upon injection of a blank matrix extract confirms the presence of ion suppression. The retention time of the signal drop indicates when the interfering compounds are eluting.

Step 2: Optimize Sample Preparation

The most effective way to combat ion suppression is to remove the interfering matrix components before the sample is injected into the LC-MS system.[9]

  • Protein Precipitation (PPT): A simple and fast method, but it often results in the least clean extracts and may lead to significant ion suppression.[1]

  • Liquid-Liquid Extraction (LLE): Generally provides cleaner extracts than PPT, leading to less ion suppression.[2] For acidic analytes like IAA, adjusting the pH of the aqueous matrix to be two pH units lower than the pKa of IAA will ensure it is uncharged and can be more efficiently extracted into an organic solvent.[9]

  • Solid-Phase Extraction (SPE): Often yields the cleanest extracts and can be highly selective.[3] This is a highly recommended technique for complex matrices.

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation TechniqueTypical Recovery (%)Typical Ion Suppression (%)AdvantagesDisadvantages
Protein Precipitation (PPT) 90 - 10040 - 80Simple, fast, inexpensiveLeast clean extracts, high ion suppression
Liquid-Liquid Extraction (LLE) 70 - 9015 - 35Cleaner extracts than PPT, cost-effectiveCan be labor-intensive, potential for emulsion formation
Solid-Phase Extraction (SPE) 80 - 100< 15Cleanest extracts, high recovery, automatableMore expensive, requires method development

Data in this table is generalized and may vary depending on the specific matrix and analyte.

Step 3: Enhance Chromatographic Separation

If interfering compounds cannot be completely removed during sample preparation, optimizing the chromatographic separation can help to resolve IAA-d5 from these components.[7]

  • Column Chemistry: Utilizing a different column stationary phase (e.g., C18, Phenyl-Hexyl) can alter the selectivity and improve the separation of IAA-d5 from matrix interferences.[1]

  • Gradient Elution: A well-designed gradient elution can effectively separate IAA-d5 from early-eluting salts and late-eluting, more hydrophobic interferences like phospholipids.[1]

  • Mobile Phase Modifiers: The choice of mobile phase additives can influence both chromatography and ionization efficiency. For positive ion mode ESI, 0.1% formic acid is a common choice as it aids in protonation.[1] For negative ion mode, a weak base may be beneficial.

Step 4: Optimize Mass Spectrometer Source Parameters

Adjusting the ion source parameters can sometimes mitigate the effects of ion suppression.[10]

  • Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to ion suppression.[11][12]

  • Source Parameters: Optimize parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature to enhance the ionization of IAA-d5 relative to interfering species.[10] Reducing the eluent flow rate entering the ESI source can also sometimes reduce matrix effects.[13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for IAA from Plant Tissue

This is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Homogenize 100 mg of plant tissue in 1 mL of extraction solvent (e.g., 80% methanol with 0.1% formic acid).

    • Spike the sample with your IAA-d5 internal standard solution.

    • Centrifuge the sample to pellet debris.

    • Take the supernatant and dilute it with an appropriate volume of aqueous solution (e.g., 2% formic acid in water) to reduce the organic solvent concentration before loading onto the SPE cartridge.[1]

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.[1]

  • Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate.[1]

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.[1]

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.[1]

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[1]

Protocol 2: LC-MS/MS Method for IAA-d5 Analysis

This is a starting point and should be optimized for your specific instrument and application.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 5% B to 95% B over several minutes, followed by a hold and re-equilibration.

    • Flow Rate: Dependent on column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode. Auxins can often be detected in both modes, so it is worth evaluating which provides better sensitivity and less interference for your matrix.

    • Multiple Reaction Monitoring (MRM) Transitions: These should be optimized for your specific instrument by infusing a standard solution of IAA-d5.

    • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage to maximize the signal for your specific MRM transition.

Visualizations

IonSuppressionTroubleshooting start Poor IAA-d5 Signal check_suppression Assess Ion Suppression (Post-Column Infusion) start->check_suppression is_suppression Ion Suppression Confirmed? check_suppression->is_suppression optimize_sample_prep Optimize Sample Preparation (SPE, LLE) is_suppression->optimize_sample_prep  Yes other_issue Investigate Other Issues (e.g., Instrument Performance) is_suppression->other_issue No optimize_chromatography Optimize Chromatography (Column, Gradient, Mobile Phase) optimize_sample_prep->optimize_chromatography optimize_ms_source Optimize MS Source (Parameters, Ionization Mode) optimize_chromatography->optimize_ms_source re_evaluate Re-evaluate Signal optimize_ms_source->re_evaluate re_evaluate->optimize_sample_prep No, iterate signal_ok Signal Acceptable re_evaluate->signal_ok Yes

Caption: A troubleshooting workflow for addressing poor IAA-d5 signal.

IonSuppressionMechanism cluster_source ESI Droplet analyte IAA-d5 branch analyte->branch Ionization matrix Matrix Components (Salts, Phospholipids) matrix->branch Competition gas_phase_ions Gas Phase Ions (To Mass Analyzer) branch->gas_phase_ions Reduced IAA-d5 Ions

Caption: Mechanism of ion suppression in an electrospray droplet.

References

Purity verification of 3-Indoleacetic acid-d5 before use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for verifying the purity of 3-Indoleacetic acid-d5 (IAA-d5) before its use in experiments. Accurate assessment of both chemical and isotopic purity is critical for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to verify the purity of this compound?

A1: Verifying the purity of this compound is essential for several reasons:

  • Quantitative Accuracy: IAA-d5 is frequently used as an internal standard in mass spectrometry-based quantification of endogenous indole-3-acetic acid.[1][2][3] The presence of unlabeled IAA or other impurities can lead to inaccurate measurements.

  • Reproducibility: Ensuring high purity allows for consistent results across different experimental batches and laboratories.[2]

Q2: What is the difference between chemical purity and isotopic purity?

A2:

  • Chemical Purity: Refers to the percentage of the compound of interest (3-Indoleacetic acid) relative to any other chemical entities. Impurities could be starting materials, byproducts from synthesis, or degradation products.

  • Isotopic Purity (or Isotopic Enrichment): Refers to the percentage of the deuterated (d5) form of the molecule relative to its less-deuterated (d1-d4) and unlabeled (d0) counterparts.[4][5] High isotopic purity is critical for minimizing cross-talk between the analyte and the internal standard channels in mass spectrometry.

Q3: What are the recommended analytical methods for purity verification?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for determining both chemical and isotopic purity.[6][7] It separates the compound from non-isobaric impurities and provides mass information to assess the distribution of deuterated forms.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the chemical structure and the absence of protonated impurities. ²H NMR can directly confirm the presence and location of deuterium atoms.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A valuable technique for volatile compounds, GC-MS can also provide information on isotopic mass shifts and purity.[6]

Q4: What are the acceptable purity levels for this compound?

A4: The required purity depends on the application. For use as an internal standard in quantitative bioanalysis, the following levels are generally recommended:

  • Chemical Purity: ≥98%

  • Isotopic Purity: ≥98% isotopic enrichment is recommended to minimize background interference and ensure clear mass separation.[2] Commercially available standards often have isotopic purity of ≥99% for deuterated forms (d1-d5).[3]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected peaks in LC-MS/MS analysis 1. Contamination from solvent, glassware, or sample matrix. 2. Presence of chemical impurities in the IAA-d5 standard. 3. In-source fragmentation or formation of adducts.1. Analyze a solvent blank. Ensure all glassware is thoroughly cleaned. 2. Check the Certificate of Analysis (CoA) for known impurities. If necessary, re-purify the standard or acquire a new lot. 3. Optimize MS source conditions (e.g., cone voltage, capillary temperature).
Signal detected in the unlabeled IAA channel when analyzing the IAA-d5 standard 1. Low isotopic purity of the IAA-d5 standard (presence of d0). 2. In-source back-exchange of deuterium for hydrogen.1. Verify isotopic purity using high-resolution mass spectrometry. 2. Use aprotic solvents for sample preparation and LC mobile phase where possible. Minimize sample residence time in the ion source.
Inconsistent quantification results across different experiments 1. Degradation of the IAA-d5 standard stock solution. 2. Inaccurate concentration of the stock solution due to weighing errors or solvent evaporation.1. Store stock solutions in the dark at -20°C or below.[8] Prepare fresh working solutions regularly. 2. Re-prepare the stock solution, ensuring the use of a calibrated analytical balance and tightly sealed vials.
Poor peak shape in chromatography 1. Incompatible solvent for injection. 2. Column degradation or contamination.1. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 2. Flush the column with a strong solvent or replace it if necessary.

Purity Verification Protocols

Protocol 1: Purity Assessment by LC-MS/MS

This protocol is designed to determine both chemical and isotopic purity.

1. Preparation of Standard Solution:

  • Accurately weigh approximately 1 mg of this compound.
  • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
  • Perform serial dilutions to prepare a working solution of approximately 1 µg/mL.

2. LC-MS/MS Parameters:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to ensure separation from any potential impurities (e.g., 5% B to 95% B over 5 minutes).
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • MS Analysis:
  • Full Scan: Acquire a full scan from m/z 100-250 to identify the parent ion and any other components.
  • Multiple Reaction Monitoring (MRM): Monitor the transitions for both the deuterated standard and the potential unlabeled form.[9]

3. Data Analysis:

  • Chemical Purity: Integrate the peak area of IAA-d5 and any impurity peaks in the total ion chromatogram (TIC). Calculate the purity as: (Peak Area of IAA-d5 / Total Peak Area) x 100%.
  • Isotopic Purity: Examine the mass spectrum of the IAA-d5 peak. Calculate the isotopic purity by comparing the intensity of the ion corresponding to the d5 species to the intensities of the d0 to d4 species.

Quantitative Data Summary

Parameter Value Purpose
Molecular Weight (IAA-d5) 180.21 g/mol [10]Identity Confirmation
Molecular Weight (IAA) 175.19 g/mol Impurity Check
MRM Transition (IAA-d5) m/z 179 → 135[9]Quantification of Standard
MRM Transition (IAA) m/z 174 → 130[9]Monitoring for Unlabeled Impurity
Protocol 2: Structural and Isotopic Verification by ¹H NMR

1. Sample Preparation:

  • Dissolve 2-5 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
  • Use a non-deuterated internal standard (e.g., TMS) for referencing if required.

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum.
  • The key indicator of high isotopic purity on the indole ring is the significant reduction or absence of signals corresponding to the protons at positions 2, 4, 5, 6, and 7 compared to the spectrum of an unlabeled IAA standard.[6] The signals for the acetic acid side chain protons should remain.

3. Data Analysis:

  • Compare the acquired spectrum to a reference spectrum of unlabeled 3-Indoleacetic acid.
  • The absence of aromatic proton signals confirms successful deuteration at those positions.

Visualizations

Purity_Verification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_decision Decision cluster_outcome Outcome prep Prepare Stock & Working Solutions lcms LC-MS Analysis prep->lcms nmr NMR Analysis prep->nmr chem_purity Assess Chemical Purity lcms->chem_purity iso_purity Assess Isotopic Purity lcms->iso_purity structure Confirm Structure nmr->structure decision Purity Acceptable? chem_purity->decision iso_purity->decision structure->decision proceed Proceed with Experiment decision->proceed Yes reject Reject Lot / Re-purify decision->reject No

Caption: Workflow for the purity verification of this compound.

Troubleshooting_Tree cluster_purity_check Purity Analysis cluster_actions Corrective Actions start Inconsistent Experimental Results? check_purity Verify Purity of IAA-d5 Standard start->check_purity lcms_check Run LC-MS Analysis check_purity->lcms_check impurity_found Impurities Detected? lcms_check->impurity_found new_lot Acquire New Lot of Standard impurity_found->new_lot Yes no_impurity Purity is Acceptable impurity_found->no_impurity No check_storage Check Storage Conditions & Solution Age prepare_fresh Prepare Fresh Solutions check_storage->prepare_fresh other_issues Investigate Other Experimental Parameters prepare_fresh->other_issues no_impurity->check_storage

Caption: Decision tree for troubleshooting issues related to IAA-d5 purity.

References

Technical Support Center: Isotope Dilution Mass Spectrometry for Phytohormones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phytohormone analysis using Isotope Dilution Mass Spectrometry (ID-MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of phytohormone quantification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during your experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your phytohormone quantification experiments.

Issue 1: Low or No Analyte Signal

Question: I am not detecting my target phytohormone or the signal intensity is very low. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no signal for your target phytohormone can stem from several factors throughout the analytical workflow, from initial sample handling to final mass spectrometric detection. Below is a step-by-step guide to identify and resolve the issue.

Possible Causes and Solutions:

  • Sample Degradation: Phytohormones are susceptible to enzymatic degradation. Ensure that plant tissues are flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C to halt biological activity.[1]

  • Inefficient Extraction: The choice of extraction solvent is critical and depends on the specific phytohormones of interest.

    • Recommended Action: A widely used and effective solvent for a broad range of phytohormones is an 80% aqueous acetonitrile solution with 1% formic acid.[1] Methanol or methanol/water mixtures are also commonly employed.[1] Ensure complete homogenization of the plant tissue, typically by grinding to a fine powder in liquid nitrogen.[1]

  • Poor Analyte Recovery During Purification: Significant loss of the target analyte can occur during the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) steps.

    • Recommended Action: Optimize your purification protocol. For SPE, ensure proper conditioning and equilibration of the cartridge.[1] For LLE, select a solvent that provides good recovery for your analytes; for instance, ethyl acetate has been shown to be effective.[1]

  • Suboptimal MS/MS Parameters: Incorrect mass spectrometer settings will lead to poor detection.

    • Recommended Action: Verify and optimize the instrument settings. Tune the mass spectrometer for your specific analytes to determine the optimal precursor and product ions, collision energy, and other relevant parameters.[1] Also, confirm that you are using the correct ionization mode (positive or negative) for each phytohormone.[1]

Issue 2: High Variability Between Replicates

Question: I am observing significant variation in the quantitative results between my technical or biological replicates. What could be causing this inconsistency?

Answer:

High variability in replicate measurements can invalidate your results and points to a lack of methodological robustness. The source of this variability can often be traced back to inconsistent sample preparation and handling.

Possible Causes and Solutions:

  • Inconsistent Sample Homogenization: If the plant tissue is not homogenized to a uniform consistency, the extraction efficiency will vary between samples.

    • Recommended Action: Standardize your tissue grinding procedure. Ensure each sample is ground to a fine, consistent powder. Using a bead beater can help in achieving uniform homogenization.[1]

  • Inaccurate Pipetting: Errors in pipetting, especially of the internal standard or the final reconstituted sample, can lead to large variations.

    • Recommended Action: Calibrate your pipettes regularly. Use appropriate pipette volumes for the amounts being transferred to minimize errors.

  • Matrix Effects: Differential matrix effects between samples can cause significant variability in analyte response.[2]

    • Recommended Action: The most effective way to correct for this is by using a stable isotope-labeled internal standard for each analyte.[2] This internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing a reliable normalization factor.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my phytohormone analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2] The extent of matrix effects can vary significantly between different plant tissues and even between samples of the same tissue type.[3][4]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: There are several methods to assess the presence and magnitude of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative method where the response of a known amount of analyte spiked into a blank matrix extract (post-extraction) is compared to the response of the same amount of analyte in a pure solvent. A significant difference in the signal intensity indicates the presence of matrix effects.[2]

  • Comparison of Calibration Curves: You can compare the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix-matched standard. A notable difference between the slopes is indicative of matrix effects.[2]

Q3: What are the best strategies to minimize or compensate for matrix effects?

A3: The primary strategies to combat matrix effects include:

  • Improved Sample Cleanup: The goal is to remove as many interfering compounds as possible before LC-MS analysis. Solid-Phase Extraction (SPE) is a commonly used and effective technique for this purpose.[2]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate the target phytohormones from the interfering matrix components can significantly reduce matrix effects.

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most robust method for correcting for matrix effects.[2] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.[2]

Q4: How do I choose an appropriate internal standard for my experiment?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte of interest (e.g., d6-Abscisic Acid for Abscisic Acid analysis). Key criteria for selecting an internal standard include:[5]

  • Structural Similarity: The internal standard should be chemically and physically as similar to the analyte as possible to ensure similar extraction recovery and ionization response.

  • Co-elution: It should co-elute with the analyte or elute very closely.

  • Mass Differentiation: The mass-to-charge ratio (m/z) of the internal standard's molecular ion and its fragments should be sufficiently different from the analyte to avoid spectral overlap.

  • Purity: The internal standard should be of high purity to not interfere with the analyte signal.

If a stable isotope-labeled analog is not available, a structural analog that is not naturally present in the sample can be used, but this is a less ideal option.[5]

Q5: What are some key considerations for sample collection and storage?

A5: Proper sample handling from the very beginning is crucial for reliable results.

  • Harvesting: Upon harvesting, immediately freeze the plant tissue in liquid nitrogen to quench all enzymatic activity that could alter phytohormone levels.[1]

  • Storage: For long-term storage, samples should be kept at -80°C to maintain their integrity.[1]

Data Presentation

Table 1: Impact of Matrix Effects on Phytohormone Quantification in Arabidopsis thaliana

This table illustrates the extent of signal suppression or enhancement for various phytohormones when analyzed in a plant matrix compared to a pure solvent. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

PhytohormoneMatrix Effect (%)Reference
Jasmonic Acid (JA)107%[3]
Abscisic Acid (ABA)111%[3]
Salicylic Acid (SA)146%[3]
Jasmonoyl-isoleucine (JA-Ile)75%[3]
Indole-3-acetic acid (IAA)69%[3]
12-oxophytodienoic acid (OPDA)13%[3]

Table 2: Analyte Recovery Rates Using Solid-Phase Extraction (SPE)

This table shows typical recovery rates for different phytohormones after a solid-phase extraction cleanup step. Low recovery can be a significant source of error if not properly accounted for with an internal standard.

PhytohormoneRecovery Rate (%) in Arabidopsis thalianaReference
Abscisic Acid (ABA)98.8 ± 4.5[3]
Indole-3-acetic acid (IAA)99.5 ± 5.1[3]
Jasmonoyl-isoleucine (JA-Ile)85.2 ± 3.9[3]
Salicylic Acid (SA)75.4 ± 6.2[3]
Jasmonic Acid (JA)88.7 ± 4.1[3]
12-oxophytodienoic acid (OPDA)68.0 ± 7.8[3]

Experimental Protocols

Protocol 1: General Phytohormone Extraction and Purification

This protocol outlines a common procedure for the extraction and solid-phase extraction (SPE) cleanup of acidic and neutral phytohormones from plant tissue.

Materials:

  • Frozen plant tissue (~100 mg)

  • Extraction Solvent: 80% acetonitrile with 1% acetic acid

  • Internal standard solution (containing appropriate stable isotope-labeled standards)

  • SPE Cartridges (e.g., C18)

  • Wash Solution: 1% acetic acid in water

  • Elution Solution: 80% acetonitrile with 1% acetic acid

Procedure:

  • Homogenization: Grind the frozen plant tissue to a fine powder in liquid nitrogen.

  • Extraction: To approximately 100 mg of the homogenized tissue, add 1 mL of pre-chilled extraction solvent containing the internal standards. Vortex vigorously and then agitate on a shaker for 30 minutes at 4°C.

  • Centrifugation: Centrifuge the extract at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • SPE Cartridge Preparation: Condition and equilibrate the SPE cartridge according to the manufacturer's instructions. Typically, this involves washing with methanol followed by the wash solution.

  • Sample Loading: Load the supernatant from the centrifugation step onto the prepared SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the wash solution to remove polar impurities.

  • Elution: Elute the phytohormones with 1 mL of the elution solution.

  • Drying and Reconstitution: Dry the eluate, for example, under a stream of nitrogen gas. Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[6]

Visualizations

Phytohormone_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Purification Purification cluster_Analysis Analysis Harvest 1. Sample Harvesting (Flash-freeze in Liquid N2) Homogenize 2. Homogenization (Grind to fine powder) Harvest->Homogenize Extract 3. Extraction (Add solvent + Internal Standards) Homogenize->Extract Centrifuge 4. Centrifugation (Pellet debris) Extract->Centrifuge SPE_Load 5. Solid-Phase Extraction (Load supernatant) Centrifuge->SPE_Load SPE_Wash 6. SPE Wash (Remove impurities) SPE_Load->SPE_Wash SPE_Elute 7. SPE Elution (Collect phytohormones) SPE_Wash->SPE_Elute Dry_Reconstitute 8. Dry & Reconstitute SPE_Elute->Dry_Reconstitute LCMS 9. LC-MS/MS Analysis Dry_Reconstitute->LCMS Data 10. Data Processing & Quantification LCMS->Data

Caption: A typical experimental workflow for phytohormone analysis using ID-MS.

Troubleshooting_Low_Signal cluster_Causes Potential Causes cluster_Solutions Troubleshooting Steps Problem Problem: Low or No Analyte Signal Degradation Sample Degradation Problem->Degradation Extraction Inefficient Extraction Problem->Extraction Recovery Poor Recovery Problem->Recovery MS_Params Suboptimal MS/MS Settings Problem->MS_Params Check_Storage Verify Sample Freezing & Storage (-80°C) Degradation->Check_Storage Optimize_Solvent Optimize Extraction Solvent & Homogenization Extraction->Optimize_Solvent Optimize_SPE Optimize SPE/LLE Protocol Recovery->Optimize_SPE Tune_MS Tune & Optimize MS/MS Parameters MS_Params->Tune_MS

References

Technical Support Center: Improving Precision and Accuracy in Auxin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming common challenges in auxin quantification. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance the precision and accuracy of your measurements.

Troubleshooting Guides

This section addresses specific issues that may arise during auxin quantification experiments.

Question: Why am I observing low or inconsistent recovery of auxin from my plant samples?

Answer:

Low and variable recovery of indole-3-acetic acid (IAA) and other auxins is a frequent challenge, often stemming from the complex plant matrix and the chemical nature of auxins. Here are the primary causes and solutions:

  • Inefficient Extraction: The choice of extraction solvent is critical. While 80% methanol is a common choice due to its high extraction efficiency, other solvents or combinations may be more suitable for specific tissues.[1] Acetone has been reported to yield lower recoveries compared to methanol and acetonitrile.[2] It is crucial to optimize the extraction solvent for your specific plant material.

  • Analyte Degradation: Auxins are susceptible to degradation by light, heat, and oxidation during sample preparation.[1] To mitigate this, perform extractions at low temperatures (e.g., on ice or at 4°C) and protect samples from light. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can also prevent oxidative loss.

  • Irreversible Binding: Indolic compounds have a tendency to bind irreversibly to glass and other surfaces, leading to sample loss.[2] Using silanized glassware or polypropylene tubes can minimize this effect.

  • Suboptimal Purification: Inadequate cleanup of the plant extract can lead to the loss of auxin during subsequent steps. Solid-phase extraction (SPE) is a widely used and effective method for purifying and concentrating auxins from crude extracts.[2]

Question: My chromatograms show significant ion suppression, leading to poor sensitivity and inaccurate quantification in my LC-MS analysis. How can I resolve this?

Answer:

Ion suppression is a major matrix effect in LC-MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, reducing its signal intensity. Here’s how to troubleshoot this issue:

  • Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis. Solid-phase extraction (SPE) is a highly effective technique for this purpose. Mixed-mode SPE cartridges, such as Oasis MCX, can be particularly effective at removing pigments and lipids that are common sources of ion suppression.[2]

  • Optimize Chromatographic Separation: Modifying your HPLC or UHPLC method to chromatographically separate the auxin peak from the interfering compounds can resolve ion suppression. This can be achieved by:

    • Adjusting the gradient profile.

    • Changing the mobile phase composition.

    • Using a different stationary phase (column).

  • Dilute the Sample: If the auxin concentration in your sample is high enough, diluting the extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) is the gold standard for correcting for matrix effects, including ion suppression.[2] Because the internal standard has nearly identical chemical and physical properties to the analyte, it will be affected by ion suppression to the same extent. By calculating the ratio of the analyte peak area to the internal standard peak area, the effect of ion suppression can be effectively normalized, leading to accurate quantification.

Question: I am observing poor reproducibility and high variability between replicate injections. What are the likely causes and solutions?

Answer:

Poor reproducibility can be caused by a number of factors throughout the analytical workflow. Here are some common culprits and their solutions:

  • Inconsistent Sample Preparation: Manual sample preparation steps, especially liquid-liquid extraction (LLE) and SPE, can introduce variability if not performed consistently. Using an automated liquid handling system can improve the precision of these steps.

  • Instrumental Variability: Fluctuations in the LC-MS system, such as inconsistent injection volumes or unstable spray in the mass spectrometer source, can lead to poor reproducibility. Regular instrument maintenance and calibration are essential.

  • Degradation of Analytes in the Autosampler: Auxins may degrade in the autosampler, especially if it is not temperature-controlled. Keeping the autosampler at a low temperature (e.g., 4°C) can minimize degradation.

  • Carryover: Carryover from a high-concentration sample to a subsequent low-concentration sample can lead to inaccurate and variable results. A thorough needle wash program in the autosampler is crucial to prevent this.

  • Improper Internal Standard Use: An inappropriate internal standard or inconsistent addition of the internal standard will fail to correct for experimental variability. Ensure the internal standard is added at the very beginning of the sample preparation process and that its concentration is appropriate for the expected analyte concentration range.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about improving the overall quality of auxin quantification.

Question: What is the most important factor for achieving accurate auxin quantification?

Answer:

The single most important factor for accurate auxin quantification is the correct use of a stable isotope-labeled internal standard, such as ¹³C₆-IAA for IAA analysis.[2] These internal standards have the same chemical and physical properties as the endogenous analyte, meaning they behave identically during extraction, purification, and ionization.[2] This allows for the correction of analyte loss at every step of the procedure and compensates for matrix effects like ion suppression, leading to highly accurate and precise results.[2]

Question: Which is a better technique for auxin quantification: GC-MS or LC-MS?

Answer:

Both GC-MS and LC-MS are powerful techniques for auxin quantification, and the choice between them often depends on the specific application, available instrumentation, and the range of auxins and their metabolites being analyzed.

  • GC-MS: Traditionally, GC-MS has been considered more sensitive than LC-MS for auxin analysis.[2] However, it requires a derivatization step to make the auxins volatile, which adds to the sample preparation time. GC-MS is a very robust and reliable technique, particularly when using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

  • LC-MS/MS: Modern LC-MS/MS instruments offer excellent sensitivity and selectivity, often rivaling or exceeding that of GC-MS. A major advantage of LC-MS/MS is that it does not typically require derivatization, simplifying sample preparation. It is also well-suited for the analysis of a broader range of auxin metabolites, including polar conjugates, in a single run.

Ultimately, with proper method development and validation, both techniques can provide high-quality quantitative data.

Question: How can I validate my auxin quantification method?

Answer:

Method validation is crucial to ensure that your analytical procedure is reliable and produces accurate results. Key validation parameters to assess include:

  • Linearity and Range: Demonstrate a linear relationship between the instrument response and the concentration of the analyte over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value. This is often assessed by analyzing quality control (QC) samples at different concentrations.

  • Precision: Assess the degree of scatter between a series of measurements. This is typically expressed as the relative standard deviation (%RSD) and should be evaluated for both repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

  • Recovery: Evaluate the efficiency of the extraction and purification process by comparing the amount of analyte in the final extract to the amount originally present in the sample.

  • Matrix Effect: Assess the influence of the sample matrix on the ionization of the analyte.

Data Presentation: Comparison of Analytical Methods

The following tables summarize quantitative data from various studies to aid in the selection of appropriate methods for auxin quantification.

Table 1: Comparison of Extraction Solvent Efficiency for Indole-3-Acetic Acid (IAA)

Extraction SolventPlant MaterialRelative IAA YieldReference
MethanolDry maize kernelsHighest[3]
Diethyl etherDry maize kernelsLower than methanol[3]
DichloromethaneDry maize kernelsLower than methanol[3]
80% MethanolGeneral plant tissueHigh efficiency and recovery[1]
Aqueous AcetoneGeneral plant tissueHigher yield than 100% acetone[3]

Table 2: Performance of Different Solid-Phase Extraction (SPE) Cartridges for Auxin Purification

SPE CartridgeKey FeatureApplicationFindingReference
Oasis MCXMixed-mode cation exchangePurification of auxins from oilseed rape leavesBest performance when combined with ethyl acetate LLE[2]
C18Reversed-phaseGeneral purification of IAAOptimized protocols available for extracts from 80% methanol[2]
Amino (NH₂) resinAnion exchangeHigh-throughput purification of IAA and precursorsUsed in a two-step process with PMME resin for GC-MS/MS[4]

Table 3: Comparison of LC-MS/MS and GC-MS for Indole-3-Acetic Acid (IAA) Quantification

ParameterLC-MS/MSGC-MSReference
LOD 0.02 - 0.1 pmol~1 pg[5][6]
LOQ Typically in the low fmol to pmol rangeTypically in the low pg range[7][8]
Precision (%RSD) 6% - 16% for entire protocolGenerally <10% with internal standard[5][8]
Derivatization Not usually requiredRequired[2][4]
Throughput High, especially with UHPLCCan be high with automation[4]
Metabolite Coverage Broader, including polar conjugatesMore limited to volatile compounds[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in auxin quantification.

Protocol 1: High-Throughput Solid-Phase Extraction (SPE) for IAA and its Precursors

This protocol is adapted from a high-throughput method for the quantification of auxins using GC-MS/MS.[4]

Materials:

  • Plant tissue (2-10 mg fresh weight)

  • Stable isotope-labeled internal standards (e.g., ¹³C₆-IAA)

  • Extraction buffer (e.g., 80% methanol)

  • Amino (NH₂) SPE tips

  • Polymethylmethacrylate epoxide (PMME) SPE tips

  • Derivatization agent (e.g., diazomethane)

  • GC-MS/MS system

Procedure:

  • Homogenization: Homogenize the plant tissue in the extraction buffer containing the stable isotope-labeled internal standards.

  • Centrifugation: Centrifuge the homogenate to pellet cell debris.

  • First SPE Purification (Amino resin):

    • Condition an amino (NH₂) SPE tip.

    • Load the supernatant onto the SPE tip.

    • Wash the tip to remove interfering compounds.

    • Elute the auxins.

  • Second SPE Purification (PMME resin):

    • Condition a PMME SPE tip.

    • Load the eluate from the first SPE step onto the PMME tip.

    • Wash the tip.

    • Elute the purified auxins.

  • Derivatization: Derivatize the purified auxins to make them volatile for GC-MS analysis.

  • GC-MS/MS Analysis: Analyze the derivatized sample by GC-MS/MS using a selected reaction monitoring (SRM) method.

Protocol 2: LC-MS/MS Quantification of Auxin Metabolites

This protocol is a general procedure for the analysis of multiple auxin metabolites.[5]

Materials:

  • Plant tissue (50-100 mg)

  • Stable isotope-labeled internal standards for each analyte

  • Extraction solvent (e.g., 60% 2-propanol)

  • SPE cartridges (e.g., Oasis HLB or MCX)

  • LC-MS/MS system

Procedure:

  • Extraction: Extract the plant tissue with the extraction solvent containing the internal standards.

  • Purification:

    • Centrifuge the extract and collect the supernatant.

    • Perform a liquid-liquid partitioning step to remove non-polar compounds.

    • Further purify the aqueous phase using an appropriate SPE cartridge.

  • LC-MS/MS Analysis:

    • Inject the purified extract into the LC-MS/MS system.

    • Separate the auxin metabolites using a suitable C18 column and gradient elution.

    • Detect and quantify the analytes using a multiple reaction monitoring (MRM) method in positive or negative ion mode, as appropriate for each compound.

Mandatory Visualization

Diagram 1: Canonical Auxin Signaling Pathway

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates

Caption: The canonical auxin signaling pathway in the nucleus.

Diagram 2: General Experimental Workflow for Auxin Quantification

AuxinQuantificationWorkflow Start Plant Tissue Sampling Homogenization Homogenization with Internal Standard Start->Homogenization Extraction Solid-Liquid Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization optional Analysis LC-MS/MS or GC-MS Analysis Purification->Analysis Derivatization->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing End Results DataProcessing->End TroubleshootingLowRecovery Start Low Auxin Recovery Observed CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckPurification Evaluate Purification Step (SPE) CheckExtraction->CheckPurification Optimal Solvent Optimize Extraction Solvent CheckExtraction->Solvent Suboptimal? CheckDegradation Assess Sample Handling CheckPurification->CheckDegradation Efficient SPE_Cartridge Test Different SPE Cartridges CheckPurification->SPE_Cartridge Inefficient? Temp_Light Work at Low Temp & Protect from Light CheckDegradation->Temp_Light Degradation Likely? Glassware Use Silanized Glassware or Polypropylene CheckDegradation->Glassware Binding Possible? Resolved Recovery Improved Solvent->Resolved SPE_Cartridge->Resolved Temp_Light->Resolved Glassware->Resolved

References

Validation & Comparative

A Head-to-Head Battle in Auxin Analysis: 3-Indoleacetic acid-d5 vs. ¹³C₆-IAA as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative plant hormone analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. For the quantification of auxin, specifically indole-3-acetic acid (IAA), via mass spectrometry-based methods, two stable isotope-labeled standards are commonly considered: 3-Indoleacetic acid-d5 (IAA-d5) and ¹³C₆-Indoleacetic acid (¹³C₆-IAA). This guide provides an in-depth comparison of these two internal standards, supported by experimental evidence, to aid researchers in making an informed decision for their analytical needs.

The Critical Role of Internal Standards in Auxin Analysis

The quantification of endogenous auxins in plant tissues is a challenging task due to their low concentrations and the complexity of the plant matrix, which can lead to significant ion suppression or enhancement in mass spectrometry. The stable isotope dilution (SID) method, which employs an isotopically labeled version of the analyte as an internal standard, is considered the gold standard for overcoming these challenges. An ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, purification, chromatography, and ionization.

Key Performance Differences: A Comparative Analysis

While both IAA-d5 and ¹³C₆-IAA serve to mimic the behavior of endogenous IAA, their performance differs in critical aspects that can impact the accuracy of quantification. The primary distinction arises from the "isotope effect," where the greater mass difference between deuterium (²H) and hydrogen (¹H) compared to that between ¹³C and ¹²C can lead to different physicochemical properties.

Chromatographic Co-elution: A Decisive Factor

One of the most significant differences between the two standards is their behavior during liquid chromatography (LC).

  • ¹³C₆-IAA: Due to the negligible difference in physicochemical properties between ¹³C- and ¹²C-labeled compounds, ¹³C₆-IAA co-elutes perfectly with unlabeled, endogenous IAA.[1][2] This co-elution is crucial as it ensures that both the analyte and the internal standard experience the same matrix effects at the exact same time, leading to more accurate correction and quantification.[3]

  • IAA-d5: Deuterated standards, including IAA-d5, can exhibit a chromatographic shift, often eluting slightly earlier than their non-deuterated counterparts.[3] This separation, even if minor, can lead to inaccurate quantification if the analyte and the internal standard are subjected to different levels of ion suppression or enhancement as they pass through the ion source at different times.[3] In fact, the difference in chromatographic properties between d5-IAA and unlabeled IAA can be significant enough to allow for their complete separation during reverse-phase HPLC.

Isotopic Stability and Potential for Exchange

The stability of the isotopic label is another critical consideration.

  • ¹³C₆-IAA: The carbon-13 isotopes in the benzene ring of ¹³C₆-IAA are incorporated into the stable carbon skeleton of the molecule. This makes the label non-exchangeable under typical experimental conditions used for auxin extraction and analysis.[1][2]

  • IAA-d5: While the deuterium atoms in IAA-d5 are generally stable, deuterium labels, particularly those on heteroatoms or activated carbon positions, can be susceptible to hydrogen-deuterium (H/D) exchange with protons from solvents, especially under acidic or basic conditions.[3] This can lead to a loss of the isotopic label and compromise the integrity of the internal standard.

Quantitative Data Summary

FeatureThis compound (IAA-d5)¹³C₆-Indoleacetic acid (¹³C₆-IAA)Rationale
Chromatographic Co-elution with IAA Can exhibit a slight retention time shift, eluting earlier than unlabeled IAA.Co-elutes perfectly with unlabeled IAA.Negligible isotope effect on physicochemical properties for ¹³C-labeled compounds.
Accuracy in Correcting for Matrix Effects Potentially lower accuracy due to chromatographic separation from the analyte.Higher accuracy due to perfect co-elution.Ensures both standard and analyte experience the same ionization suppression/enhancement.
Isotopic Stability Generally stable, but risk of H/D exchange under certain conditions.Highly stable with no risk of isotopic exchange.Carbon-carbon bonds are not susceptible to exchange with solvent protons.
Potential for Isotopic Interference Lower mass difference (+5 Da) may have some overlap with the natural isotope cluster of IAA.Higher mass difference (+6 Da) minimizes the risk of isotopic interference.Provides a clearer distinction between the analyte and the internal standard in the mass spectrometer.
General Recommendation in Literature Considered an acceptable but less ideal internal standard.Widely regarded as the "gold standard" for IAA quantification.Based on superior performance in key analytical aspects.

Experimental Protocols

The following is a generalized experimental protocol for the extraction and quantification of IAA from plant tissues using a stable isotope-labeled internal standard. This protocol is adaptable for use with either IAA-d5 or ¹³C₆-IAA, though ¹³C₆-IAA is the recommended standard.

1. Sample Preparation and Extraction:

  • Harvest plant tissue (typically 20-50 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue using a bead mill or mortar and pestle.

  • To the homogenized tissue, add a known amount of the internal standard (¹³C₆-IAA or IAA-d5) in an appropriate extraction solvent (e.g., 80% methanol).

  • Vortex the mixture and incubate on ice.

  • Centrifuge the sample to pellet the debris.

  • Collect the supernatant containing the extracted auxins.

2. Solid-Phase Extraction (SPE) Purification:

  • The crude extract is often purified using SPE to remove interfering compounds. A common approach involves a two-step purification using an amino (NH₂) resin followed by a polymethylmethacrylate epoxide (PMME) resin.

  • Condition the SPE cartridges according to the manufacturer's instructions.

  • Load the supernatant onto the first SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the auxins with an appropriate solvent.

  • Repeat the process with the second SPE cartridge for further purification.

3. Derivatization (Optional but common for GC-MS):

  • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group of IAA is often derivatized (e.g., methylation with diazomethane) to increase its volatility. This step is typically not required for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

4. LC-MS/MS Analysis:

  • Analyze the purified and, if necessary, derivatized sample using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program, typically with mobile phases consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor the specific precursor-to-product ion transitions for both the unlabeled IAA and the labeled internal standard.

5. Quantification:

  • Calculate the peak area ratio of the endogenous IAA to the internal standard (¹³C₆-IAA or IAA-d5).

  • Determine the concentration of endogenous IAA in the sample by comparing this ratio to a calibration curve constructed using known concentrations of unlabeled IAA and a fixed concentration of the internal standard.

Visualizing the Workflow and Molecular Structures

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_Structures Chemical Structures cluster_Workflow Auxin Analysis Workflow IAA Indole-3-acetic acid (IAA) C₁₀H₉NO₂ IAA_d5 This compound (IAA-d5) C₁₀H₄D₅NO₂ C13_IAA ¹³C₆-Indoleacetic acid (¹³C₆-IAA) ¹³C₆C₄H₉NO₂ Start Plant Tissue Homogenization + Internal Standard Addition Extraction Solvent Extraction Start->Extraction Addition of extraction buffer Purification Solid-Phase Extraction (SPE) Extraction->Purification Crude Extract Analysis LC-MS/MS Analysis Purification->Analysis Purified Extract Quantification Data Analysis & Quantification Analysis->Quantification Peak Area Ratios

A diagram illustrating the chemical structures and the general workflow for auxin analysis.

Signaling Pathway Considerations: The Metabolic Fate of Labeled IAA

Stable isotope-labeled internal standards are not only crucial for accurate quantification but also serve as powerful tools to trace the metabolic fate of IAA in plants. Studies have utilized ¹³C₆-IAA to investigate its conversion into various conjugates and catabolites. It has been observed that exogenously applied ¹³C₆-IAA can be rapidly metabolized in plant tissues, highlighting the dynamic nature of auxin homeostasis.[5][6] The primary metabolic pathways include oxidation and the formation of amide and ester conjugates. Understanding these pathways is essential for interpreting quantitative data, as the stability of the internal standard within the biological matrix during the course of an experiment can influence the results. While direct comparative studies on the metabolic stability of IAA-d5 versus ¹³C₆-IAA are scarce, the inherent stability of the ¹³C-label provides greater confidence that the internal standard is not undergoing unforeseen transformations that could affect its concentration.

IAA IAA / Labeled IAA (¹³C₆-IAA or IAA-d5) Oxidation Oxidation IAA->Oxidation Conjugation Conjugation IAA->Conjugation OxIAA OxIAA (Oxidized IAA) Oxidation->OxIAA Amide_Conj Amide Conjugates (e.g., IAA-Asp, IAA-Glu) Conjugation->Amide_Conj Ester_Conj Ester Conjugates (e.g., IAA-Glucose) Conjugation->Ester_Conj

A simplified diagram of the major metabolic pathways of Indole-3-acetic acid (IAA) in plants.

Conclusion and Recommendation

Based on the available evidence and established principles of analytical chemistry, ¹³C₆-Indoleacetic acid (¹³C₆-IAA) is the superior internal standard for the quantitative analysis of auxin by mass spectrometry. Its key advantages of perfect co-elution with endogenous IAA and robust isotopic stability translate into higher accuracy and precision in experimental results. While this compound (IAA-d5) can be a more cost-effective option and may be suitable for certain applications, researchers must be aware of and account for the potential for chromatographic shifts and isotopic exchange, which can introduce inaccuracies. For researchers, scientists, and drug development professionals seeking the most reliable and defensible quantitative data on auxin levels, the use of ¹³C₆-IAA is strongly recommended.

References

Method validation for auxin analysis using 3-Indoleacetic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

An essential component of plant biology and agricultural research is the accurate quantification of auxins, a class of phytohormones that govern various aspects of plant growth and development. Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin. Due to its low endogenous concentrations and susceptibility to degradation, precise and reliable analytical methods are paramount. The use of a stable isotope-labeled internal standard, such as 3-Indoleacetic acid-d5 (IAA-d5), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for auxin analysis. This guide provides a comprehensive comparison of this method with alternative techniques, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for Auxin Quantification

The choice of analytical method for auxin quantification depends on the research question, required sensitivity and specificity, sample throughput, and available resources. The following table compares the performance of LC-MS/MS with an internal standard to other common methods.

Method Principle Sensitivity Specificity Throughput Advantages Disadvantages
LC-MS/MS with IAA-d5 Chromatographic separation followed by mass spectrometric detection and quantification using a stable isotope-labeled internal standard.Very High (pg level)[1]Very HighHighAbsolute quantification, corrects for sample loss and matrix effects, high confidence in results.[2]High initial instrument cost.
Gas Chromatography-Mass Spectrometry (GC-MS) Chromatographic separation of volatile derivatives followed by mass spectrometric detection.HighHighMediumWell-established method, provides good sensitivity.Requires derivatization, which can be time-consuming and introduce variability.[1]
High-Performance Liquid Chromatography (HPLC) with Fluorescence/UV Detection Chromatographic separation with detection based on the native fluorescence or UV absorbance of auxins.MediumMediumHighLower instrument cost compared to MS, straightforward to operate.Susceptible to interference from co-eluting compounds, lower sensitivity and specificity than MS methods.[3]
Immunoassays (ELISA, RIA) Based on the specific binding of an antibody to the target auxin.HighMedium to HighVery HighHigh throughput, relatively low cost per sample.Potential for cross-reactivity with related compounds, may not provide absolute quantification.[4]
Colorimetric Methods (e.g., Salkowski reagent) A chemical reaction produces a colored product, the intensity of which is proportional to the auxin concentration.LowLowVery HighSimple, rapid, and inexpensive.Lacks specificity, prone to interference from other indole compounds leading to overestimation.[5]

Method Validation Data for LC-MS/MS with this compound

The use of a stable isotope-labeled internal standard like IAA-d5 is crucial for accurate and precise quantification, as it mimics the behavior of the endogenous IAA during extraction, purification, and ionization, thus compensating for any losses or matrix effects.[6]

Validation Parameter Performance Reference
Limit of Detection (LOD) ≤ 0.5 ng/g fresh weight[2]
Linear Quantification Range 0.5–5,000 ng/mL (R² ≥ 0.995)[2]
Precision (CV%) Intra- and inter-batch CV ≤ 5%[2]
Recovery 85-95%[7]
MRM Transitions IAA: m/z 174 → 130; IAA-d5: m/z 179 → 135[2]

Experimental Protocols

Sample Preparation and Extraction

This protocol is a generalized procedure and may require optimization for specific plant tissues.

  • Harvesting and Freezing: Harvest plant tissue (5-50 mg fresh weight) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[1][6]

  • Homogenization: Grind the frozen tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle or a bead beater.

  • Extraction and Internal Standard Spiking: To the frozen powder, add a pre-chilled extraction buffer (e.g., acidified methanol or isopropanol with antioxidants).[2] At this stage, add a known amount of this compound internal standard.

  • Incubation and Centrifugation: Incubate the mixture at 4°C with shaking. After incubation, centrifuge to pellet the cell debris.

  • Supernatant Collection: Collect the supernatant containing the extracted auxins.

Solid-Phase Extraction (SPE) Purification

SPE is often used to remove interfering compounds from the crude extract.[8]

  • Column Conditioning: Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences.

  • Elution: Elute the auxins with an appropriate solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted sample into an HPLC or UHPLC system equipped with a C18 column. Use a gradient elution with mobile phases typically consisting of acidified water and acetonitrile.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in electrospray ionization (ESI) negative or positive mode.

  • Quantification: Monitor the specific multiple reaction monitoring (MRM) transitions for both endogenous IAA and the IAA-d5 internal standard.[2] The ratio of the peak area of endogenous IAA to that of the IAA-d5 internal standard is used for quantification against a calibration curve.

Visualizations

Auxin Signaling Pathway

AuxinSignaling cluster_nucleus Nucleus cluster_regulation Regulation at Low Auxin Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_TIR1_AFB SCF-TIR1/AFB E3 Ubiquitin Ligase TIR1_AFB->SCF_TIR1_AFB forms complex with Aux_IAA Aux/IAA Repressor SCF_TIR1_AFB->Aux_IAA targets for ubiquitination ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation AuxinResponseGenes Auxin-Responsive Genes ARF->AuxinResponseGenes activates transcription Response Auxin Response (e.g., cell elongation) AuxinResponseGenes->Response Ub Ubiquitin Ub->Aux_IAA Aux_IAA_low Aux/IAA Repressor ARF_low ARF Aux_IAA_low->ARF_low binds & represses Genes_low Gene Expression REPRESSED ARF_low->Genes_low

Caption: The nuclear auxin signaling pathway leading to gene expression.

Experimental Workflow for Auxin Analysis

AuxinAnalysisWorkflow Start Plant Tissue (5-50 mg FW) Homogenization Homogenization (in liquid N2) Start->Homogenization Extraction Extraction with IAA-d5 Internal Standard Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Purification Solid-Phase Extraction (SPE) Purification Centrifugation->Purification Supernatant Analysis LC-MS/MS Analysis (MRM Mode) Purification->Analysis Purified Extract Quantification Data Processing and Quantification Analysis->Quantification

Caption: A typical workflow for the quantification of auxins using LC-MS/MS.

References

A Head-to-Head Comparison: Deuterated vs. ¹³C-Labeled Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of molecules by mass spectrometry is paramount. The gold standard for achieving this is the use of stable isotope-labeled internal standards (SIL-IS). These standards, being chemically identical to the analyte, co-elute and experience the same ionization effects, thereby providing a reliable reference for quantification. The two most common choices for isotopic labeling are deuterium (²H) and carbon-13 (¹³C). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate standard for your analytical needs.

Key Performance Differences: At a Glance

The choice between a deuterated and a ¹³C-labeled standard can significantly impact assay performance, particularly in terms of chromatographic behavior and the potential for isotopic effects. While deuterated standards are often more accessible and cost-effective, ¹³C-labeled standards are generally considered the superior choice for high-accuracy quantitative studies.[1][2]

Chromatographic Co-elution

One of the most critical differences lies in their behavior during chromatographic separation. Due to the "isotope effect," the C-²H bond is slightly stronger and less polar than the C-¹H bond.[3] This can cause deuterated standards to elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[3][4] This chromatographic shift can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at their respective retention times.[5]

In contrast, ¹³C-labeled standards have physicochemical properties that are virtually identical to the native analyte. This results in perfect co-elution, ensuring that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement.[4][6]

Isotopic Stability

Deuterated standards can be susceptible to back-exchange, where deuterium atoms are replaced by protons from the solvent, particularly if the label is on an exchangeable site like a hydroxyl (-OH) or amine (-NH) group.[1][5] This can compromise the integrity of the standard and lead to inaccurate results. Careful placement of the deuterium label on stable, non-exchangeable positions is crucial to minimize this risk.

¹³C-labeled standards, on the other hand, are not prone to this issue as the ¹³C atoms are integrated into the stable carbon backbone of the molecule.[2]

Quantitative Data Summary

The following tables summarize the key performance differences and typical validation parameters observed when using deuterated versus ¹³C-labeled internal standards.

Table 1: Head-to-Head Performance Comparison

ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Takeaway
Chromatographic Co-elution Often exhibits a slight retention time shift (elutes earlier).[3][4]Typically co-elutes perfectly with the analyte.[4][6]¹³C-IS provides more accurate compensation for matrix effects.
Accuracy & Precision Can lead to inaccuracies due to chromatographic shifts and differential matrix effects. One study reported a potential for up to 40% error.[1][5]Generally demonstrates higher accuracy and precision due to identical behavior to the analyte.[1]For assays demanding high accuracy, ¹³C-IS is the preferred choice.
Isotopic Stability Risk of back-exchange of deuterium with protons from the solvent, especially at labile positions.[1][5]Highly stable with no risk of isotopic exchange.[2]¹³C-IS offers greater reliability and sample integrity.
Cost & Availability Generally less expensive and more widely available.Typically more expensive and may have limited availability for some analytes.[2]Budget and availability may be a deciding factor for some applications.

Table 2: Typical Method Validation Parameters

Validation ParameterDeuterated IS Method (Example)¹³C-Labeled IS Method (Example)
Linearity (r²) >0.99>0.99
Accuracy (% Recovery) 93.22 - 97.42%[3]97 - 118%[3]
Precision (Intra-day RSD) 3.32%[3]<14%[3]
Precision (Inter-day RSD) 3.14%[3]<14%[3]

Note: The data in Table 2 are compiled from representative studies and may vary depending on the specific analyte, matrix, and analytical method.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison and validation of internal standards. Below are generalized protocols for key experiments.

Protocol 1: Assessment of Chromatographic Co-elution
  • Standard Preparation: Prepare a solution containing both the non-labeled analyte and the isotopically labeled internal standard (either deuterated or ¹³C-labeled) in a suitable solvent.

  • LC-MS/MS Analysis: Inject the mixed standard solution onto the LC-MS/MS system.

  • Chromatographic Conditions: Employ a reversed-phase C18 column with a gradient elution using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3]

  • Data Acquisition: Monitor the mass transitions for both the analyte and the internal standard.

  • Data Analysis: Overlay the chromatograms of the analyte and the internal standard. Measure the retention time at the apex of each peak and calculate the difference. A significant and reproducible shift in retention time for the deuterated standard relative to the analyte indicates a potential for quantification error. The ¹³C-labeled standard should exhibit no significant retention time difference.

Protocol 2: Evaluation of Matrix Effects
  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare standards at low, medium, and high concentrations in the final mobile phase composition.

    • Set 2 (Post-extraction Spike): Extract blank biological matrix (e.g., plasma, urine) using the intended sample preparation method (e.g., protein precipitation with acetone or methanol).[3] Spike the extracted matrix with the analyte and internal standard at the same concentrations as in Set 1.

  • LC-MS/MS Analysis: Analyze both sets of samples under the same conditions.

  • Data Analysis: Calculate the matrix factor (MF) by comparing the peak area of the analyte in the post-extraction spiked sample to the peak area in the neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The internal standard-normalized MF should be close to 1, indicating effective compensation for matrix effects. Due to co-elution, ¹³C-labeled standards are expected to provide more consistent and reliable correction for matrix effects across different biological lots.

Visualizing the Concepts

To further illustrate the principles discussed, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with IS (Deuterated or ¹³C-labeled) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract LC LC Separation Extract->LC MS Mass Spectrometry Detection LC->MS Quant Quantification (Peak Area Ratio) MS->Quant

References

A Researcher's Guide to Cross-Validation of Indole-3-Acetic Acid (IAA) Measurement: ELISA vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of the plant hormone Indole-3-acetic acid (IAA) is critical for understanding its role in various physiological and pathological processes. The choice of analytical method can significantly impact experimental outcomes. This guide provides an objective comparison of two widely used techniques for IAA measurement: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Overview of Analytical Techniques

ELISA is a plate-based immunoassay technique that utilizes the specific binding of an antibody to the target antigen, in this case, IAA. The assay's signal is typically generated by an enzyme-linked antibody, and the concentration of IAA is determined by comparing the signal from the sample to a standard curve. ELISA is known for its high throughput, relatively low cost, and ease of use.

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. This method allows for the precise identification and quantification of IAA based on its mass-to-charge ratio and fragmentation pattern, making it the gold standard for quantitative bioanalysis.[1]

Quantitative Performance Comparison

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for high sensitivity, specificity, throughput, and the available instrumentation. The following table summarizes the key quantitative performance parameters for ELISA and LC-MS/MS in the context of IAA measurement.

Performance ParameterELISALC-MS/MSKey Considerations
Sensitivity (LOD/LOQ) Good for moderate concentrations; Detection limit typically in the low ng/mL range (e.g., < 0.88 ng/mL).[2]Excellent for trace-level detection; Detection limits can reach the sub-picomole or femtomole level.LC-MS/MS offers superior sensitivity, which is crucial for samples with very low IAA concentrations.[1]
Specificity Can be affected by cross-reactivity with structurally similar molecules (IAA analogs and conjugates). Sample purification is often necessary.[3][4]Highly specific due to separation by chromatography and detection based on mass-to-charge ratio and fragmentation.The high specificity of LC-MS/MS minimizes the risk of interference from other compounds in the sample matrix.[1]
Accuracy Accuracy can be high with proper sample purification and validation. However, matrix effects and cross-reactivity can lead to overestimation.[3][4]Considered the "gold standard" for accuracy in quantitative bioanalysis. The use of stable isotope-labeled internal standards corrects for matrix effects and variations in sample processing.For the highest level of accuracy, LC-MS/MS with an appropriate internal standard is the preferred method.
Precision (%CV) Good, with intra-assay and inter-assay CVs typically below 15%.[2]Excellent, with CVs generally below 15%, often reaching lower values with optimized methods.Both methods can achieve good precision, but LC-MS/MS is generally more robust against matrix interferences that can affect precision.
Linearity (R²) Good linearity over a defined concentration range.Excellent linearity over a wide dynamic range, with R² values typically >0.99.LC-MS/MS generally provides a wider linear range for quantification.
Throughput High-throughput capabilities, suitable for screening a large number of samples simultaneously in 96-well plate format.Lower throughput compared to ELISA due to the sequential nature of chromatographic runs.For large-scale screening, ELISA is more time and cost-effective.
Cost Relatively inexpensive instrumentation and reagents.Higher initial instrument cost and ongoing operational expenses.The cost-effectiveness of ELISA makes it an attractive option for routine analysis and screening.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the quantification of IAA using ELISA and LC-MS/MS.

Indole-3-Acetic Acid (IAA) ELISA Protocol (Competitive Assay)

This protocol is a generalized representation based on commercially available competitive ELISA kits.

  • Preparation of Reagents and Samples: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting concentrated buffers and preparing a standard curve of known IAA concentrations. Plant extracts often require significant purification prior to use in an ELISA to avoid interference.[3][4]

  • Antibody Coating: The microplate wells are pre-coated with a monoclonal antibody specific to IAA.

  • Competitive Reaction: Add a known amount of biotin-labeled IAA and the unknown sample (or standard) to the wells. A competitive inhibition reaction occurs between the biotin-labeled IAA and the unlabeled IAA in the sample for binding to the pre-coated antibody.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the wells to remove any unbound components.

  • Addition of HRP-Conjugated Avidin: Add avidin conjugated to Horseradish Peroxidase (HRP) to each well and incubate. The avidin binds to the biotin on the labeled IAA that is bound to the antibody.

  • Washing: Wash the wells again to remove unbound HRP-conjugated avidin.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of IAA in the sample.

  • Calculation: Calculate the concentration of IAA in the samples by comparing their absorbance to the standard curve.

Indole-3-Acetic Acid (IAA) LC-MS/MS Protocol

This protocol outlines a general procedure for the quantification of IAA in biological samples.

  • Sample Preparation (Protein Precipitation & Extraction):

    • To 50 µL of plasma or serum, add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA).[5]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.[5]

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.[5]

  • Liquid Chromatography (LC) Conditions:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[5]

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 0.3 mL/min.[5]

    • Injection Volume: 5 µL.[5]

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[5]

    • Ionization Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both IAA and the internal standard. For IAA, a common transition is m/z 176.1 -> 130.0.[6]

  • Data Analysis:

    • Quantify IAA by calculating the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of IAA in the samples using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Mandatory Visualization

CrossValidationWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Measurement cluster_DataAnalysis Data Analysis and Comparison Sample Biological Sample (e.g., Plant Tissue, Plasma) Extraction Extraction of Analytes Sample->Extraction Purification Sample Purification / Cleanup Extraction->Purification Spiking Spiking with Internal Standard (for LC-MS/MS) Purification->Spiking LC-MS/MS Path ELISA ELISA Measurement Purification->ELISA LCMS LC-MS/MS Measurement Spiking->LCMS ELISA_Data ELISA Data (Concentration Values) ELISA->ELISA_Data LCMS_Data LC-MS/MS Data (Concentration Values) LCMS->LCMS_Data Comparison Quantitative Comparison (Accuracy, Precision, Correlation) ELISA_Data->Comparison LCMS_Data->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Workflow for the cross-validation of ELISA and LC-MS/MS for IAA measurement.

Conclusion

Both ELISA and LC-MS/MS are valuable techniques for the quantification of IAA, each with its own set of advantages and limitations. LC-MS/MS stands out as the gold standard for its superior sensitivity, specificity, and accuracy, making it the method of choice for definitive quantitative studies and for validating other methods.[1] On the other hand, ELISA offers a high-throughput, cost-effective, and user-friendly alternative, particularly suitable for screening large numbers of samples. However, it is crucial to perform thorough validation and sample purification to mitigate the risks of cross-reactivity and matrix interference when using ELISA for IAA quantification.[3][4] The choice between these two methods should be guided by the specific research question, the required level of analytical rigor, and the available resources. For critical applications, a cross-validation approach, where a subset of samples is analyzed by both methods, is highly recommended to ensure data integrity and comparability.

References

Inter-laboratory Comparison of Auxin Quantification Methods: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise quantification of auxin, a critical plant hormone, is fundamental to understanding plant growth, development, and environmental responses.[1] Due to its low endogenous concentrations, typically at the nanogram per gram of fresh weight level, highly sensitive and specific analytical methods are required.[1][2] This guide provides a comparative overview of the most common techniques used for auxin quantification, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Data Presentation: Comparison of Key Quantification Methods

The selection of an auxin quantification method depends on factors such as required sensitivity, specificity, sample amount, and available instrumentation. Mass spectrometry-based techniques are generally favored for their high accuracy and specificity, while immunoassays can offer a higher-throughput, lower-cost alternative.

MethodPrincipleTypical SensitivitySpecificityThroughputSample RequirementAdvantagesDisadvantages
GC-MS/MS Gas Chromatography separates volatile compounds, which are then identified and quantified by a tandem Mass Spectrometer.[3]Picogram levels.[2] Highly sensitive.[3]Very HighMedium to High. Can be automated to process >500 samples/week.[4]Low (2-25 mg fresh weight).[2][4][5]Gold standard for accuracy and sensitivity; excellent for resolving complex mixtures.[1]Requires derivatization to make auxins volatile; can be destructive to some molecules.
LC-MS/MS Liquid Chromatography separates compounds in solution, followed by identification and quantification by tandem Mass Spectrometry.[3][6]Nanogram to Picogram levels.Very HighHigh. Allows for simultaneous analysis of multiple hormone classes.[3][6]Low (as little as 10 mg).[7][8]No derivatization required for most auxins; suitable for non-volatile and polar compounds.[3]Can be less sensitive than GC-MS for certain compounds; potential for matrix effects.[1]
ELISA Enzyme-Linked Immunosorbent Assay uses antibodies specific to auxin in a competitive binding assay for colorimetric quantification.[9][10]Nanogram levels.Moderate.Very High. Suitable for microtiter plates.[9]Low to Medium.Cost-effective, rapid, and does not require extensive instrumentation.[10][11]Potential for cross-reactivity with similar compounds; antibody availability and quality can be a limitation.[9]
Bioassays Measures the physiological response of plant tissues (e.g., Avena coleoptile curvature) to auxin extracts.[9]Low.Low.Low.High.Provides a measure of biological activity.Low specificity, not quantitative, influenced by many factors, and largely outdated.[9]

Mandatory Visualizations

Experimental Workflow for Auxin Quantification

The following diagram illustrates the typical experimental workflow for auxin analysis using mass spectrometry, highlighting the key difference between GC-MS and LC-MS protocols.

Auxin Quantification Workflow cluster_ms Mass Spectrometry Analysis start Plant Tissue Sampling (e.g., 2-25 mg) freeze Flash Freezing (e.g., Liquid N2) start->freeze homogenize Homogenization with Internal Standard (e.g., ¹³C₆-IAA) freeze->homogenize extract Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) homogenize->extract derivatize Derivatization (e.g., with Diazomethane) extract->derivatize Required for GC-MS lcms LC-MS/MS Analysis extract->lcms Direct Analysis gcms GC-MS/MS Analysis derivatize->gcms data Data Analysis & Quantification gcms->data lcms->data

Caption: General experimental workflow for auxin quantification by GC-MS and LC-MS.

Canonical Auxin Signaling Pathway

This diagram outlines the core components of the auxin signaling pathway, which regulates gene expression in response to auxin.

Auxin Signaling Pathway cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Binds to Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Aux_IAA->p1 Degradation Gene Auxin-Responsive Genes ARF->Gene Activates Response Cellular Response Gene->Response Transcription/ Translation

Caption: Simplified diagram of the nuclear auxin signaling pathway.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments cited in the comparison.

Protocol for Auxin Quantification by GC-MS

This protocol is based on isotope dilution analysis, which provides high accuracy and is suitable for quantifying free Indole-3-acetic acid (IAA) from small tissue samples.[2][4]

a. Sample Preparation and Extraction:

  • Harvesting: Harvest 5-25 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[2][4]

  • Internal Standard: Add a known amount of a stable isotope-labeled internal standard, such as [¹³C₆]IAA, to the frozen tissue.[2][4] This standard is crucial for accurate quantification via isotope dilution.

  • Homogenization: Homogenize the tissue and internal standard in an extraction solvent (e.g., 70-80% acetone or isopropanol with 0.1% formic acid).

  • Centrifugation: Centrifuge the homogenate to pellet cell debris. Collect the supernatant containing the auxin extract.

b. Purification:

  • Solid-Phase Extraction (SPE): The crude extract is passed through an SPE cartridge (e.g., amino or polymethylmethacrylate phase) to remove interfering compounds.[2][4][5] This step is critical for cleaning the sample before analysis.

  • Elution: Elute the auxins from the SPE cartridge using an appropriate solvent.

  • Drying: Evaporate the solvent completely, often under a stream of nitrogen or using a centrifugal evaporator.[7]

c. Derivatization:

  • Reaction: To make the non-volatile auxins suitable for gas chromatography, they must be chemically modified (derivatized). A common method is methylation using diazomethane.[2][4] This converts the carboxylic acid group of IAA into a methyl ester.

  • Solvent Removal: After the reaction, the solvent is again evaporated. The dried, derivatized sample is then redissolved in a small volume of a solvent suitable for GC injection (e.g., ethyl acetate).

d. GC-MS/MS Analysis:

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation: The sample is vaporized and separated on a capillary column within the gas chromatograph.[9]

  • Detection: The separated compounds enter the tandem mass spectrometer. Specific ion transitions for both the endogenous IAA and the [¹³C₆]IAA internal standard are monitored for highly selective and sensitive detection.[5]

  • Quantification: The concentration of endogenous IAA is calculated by comparing the peak area of its specific mass fragment to the peak area of the known amount of the added internal standard.

Protocol for Auxin Quantification by LC-MS/MS

This method is increasingly common due to its high throughput and ability to measure multiple hormones simultaneously without derivatization.[3][6][9]

a. Sample Preparation and Extraction:

  • Harvesting & Homogenization: Follow the same steps as for GC-MS (Harvesting, adding an internal standard like [²H₂]IAA or [¹³C₆]IAA, and homogenization).

  • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to purify the auxins from the crude extract.[7][8] SPE is often preferred for its efficiency.

b. LC-MS/MS Analysis:

  • Reconstitution: Dry the purified extract and reconstitute it in the mobile phase used for the liquid chromatography.

  • Injection: Inject the sample into the HPLC or UPLC system.

  • Separation: The sample is separated on a reverse-phase C18 column using a gradient of solvents (e.g., water with formic acid and acetonitrile or methanol).[12]

  • Detection: The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.[9] The mass spectrometer is set to monitor specific parent-daughter ion transitions (Selected Reaction Monitoring - SRM) for both the target auxin and its labeled internal standard.

  • Quantification: The amount of endogenous auxin is determined by comparing its peak area to that of the internal standard, similar to the GC-MS method.

Protocol for Auxin Quantification by ELISA

This immunoassay-based method is suitable for screening large numbers of samples where high precision may not be the primary requirement.

a. Sample Preparation:

  • Extraction: Extract auxin from plant tissue using a suitable buffer.

  • Purification: Partial purification using methods like SPE may be necessary to reduce interference from other compounds.[9]

b. ELISA Procedure (Indirect Competitive Method):

  • Coating: Coat the wells of a microtiter plate with an auxin-protein conjugate (e.g., IAA-BSA).

  • Competition: Add the plant extract sample along with a limited amount of a primary antibody specific to auxin. The free auxin in the sample and the auxin coated on the plate will compete for binding to the antibody.

  • Washing: Wash the plate to remove unbound antibodies and sample components.

  • Secondary Antibody: Add a secondary antibody that is conjugated to an enzyme (e.g., HRP) and binds to the primary antibody.

  • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a color. The intensity of the color is inversely proportional to the amount of auxin in the original sample.

  • Measurement: Read the absorbance using a microplate reader and quantify the auxin concentration by comparing the results to a standard curve generated with known amounts of auxin.[9]

References

Quantitative Analysis of 3-Indoleacetic Acid (IAA): A Comparative Guide to Linearity and Detection Range Using 3-Indoleacetic acid-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in auxin research, the precise and accurate quantification of 3-Indoleacetic acid (IAA) is paramount. The use of a deuterated internal standard, such as 3-Indoleacetic acid-d5 (IAA-d5), in conjunction with mass spectrometry-based methods has become the gold standard for achieving reliable results. This guide provides a comparative overview of the linearity and detection capabilities of the primary analytical methods for IAA quantification, with a focus on the superior performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing an isotopic internal standard.

Data Presentation: Performance Comparison of IAA Quantification Methods

The selection of an appropriate analytical method is critical for obtaining high-quality data in phytohormone analysis. The following tables summarize the key performance characteristics of common methods for IAA quantification, highlighting the advantages of using a deuterated internal standard with LC-MS/MS.

Table 1: Linearity and Range of Detection for IAA Analysis

Analytical MethodInternal StandardTypical Linear RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MS This compound 0.5 - 5,000 ng/mL ≥ 0.995 Down to 0.5 ng/g fresh weight or 3.8 fmol 0.05 - 2 µM
LC-MS/MSNone0.010 - 1.995 µg/mL≥ 0.9950.002 µg/mL0.007 µg/mL
GC-MS¹³C₆-IAA or ²H₅-IAANot consistently reported; method dependent> 0.99As low as 500 fg on-column; 1.4 mg/L in matrixNot consistently reported
HPLC-FluorescenceIndole-3-propionic acid (IPA)0.0625 - 125 µg/mL≥ 0.998< 0.015 µg/mLNot consistently reported
Colorimetric (Salkowski)None5 - 100 µg/mLOften non-linear at high concentrations≥ 5 µg/mLNot consistently reported

Table 2: Key Performance Attributes of Different IAA Quantification Methods

FeatureLC-MS/MS with IAA-d5GC-MSHPLC-FluorescenceColorimetric (Salkowski)
Specificity Very High (MRM transitions)High (Mass fragmentation)Moderate (Fluorescence properties)Low (Reacts with other indolic compounds)
Sensitivity Very HighVery HighHighLow
Accuracy Very High (Corrects for matrix effects and recovery)High (with isotopic standard)ModerateLow (Prone to overestimation)[1]
Sample Throughput HighModerate (Derivatization required)HighHigh
Sample Preparation Moderate (SPE often required)Complex (Derivatization required)ModerateSimple

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible results. Below are representative methodologies for the key techniques discussed.

LC-MS/MS Quantification of IAA with this compound

This method is the recommended approach for its high sensitivity, specificity, and accuracy.

a) Sample Preparation (from Plant Tissue)

  • Homogenization: Weigh approximately 50-100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound (e.g., 5 ng) in a small volume of extraction solvent to the tissue sample.

  • Extraction: Add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol or 2-propanol with 1% acetic acid). Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. The pellet can be re-extracted for improved recovery.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the IAA and IAA-d5 with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

b) LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate IAA from other matrix components (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • IAA: 176.1 -> 130.1[2]

    • IAA-d5: 181.1 -> 135.1

Alternative Method 1: GC-MS Quantification of IAA

This method offers high sensitivity but requires derivatization.

a) Sample Preparation and Derivatization

  • Follow the sample preparation steps (1-6) as described for the LC-MS/MS method.

  • Derivatization: After evaporation, add a derivatizing agent such as diazomethane or a chloroformate reagent to convert IAA to its more volatile methyl ester.[3][4] This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Incubate the reaction mixture as required by the specific derivatization protocol.

  • Evaporate the excess reagent and reconstitute the sample in a suitable solvent for GC-MS analysis (e.g., hexane).

b) GC-MS Conditions

  • GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5ms).

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient to separate the derivatized IAA.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Selected Ion Monitoring (SIM): Monitor the characteristic ions of the derivatized IAA and its internal standard. For methyl-IAA, this includes m/z 130 and 189.

Alternative Method 2: Colorimetric Quantification (Salkowski Method)

This method is simple and rapid but lacks specificity and is prone to interference.

a) Procedure

  • Prepare a series of IAA standards of known concentrations (e.g., 0, 10, 20, 50, 100 µg/mL).

  • To 1 mL of each standard and sample extract, add 2 mL of Salkowski reagent (a mixture of perchloric acid and 0.5 M FeCl₃).

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the resulting pink/red color at 530 nm using a spectrophotometer.

  • Construct a standard curve of absorbance versus IAA concentration and determine the concentration of IAA in the samples.

Mandatory Visualization

The following diagram illustrates the general workflow for the quantification of IAA using LC-MS/MS with a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plant/Bacterial Sample homogenization Homogenization in Extraction Solvent start->homogenization add_is Spike with This compound homogenization->add_is extraction Extraction (e.g., 4°C, 1h) add_is->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) (Cleanup & Concentration) centrifugation->spe lc_separation LC Separation (C18 Column) spe->lc_separation Reconstituted Extract ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis result IAA Concentration data_analysis->result

Caption: Workflow for IAA quantification using LC-MS/MS with an internal standard.

References

A Comparative Guide to Auxin Analysis: Unveiling the Limits of Detection and Quantification with 3-Indoleacetic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of auxins, a class of phytohormones crucial for plant growth and development, is paramount. This guide provides an objective comparison of analytical methods for auxin analysis, with a focus on the use of 3-Indoleacetic acid-d5 (IAA-d5) as an internal standard to ensure accuracy. We present a comprehensive overview of the limits of detection (LOD) and quantification (LOQ) for various techniques, supported by detailed experimental protocols.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative analysis of auxins. By mimicking the chemical behavior of the endogenous analyte, IAA-d5 compensates for analyte loss during sample preparation and variations in instrument response, leading to highly accurate and reproducible results.

Performance Comparison: Limits of Detection and Quantification

The choice of analytical method significantly impacts the sensitivity of auxin detection. The following table summarizes the reported limits of detection (LOD) and limits of quantification (LOQ) for Indole-3-acetic acid (IAA) using various analytical platforms. The use of an internal standard like IAA-d5 is most relevant for mass spectrometry-based methods (LC-MS/MS and GC-MS) to achieve the highest accuracy.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Internal StandardKey AdvantagesKey Disadvantages
LC-MS/MS ≤ 0.5 ng/g FW[1]; 0.002 µg/mL[2]; 3.8 fmol[3]0.007 µg/mL[2]This compound High sensitivity and specificityHigher equipment cost
GC-MS 1 pg (standard)[4]; 1 ng/g DW (tissue)[4]Not explicitly statedDeuterated IAA ([2H4]IAA, [2H5]IAA)[4]High sensitivity, excellent for volatile compoundsRequires derivatization
HPLC-UV/FLD 0.003 µg/mL (UV)0.010 µg/mL (UV)Not typically usedLower cost, widely availableLower sensitivity and specificity than MS
ELISA Detection ranges: 2.47-200 ng/mL, 3.13-200 ng/mLNot explicitly statedNot applicableHigh throughput, no complex equipmentPotential for cross-reactivity

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the key analytical methods discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using IAA-d5

This method offers high sensitivity and specificity, making it the gold standard for auxin quantification.

a) Sample Preparation:

  • Homogenize 50-100 mg of plant tissue in liquid nitrogen.

  • Extract the homogenized tissue with a suitable solvent (e.g., 2-propanol/water/hydrochloric acid).

  • Add a known amount of this compound internal standard to the extraction solvent.

  • Centrifuge the extract to pellet debris.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

  • Evaporate the purified extract to dryness and reconstitute in a solvent compatible with LC-MS analysis.

b) LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acidified water and acetonitrile.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI), typically in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • IAA: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 176 -> 130).

      • IAA-d5: Monitor the corresponding transition for the deuterated standard (e.g., m/z 181 -> 135).

  • Quantification:

    • Generate a calibration curve using known concentrations of IAA standard.

    • Calculate the endogenous IAA concentration based on the peak area ratio of endogenous IAA to the IAA-d5 internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for auxin analysis but requires derivatization to increase the volatility of the analytes.

a) Sample Preparation and Derivatization:

  • Follow the sample extraction and purification steps as described for LC-MS/MS, including the addition of a deuterated internal standard.

  • Derivatization: Methylate the carboxylic acid group of IAA and the internal standard using a reagent such as diazomethane to form methyl-IAA and methyl-IAA-d5.

b) GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: A gradient from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 300°C).

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions for methyl-IAA and the deuterated internal standard.

  • Quantification:

    • Similar to LC-MS/MS, quantification is based on the ratio of the peak areas of the analyte to the internal standard against a calibration curve.

High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)

A more accessible but less sensitive method compared to mass spectrometry techniques.

a) Sample Preparation:

  • Perform sample extraction and SPE cleanup as described for LC-MS/MS. An internal standard is not typically used for quantification with UV/FLD detection.

b) HPLC Analysis:

  • HPLC System:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acidified water and methanol or acetonitrile.

    • Detector:

      • UV Detector: Monitor absorbance at approximately 280 nm.

      • Fluorescence Detector: Excite at ~280 nm and measure emission at ~350 nm for enhanced sensitivity and selectivity.

  • Quantification:

    • Generate an external calibration curve using known concentrations of IAA standard.

    • Determine the concentration in the sample by comparing its peak area to the calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening large numbers of samples but may lack the specificity of chromatographic methods.

a) Sample Preparation:

  • Extract auxin from the plant tissue using a suitable buffer.

  • The crude extract can often be used directly or after a simple cleanup step.

b) ELISA Procedure (Competitive Assay):

  • Coat a microplate with antibodies specific to IAA.

  • Add a known amount of enzyme-labeled IAA and the plant extract (containing unknown amounts of IAA) to the wells.

  • Endogenous IAA from the sample competes with the enzyme-labeled IAA for binding to the antibodies.

  • After incubation and washing, add a substrate that produces a colored product upon reaction with the enzyme.

  • Measure the absorbance of the colored product using a microplate reader.

  • Quantification:

    • The intensity of the color is inversely proportional to the amount of IAA in the sample.

    • Calculate the IAA concentration by comparing the absorbance to a standard curve generated with known concentrations of IAA.

Visualization of the Auxin Signaling Pathway

Understanding the biological context of auxin is crucial for interpreting quantitative data. The following diagram illustrates a simplified canonical auxin signaling pathway.

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF_complex SCF Complex TIR1_AFB->SCF_complex associates with Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA targets for ubiquitination ARF ARF Aux_IAA->ARF represses Ub Ubiquitin Aux_IAA->Ub Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates transcription Ub->Proteasome signals for degradation Degraded_Aux_IAA Proteasome->Degraded_Aux_IAA

Caption: Canonical Auxin Signaling Pathway.

References

Assessing the Isotopic Enrichment of 3-Indoleacetic Acid-d5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled internal standards for quantitative analysis, the isotopic enrichment of these standards is a critical parameter ensuring data accuracy and reliability. This guide provides a comprehensive comparison of 3-Indoleacetic acid-d5 (IAA-d5) and its alternatives, supported by experimental protocols and data to aid in the selection of the most appropriate internal standard for auxin analysis.

Introduction to Isotopic Enrichment in Quantitative Analysis

In quantitative mass spectrometry, stable isotope-labeled internal standards are indispensable for correcting for analyte loss during sample preparation and for variations in instrument response. The accuracy of this correction is directly dependent on the chemical and isotopic purity of the internal standard. Isotopic enrichment refers to the percentage of the molecules in which the intended stable isotopes are present. In the case of IAA-d5, this means the percentage of molecules that contain five deuterium atoms. Incomplete deuteration can lead to the presence of molecules with fewer than five deuterium atoms (d1-d4), which can interfere with the quantification of the native analyte and introduce inaccuracies.

Comparison of Commercially Available Stable Isotope-Labeled Indole-3-acetic Acid Standards

Several stable isotope-labeled versions of IAA are commercially available, with IAA-d5 being a common choice. However, alternatives such as IAA with a different number of deuterium substitutions (e.g., IAA-d7) and carbon-13 labeled IAA (13C6-IAA) are also available. The choice of internal standard can significantly impact the quality of quantitative data.

ProductSupplier Example(s)Stated Chemical PurityStated Isotopic Purity/EnrichmentKey Considerations
This compound (IAA-d5) Cambridge Isotope Laboratories, Cayman Chemical, MedChemExpress>98%≥99% deuterated forms (d1-d5)[1], 97-98% (indole-d5)[2][3]Prone to isotopic exchange under certain conditions. May not co-elute perfectly with the analyte.
3-Indoleacetic acid-d7 (IAA-d7) Cambridge Isotope Laboratories, MedChemExpress>98%98%[4][5]Similar considerations to IAA-d5 regarding potential isotopic exchange.
3-Indoleacetic acid (phenyl-13C6) Cambridge Isotope Laboratories>98%99%[6]Considered the gold standard due to high isotopic stability and co-elution with the native analyte.[7][8]

Note: The stated purities are based on information from supplier websites and publications and may vary between batches and suppliers. It is crucial to refer to the certificate of analysis for specific lot information.

The Superiority of 13C-Labeled Internal Standards

For the most demanding quantitative applications, 13C6-Indoleacetic acid is widely regarded as the superior internal standard for auxin analysis.[7][8] The key advantages of 13C-labeled standards over their deuterated counterparts include:

  • Isotopic Stability: The carbon-13 isotopes are integrated into the stable benzene ring of the indole structure, making them non-exchangeable under typical experimental conditions. Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent, leading to a decrease in isotopic enrichment over time.

  • Chromatographic Co-elution: 13C6-IAA has a molecular weight difference of 6 Da from the native IAA, which is sufficient for mass spectrometric distinction. Importantly, the substitution of 12C with 13C has a negligible effect on the physicochemical properties of the molecule. This results in near-perfect co-elution of the internal standard and the analyte in chromatographic separations, ensuring that both experience the same matrix effects and ionization suppression or enhancement. Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated analogs.

Experimental Protocols for Assessing Isotopic Enrichment

The isotopic enrichment of a stable isotope-labeled standard can be experimentally verified using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometric Assessment of Isotopic Enrichment

This method involves analyzing the isotopologue distribution of the labeled compound.

Protocol:

  • Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., methanol) at a concentration appropriate for direct infusion or LC-MS analysis.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to resolve the isotopic peaks.

  • Data Acquisition: Acquire the full scan mass spectrum of the IAA-d5 standard in the region of its molecular ion. For IAA-d5, the expected monoisotopic mass of the [M+H]+ ion is approximately 181.0956 m/z.

  • Data Analysis:

    • Identify the peak corresponding to the fully deuterated species (d5).

    • Identify and integrate the peaks corresponding to the unlabeled (d0) and partially deuterated (d1, d2, d3, d4) species.

    • Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Intensity(d5) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d5))] x 100

NMR Spectroscopic Assessment of Isotopic Enrichment

Proton (1H) NMR spectroscopy can be used to determine the degree of deuteration by quantifying the residual proton signals at the deuterated positions.

Protocol:

  • Sample Preparation: Dissolve a precise amount of the this compound standard in a deuterated NMR solvent (e.g., DMSO-d6).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal resolution and sensitivity.

  • Data Acquisition: Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay to allow for complete relaxation of all protons for accurate integration.

  • Data Analysis:

    • Integrate the signals of the non-deuterated protons (e.g., on the acetic acid side chain) to use as a reference.

    • Integrate the residual proton signals at the positions intended for deuteration on the indole ring.

    • Calculate the percentage of deuteration at each position by comparing the integrals of the residual proton signals to the integral of the reference proton signal.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the process of assessing isotopic enrichment and its importance, the following diagrams are provided.

experimental_workflow Experimental Workflow for Isotopic Enrichment Assessment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Calculation prep_ms Prepare IAA-d5 solution for MS analysis ms_analysis High-Resolution Mass Spectrometry prep_ms->ms_analysis prep_nmr Dissolve IAA-d5 in NMR solvent nmr_analysis Quantitative 1H NMR Spectroscopy prep_nmr->nmr_analysis ms_data Integrate isotopic peaks (d0 to d5) ms_analysis->ms_data nmr_data Integrate residual proton signals nmr_analysis->nmr_data calc_enrichment Calculate Isotopic Enrichment (%) ms_data->calc_enrichment nmr_data->calc_enrichment

Workflow for assessing isotopic enrichment.

logical_relationship Impact of Isotopic Enrichment on Analytical Accuracy high_enrichment High Isotopic Enrichment accurate_quant Accurate Quantification high_enrichment->accurate_quant Leads to low_enrichment Low Isotopic Enrichment interference Crosstalk with Analyte Signal low_enrichment->interference Causes inaccurate_quant Inaccurate Quantification interference->inaccurate_quant Results in

Isotopic enrichment and analytical accuracy.

Conclusion

The selection of a stable isotope-labeled internal standard is a critical decision in quantitative auxin analysis. While this compound is a commonly used standard, its potential for isotopic exchange and chromatographic shifts necessitates careful evaluation of its isotopic enrichment. For applications demanding the highest level of accuracy and precision, 13C6-Indoleacetic acid is the recommended alternative due to its superior isotopic stability and co-elution with the native analyte. Researchers should always consult the certificate of analysis provided by the supplier and, when necessary, independently verify the isotopic enrichment using the mass spectrometric or NMR-based protocols outlined in this guide to ensure the integrity of their quantitative data.

References

A Head-to-Head Battle: Evaluating Internal Standards for Robust Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the performance of different internal standards in metabolomics, providing researchers, scientists, and drug development professionals with experimental data and detailed protocols to make informed decisions for accurate and reproducible results.

In the dynamic field of metabolomics, the quest for accurate and reproducible quantification of small molecules is paramount. Internal standards (IS) are indispensable tools for correcting analytical variability introduced during sample preparation and analysis. The choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a detailed comparison of the most common types of internal standards, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.

The Contenders: Types of Internal Standards

The two primary categories of internal standards used in mass spectrometry-based metabolomics are:

  • Stable Isotope-Labeled (SIL) Internal Standards: Often considered the "gold standard," these are molecules identical to the analyte of interest but enriched with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Their near-identical physicochemical properties to the endogenous analyte allow them to co-elute and experience similar ionization effects, providing the most accurate correction.[1][2]

  • Structural Analog Internal Standards: These are compounds that are not naturally found in the sample and have a chemical structure and physicochemical properties similar to the analyte of interest.[1] They are often more readily available and less expensive than SIL-IS but may not perfectly mimic the analyte's behavior, potentially leading to less accurate correction.

Performance Showdown: Quantitative Comparison

To objectively evaluate the performance of different internal standard strategies, a cross-validation study comparing a stable isotope-labeled internal standard (d4-Kahalalide F) and a structural analog internal standard (a butyric acid analog) for the quantification of the anticancer agent Kahalalide F was conducted. The results, summarized in the table below, highlight the superior performance of the SIL-IS in terms of both accuracy and precision.

Performance MetricStable Isotope-Labeled IS (d4-Kahalalide F)Structural Analog IS (Butyric Acid Analog)
Accuracy (% Bias) -2.7% to +5.4%-12.5% to +14.8%
Precision (% CV)
- Intra-day2.1% to 8.9%4.5% to 13.2%
- Inter-day3.5% to 10.2%7.8% to 16.5%

Data adapted from a cross-validation study of analytical methods for Kahalalide F quantification.[3]

The significantly lower percent bias and coefficient of variation (% CV) observed with the stable isotope-labeled internal standard underscore its effectiveness in minimizing analytical error and producing more reliable quantitative data.[3]

Experimental Protocols for Performance Evaluation

To empower researchers to validate and compare internal standards in their own laboratories, a detailed experimental protocol is provided below. This protocol outlines the key steps for assessing the performance of different internal standards.

Objective:

To evaluate and compare the performance of a stable isotope-labeled internal standard and a structural analog internal standard against a no-internal-standard approach for the quantification of a target analyte in a complex biological matrix (e.g., plasma).

Materials:
  • Biological matrix (e.g., human plasma)

  • Target analyte standard

  • Stable isotope-labeled internal standard (SIL-IS)

  • Structural analog internal standard (SA-IS)

  • Solvents for extraction and mobile phase (LC-MS grade)

  • LC-MS/MS system

Methodology:
  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of the target analyte, SIL-IS, and SA-IS in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Preparation of Spiked Samples:

    • Prepare three sets of calibration standards and quality control (QC) samples by spiking the biological matrix with the target analyte at various concentrations.

    • Set 1 (No Internal Standard): Spike with the target analyte only.

    • Set 2 (SIL-IS): Spike with the target analyte and a fixed concentration of the SIL-IS.

    • Set 3 (SA-IS): Spike with the target analyte and a fixed concentration of the SA-IS.

    • Include blank matrix samples (no analyte or IS) and zero samples (matrix with IS only) in each set.

  • Sample Extraction:

    • Perform a protein precipitation extraction by adding three volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing the respective internal standard (for Set 2 and 3) to one volume of the spiked plasma sample.

    • Vortex the samples for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the reconstituted samples using a validated LC-MS/MS method.

    • Optimize the chromatographic conditions to achieve good separation of the analyte and internal standards from matrix components.

    • Optimize the mass spectrometry parameters for sensitive and specific detection of the analyte and internal standards using multiple reaction monitoring (MRM).

  • Data Analysis and Performance Evaluation:

    • Construct calibration curves for each set by plotting the peak area ratio (analyte/IS) or peak area (for the no IS set) against the analyte concentration.

    • Accuracy: Calculate the percentage bias of the back-calculated concentrations of the QC samples from their nominal values.

      • % Bias = [(Measured Concentration - Nominal Concentration) / Nominal Concentration] * 100

    • Precision: Calculate the coefficient of variation (CV%) for the measured concentrations of the QC samples at each level, both within a single run (intra-day) and across multiple runs (inter-day).

      • % CV = (Standard Deviation / Mean) * 100

    • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.

      • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

      • An ideal internal standard should effectively compensate for matrix effects, resulting in a matrix effect value close to 100% for the analyte/IS ratio.

Visualizing the Workflow and a Key Metabolic Pathway

To further clarify the experimental process and the context of metabolomics analysis, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation sample Biological Sample (e.g., Plasma) spike Spike with Analyte & Internal Standards sample->spike Add Analyte & IS extract Protein Precipitation & Extraction spike->extract reconstitute Dry Down & Reconstitute extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject data_proc Peak Integration & Calibration lcms->data_proc eval Performance Evaluation (Accuracy, Precision, Matrix Effect) data_proc->eval

Experimental workflow for evaluating internal standards.

glycolysis_pathway glucose Glucose g6p Glucose-6-phosphate glucose->g6p ATP -> ADP f6p Fructose-6-phosphate g6p->f6p f16bp Fructose-1,6-bisphosphate f6p->f16bp ATP -> ADP g3p Glyceraldehyde-3-phosphate f16bp->g3p dhap Dihydroxyacetone phosphate f16bp->dhap bpg13 1,3-Bisphosphoglycerate g3p->bpg13 NAD+ -> NADH dhap->g3p pg3 3-Phosphoglycerate bpg13->pg3 ADP -> ATP pg2 2-Phosphoglycerate pg3->pg2 pep Phosphoenolpyruvate pg2->pep pyruvate Pyruvate pep->pyruvate ADP -> ATP hk Hexokinase hk->glucose pgi Phosphoglucose isomerase pgi->g6p pfk Phosphofructokinase pfk->f6p aldolase Aldolase aldolase->f16bp tpi Triose phosphate isomerase tpi->dhap gapdh GAPDH gapdh->g3p pgk Phosphoglycerate kinase pgk->bpg13 pgm Phosphoglycerate mutase pgm->pg3 enolase Enolase enolase->pg2 pk Pyruvate kinase pk->pep

Simplified diagram of the glycolysis pathway.

Conclusion: The Verdict on Internal Standards

The experimental evidence strongly supports the use of stable isotope-labeled internal standards as the superior choice for achieving the highest accuracy and precision in quantitative metabolomics.[1] Their ability to closely mimic the behavior of endogenous analytes throughout the analytical workflow effectively minimizes variability and corrects for matrix effects. While structural analog internal standards can be a viable alternative when SIL-IS are unavailable or cost-prohibitive, their performance must be rigorously validated to ensure they provide adequate correction for the specific analyte and matrix under investigation. Ultimately, the investment in high-quality internal standards is a critical step towards generating robust and reliable metabolomics data that can confidently drive scientific discovery and innovation.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Indoleacetic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3-Indoleacetic acid-d5, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. The compound is classified as harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE).[2]

Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS CodeRequired Personal Protective Equipment
Acute toxicity, oral (Category 4)H302Protective gloves, Impervious clothing
Skin corrosion/irritation (Category 2)H315Protective gloves, Impervious clothing
Serious eye damage/eye irritation (Category 2A)H319Safety goggles with side-shields, Face shield (recommended)
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335Suitable respirator

This table summarizes key hazard data and corresponding required PPE.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and associated materials must comply with all local, state, and federal regulations.[3] These procedures provide a general framework; always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.[4]

Part 1: Segregation and Collection of Waste
  • Designate a Waste Container : All solid waste, including unused or expired this compound, contaminated PPE (gloves, etc.), and weighing papers, must be collected in a designated hazardous waste container.[4][5]

  • Container Specifications : The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[4][5] For solid waste, a clearly labeled, sealed bag or a wide-mouth glass or polyethylene container is appropriate.[2]

  • Labeling : Clearly label the container with the words "Hazardous Waste" and list all chemical constituents, including "this compound".[4][5] The date when waste was first added must also be recorded.

  • Segregation : Store the waste container separately from incompatible materials, such as strong oxidizing agents.[2][6]

Part 2: Storage of Hazardous Waste
  • Location : Store the sealed hazardous waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4]

  • Secondary Containment : It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

  • Storage Conditions : Keep the storage area cool, dry, and away from direct sunlight.[2][7] Ensure the container remains closed at all times except when adding waste.[5]

Part 3: Final Disposal
  • Consult Authority : Do not dispose of this compound down the drain or in regular trash.[3][7]

  • Arrange for Pickup : Contact your institution's EHS or a certified hazardous waste management provider to arrange for the collection and proper disposal of the waste container.[3][4]

  • Documentation : Maintain records of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.

Decontamination and Spill Response Protocol

In the event of a spill, immediate and proper cleanup is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Ensure the area is well-ventilated and evacuate non-essential personnel.[1][7]

  • Wear Full PPE : Before addressing the spill, don all required PPE as listed in the table above.

  • Contain the Spill : For a solid spill, carefully sweep or wipe up the material to avoid creating dust.[2][7] Place the collected material into a sealed, labeled hazardous waste container.[2]

  • Decontaminate Surfaces : Scrub the affected surfaces and any contaminated equipment with alcohol.[1]

  • Collect Cleanup Materials : All materials used for cleanup (e.g., wipes, absorbent pads) must be disposed of as hazardous waste in the same container as the primary chemical waste.[5]

  • Wash Thoroughly : After the cleanup is complete, wash your hands and any exposed skin thoroughly with soap and water.[1][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generated (Solid this compound or Contaminated Materials) container Place in a Compatible, Securely Closed Container start->container spill Accidental Spill Occurs start->spill labeling Label Container: 'Hazardous Waste' + Chemical Name + Start Date container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage ehs_contact Contact Institutional EHS or Certified Waste Vendor storage->ehs_contact pickup Arrange for Hazardous Waste Pickup ehs_contact->pickup end Waste Disposed of Compliantly pickup->end decontaminate Follow Spill Response Protocol: 1. Wear Full PPE 2. Contain & Collect Spill 3. Decontaminate Area 4. Dispose of Cleanup Materials as Hazardous Waste spill->decontaminate decontaminate->container

Caption: Disposal decision workflow for this compound.

References

Comprehensive Safety and Handling Guide for 3-Indoleacetic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 3-Indoleacetic acid-d5 in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers and maintaining experimental integrity.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1]

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[1]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

Source: MedChemExpress Safety Data Sheet[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[2] Engineering controls, such as a fume hood and accessible safety shower/eye wash stations, are also essential.[1]

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Protection Safety goggles with side-shields or face shield.[1][2][3] Protects against splashes and dust causing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[3] Prevents skin contact that can cause irritation.[1]
Skin & Body Protection Impervious clothing, lab coat, or overalls.[1][4] Provides a barrier against accidental skin contact.

| Respiratory Protection | NIOSH-approved dust mask (e.g., N95) or respirator.[3] | Required when handling the powder to avoid inhaling dust, which can cause respiratory tract irritation.[2] |

Operational Plan: Handling and Storage

Safe Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[1][2]

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[4]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling is complete.[1][2]

  • Dust Prevention: Avoid creating dust when working with the solid form of the chemical.[2]

  • Container Handling: Keep containers tightly closed when not in use.[5][6]

Storage Procedures:

  • Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and moisture.[2][3] The container should be kept tightly sealed.[5]

  • Temperature: For long-term stability of stock solutions, storage at -20°C (for up to one month) or -80°C (for up to six months) is recommended.[7]

  • Security: The storage area should be locked to restrict unauthorized access.[1]

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents.[4][8]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Table 3: First Aid Measures

Exposure Route First Aid Instructions
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen or perform CPR if necessary. Seek prompt medical attention.[1] Avoid mouth-to-mouth resuscitation.[1]
Skin Contact Remove all contaminated clothing immediately.[4] Rinse the affected skin area thoroughly with large amounts of soap and water.[1] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[1][2] Remove contact lenses if present and easy to do.[3] Call a physician immediately.[1]

| Ingestion | Wash out the mouth with water.[1] Do NOT induce vomiting.[1][3] Seek immediate medical attention.[1] |

Spill and Disposal Plan

Accidental Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains and waterways.[1][6]

  • Clean-up:

    • Wear full personal protective equipment as detailed in Table 2.[1]

    • For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal.[3][9] Avoid generating dust.[3][4]

    • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[1]

  • Decontaminate: After material pickup is complete, wash the spill site and decontaminate surfaces.[1][5]

Waste Disposal:

  • All waste, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[1][4]

  • Waste should be sent to an approved waste disposal plant or a designated hazardous waste collection point.[3][9] Do not allow the product to enter the sewer system.[9]

Mandatory Visualization

The following workflow diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.

G Safe Handling Workflow for this compound prep 1. Preparation (Review SDS, Prepare Work Area) ppe_on 2. Don PPE (Gloves, Goggles, Lab Coat, Respirator) prep->ppe_on handling 3. Chemical Handling (In Fume Hood, Avoid Dust/Contact) ppe_on->handling exposure_check Accidental Exposure? handling->exposure_check first_aid EMERGENCY (Follow First Aid Procedures) exposure_check->first_aid Yes post_handling 4. Post-Handling Tasks exposure_check->post_handling No end_proc End Procedure first_aid->end_proc Seek Medical Attention decon 5. Decontamination (Clean Work Area & Equipment) post_handling->decon ppe_off 6. Doff PPE decon->ppe_off disposal 7. Waste Disposal & Storage (Dispose as Hazardous Waste, Store Securely) ppe_off->disposal disposal->end_proc

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.